Undecanedioic Acid
Beschreibung
This compound has been reported in Aloe africana, Trypanosoma brucei, and other organisms with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
undecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBHHRRTOZQPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044862 | |
| Record name | Undecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Solid | |
| Record name | Undecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.1 mg/mL | |
| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1852-04-6, 1052-04-6 | |
| Record name | Undecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNDECANEDIOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | undecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNDECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7059GFK8NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108 - 110 °C | |
| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Synthesis of Undecanedioic Acid from Renewable Resources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid, a dicarboxylic acid with an eleven-carbon chain, is a valuable platform chemical with applications in the synthesis of polymers, lubricants, adhesives, and pharmaceuticals. Traditionally derived from petrochemical feedstocks, there is a growing demand for sustainable and renewable routes to its production. This technical guide provides an in-depth overview of the synthesis of this compound from renewable resources, focusing on both chemical and biological methodologies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of green chemistry and bio-based manufacturing. This document details experimental protocols, presents quantitative data in a comparative format, and illustrates key pathways and workflows through diagrams.
Chemical Synthesis from Renewable Feedstocks
The primary renewable feedstock for the chemical synthesis of this compound is castor oil, a non-edible vegetable oil rich in ricinoleic acid. The synthesis typically involves a two-step process: the conversion of a ricinoleic acid derivative to an intermediate, followed by oxidative cleavage to yield this compound.
Chemo-enzymatic Synthesis from Ricinoleic Acid
A practical chemo-enzymatic approach for the synthesis of 1,11-undecanedioic acid from ricinoleic acid has been demonstrated, achieving a notable overall molar yield.[1][2] This method combines a biological transformation step with conventional chemical reactions.
Step 1: Biotransformation of Ricinoleic Acid
-
Microorganism and Pre-culture: A recombinant Escherichia coli expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase is used. A single colony is inoculated into Luria-Bertani (LB) broth containing a suitable antibiotic and incubated overnight at 37°C with shaking.
-
Main Culture and Induction: The overnight culture is used to inoculate a larger volume of Terrific Broth (TB) containing the antibiotic. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, and the culture is further incubated at 25°C for 12 hours.
-
Whole-Cell Biotransformation: The induced cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) to a high cell density (e.g., 20 g dry cells per liter). Ricinoleic acid is added to the cell suspension to initiate the biotransformation. The reaction is carried out at 30°C with agitation for a specified duration (e.g., 8 hours), during which ricinoleic acid is converted to (Z)-11-(heptanoyloxy)undec-9-enoic acid.[1][2]
-
Product Extraction: After the biotransformation, the product is extracted from the reaction mixture using an organic solvent such as ethyl acetate.
Step 2: Chemical Conversion to 1,11-Undecanedioic Acid
-
Reduction: The extracted ester from the previous step is subjected to chemical reduction of the carbon-carbon double bond.
-
Hydrolysis: The ester bond is then hydrolyzed to yield 11-hydroxyundecanoic acid.
-
Oxidation: Finally, the 11-hydroxyundecanoic acid is oxidized to 1,11-undecanedioic acid.[1][2]
| Parameter | Value | Reference |
| Biotransformation Conversion Yield | 84% | [1][2] |
| Chemical Transformation Conversion Yield | 65% | [1][2] |
| Overall Molar Yield of 1,11-Undecanedioic Acid from Ricinoleic Acid | 55% | [1][2] |
| Final Ester Product Concentration (Biotransformation) | 53 mM | [1][2] |
| Volumetric Productivity (Biotransformation) | 6.6 mM h⁻¹ | [1][2] |
Synthesis via Pyrolysis of Castor Oil and Oxidation of Undecylenic Acid
A more traditional route involves the pyrolysis of castor oil to produce undecylenic acid, which is then oxidatively cleaved to form this compound.[3]
Step 1: Pyrolysis of Castor Oil to Undecylenic Acid
-
Raw Material Preparation: Castor oil is used as the starting material.
-
Pyrolysis: The methyl ester of ricinoleic acid (derived from castor oil) is subjected to cracking at high temperatures (500–600 °C) in the presence of steam.[3] This process yields undecylenic acid and heptanal.
-
Purification: The resulting mixture is then distilled to separate and purify the undecylenic acid.
Step 2: Oxidation of Undecylenic Acid to this compound
-
Oxidative Cleavage: The terminal double bond of undecylenic acid is cleaved through an oxidation reaction. Ozonolysis is a common method for this transformation, where ozone is passed through a solution of the alkene, followed by a work-up step to yield the carboxylic acid.[4][5][6]
-
Reaction Conditions: The ozonolysis is typically carried out in an organic solvent at low temperatures. The subsequent work-up can be either oxidative (e.g., with hydrogen peroxide) or reductive, with the former directly yielding the carboxylic acid.
-
Purification: The final product, this compound, is then purified, for example, by recrystallization.
Biological Synthesis via Microbial Fermentation
Microbial fermentation presents a promising and sustainable alternative for the production of dicarboxylic acids, including this compound. This approach typically utilizes engineered microorganisms that can convert renewable feedstocks like fatty acids or sugars into the desired product. The key metabolic pathway involved is the ω-oxidation of fatty acids.
Production of this compound using Candida tropicalis
The yeast Candida tropicalis is a well-studied microorganism for the production of long-chain dicarboxylic acids. It can convert n-alkanes and fatty acids into their corresponding α,ω-dicarboxylic acids.
-
Microorganism and Inoculum Preparation: A mutant strain of Candida tropicalis with enhanced dicarboxylic acid production capabilities is used. A pre-culture is prepared by inoculating a single colony into a yeast extract-peptone-dextrose (YPD) medium and incubating it at 30°C with shaking until the exponential growth phase is reached.
-
Fermentation Medium: A defined fermentation medium is prepared containing a carbon source (e.g., glucose or sucrose (B13894) for cell growth), a nitrogen source (e.g., ammonium (B1175870) sulfate), mineral salts, and trace elements.
-
Fermentation Process: The fermentation is carried out in a bioreactor with controlled temperature (28-30°C), pH, and dissolved oxygen levels. The process is often biphasic:
-
Growth Phase: The microorganism is first grown on a readily metabolizable carbon source to achieve a high cell density.
-
Production Phase: Once a sufficient biomass is reached, the substrate for dicarboxylic acid production (e.g., n-tridecane or a fatty acid ester) is fed to the culture. The pH is typically maintained in the range of 7.5-8.0 to facilitate product secretion and recovery.[7]
-
-
Substrate Feeding: The substrate is fed to the fermenter in a controlled manner to avoid toxicity and to maintain a high production rate.
-
Product Recovery: After the fermentation, the this compound is recovered from the broth. This can be achieved by acidification of the broth to precipitate the dicarboxylic acid, followed by filtration or centrifugation, and subsequent purification steps like recrystallization.
| Parameter | Substrate | Value | Reference |
| Product Titer (1,11-dicarboxylic acid) | n-Tridecane | 182.6 g/L | [7] |
| Fermentation Time | n-Tridecane | 6 days | [7] |
| Product Purity | n-Tridecane | ~96.8% | [7] |
| Conversion Rate | n-Tridecane | 87.8% | [7] |
| Product Titer (1,13-tridecanedioic acid) | n-Tridecane | 172 g/L | [8][9] |
Metabolic Engineering Strategies for Enhanced Production
To improve the efficiency of microbial dicarboxylic acid production, metabolic engineering strategies are often employed. These strategies aim to channel more of the carbon flux towards the desired product and prevent its degradation.
-
Blocking β-oxidation: The β-oxidation pathway is the primary route for fatty acid degradation in many microorganisms. By knocking out key genes in this pathway (e.g., acyl-CoA oxidase), the fatty acid substrate is redirected towards the ω-oxidation pathway, leading to a significant increase in dicarboxylic acid yield.
-
Overexpression of ω-oxidation pathway enzymes: The ω-oxidation pathway involves a series of enzymes, including cytochrome P450 monooxygenase, fatty alcohol oxidase, and fatty aldehyde dehydrogenase. Overexpressing the genes encoding these enzymes can enhance the overall rate of dicarboxylic acid synthesis.
-
Improving substrate uptake and product export: Engineering transporter proteins can facilitate the uptake of the fatty acid substrate into the cell and the export of the dicarboxylic acid product out of the cell, thereby improving the overall process efficiency.[10]
Visualizing the Synthesis Pathways and Workflows
To provide a clearer understanding of the processes described, the following diagrams illustrate the key chemical and biological pathways for the synthesis of this compound from renewable resources.
References
- 1. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US20130078685A1 - Ozonolysis of unsaturated fatty acids and derivatives thereof - Google Patents [patents.google.com]
- 6. The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 标题:[Studies on microbial production of undecane 1, 11-dicarboxylic acid from N-tridecane].【化源网】 [chemsrc.com]
- 8. [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increasing Long-Chain Dicarboxylic Acid Production in Candida tropicalis by Engineering Fatty Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Undecanedioic Acid and its Production
An In-depth Technical Guide to the Biological Fermentation of Undecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological fermentation process for producing this compound, a valuable C11 α,ω-dicarboxylic acid. The document covers the core aspects of microbial production, including metabolic pathways, fermentation protocols, and downstream processing, with a focus on the yeast Candida tropicalis, a key microorganism in this field.
This compound is a long-chain dicarboxylic acid with applications in the synthesis of polymers, adhesives, and fragrances.[1] Traditionally produced through chemical synthesis, biotechnological routes using microbial fermentation offer a more sustainable alternative.[2] The primary microbial pathway for the production of this compound and other long-chain dicarboxylic acids is the ω-oxidation of n-alkanes or fatty acids.[3][4]
Metabolic Engineering for Enhanced Production
The efficiency of this compound production in wild-type microorganisms is often limited by competing metabolic pathways, particularly β-oxidation, which degrades the fatty acid substrate and the dicarboxylic acid product.[4] Metabolic engineering strategies are therefore crucial for optimizing production strains.
A key strategy involves the disruption of the β-oxidation pathway. This is typically achieved by knocking out the genes encoding for acyl-CoA oxidase (POX genes), the first enzyme in the β-oxidation spiral.[4] By blocking this pathway, the fatty acid substrate is channeled into the ω-oxidation pathway, significantly increasing the yield of the desired dicarboxylic acid.[4]
To further enhance productivity, the rate-limiting steps in the ω-oxidation pathway can be targeted. This often involves the amplification of genes encoding cytochrome P450 monooxygenase and its redox partner, NADPH-cytochrome P450 reductase.[4] These enzymes catalyze the initial hydroxylation of the terminal methyl group of the n-alkane or fatty acid, a critical step in the pathway.[3]
Biosynthetic Pathway: ω-Oxidation
The ω-oxidation pathway is the central metabolic route for the microbial conversion of n-alkanes and fatty acids to α,ω-dicarboxylic acids. The process begins with the terminal hydroxylation of the substrate, followed by successive oxidations to an aldehyde and then to a carboxylic acid, resulting in the formation of a dicarboxylic acid.
Fermentation Protocol
The production of this compound is typically carried out in a fed-batch fermentation process using a genetically engineered strain of Candida tropicalis. The process is often divided into a growth phase to generate sufficient biomass and a production phase where the substrate is converted to the dicarboxylic acid.
Media Composition
Seed Medium (YEPD):
-
Yeast Extract: 10 g/L
-
Peptone: 20 g/L
-
Dextrose (Glucose): 20 g/L
Fermentation Medium: [1]
-
Glucose: 62 g/L
-
(NH₄)₂SO₄: 1 g/L
-
KH₂PO₄: 8 g/L
-
Na₂HPO₄·12H₂O: 10.08 g/L
-
MgSO₄·7H₂O: 6.15 g/L
-
Urea: 3 g/L
-
NaCl: 2 g/L
-
Vitamin B₁: 0.2 g/L
Inoculum Preparation
-
A single colony of the Candida tropicalis production strain is inoculated into a flask containing YEPD seed medium.
-
The culture is incubated at 30°C with shaking at 220 rpm for 12-24 hours.[1]
Fermentation Conditions
-
The fermenter containing the sterile fermentation medium is inoculated with the seed culture.
-
The growth phase is carried out at 30°C with controlled pH and dissolved oxygen levels.
-
Once a sufficient cell density is reached, the production phase is initiated by feeding the substrate (e.g., n-undecane or undecanoic acid).
-
The pH is controlled during the production phase, often with a programmed increase from around 7.2 to 8.1 to maintain the solubility of the dicarboxylic acid and enhance its excretion.
-
The fermentation is continued for several days, with periodic feeding of the substrate and monitoring of the this compound concentration.
Quantitative Data on Dicarboxylic Acid Production
While specific data for this compound is limited in publicly available literature, data from the fermentation of similar long-chain dicarboxylic acids using engineered Candida tropicalis provide valuable benchmarks.
| Dicarboxylic Acid | Strain | Substrate | Titer (g/L) | Productivity (g/L/h) | Molar Yield (%) | Reference |
| 1,13-Tridecanedioic Acid | Candida tropicalis SP-UV-56 | n-Tridecane | 172 | - | - | [5] |
| Dodecanedioic Acid | Candida tropicalis | Dodecanoic acid methyl ester | 66 | - | - | [6] |
Downstream Processing
The recovery and purification of this compound from the fermentation broth is a multi-step process designed to isolate the product with high purity.[7]
Biomass Removal
The first step is the separation of the Candida tropicalis cells from the fermentation broth. This is typically achieved through centrifugation or filtration.[7]
Product Precipitation and Isolation
-
The pH of the cell-free broth is adjusted to below 4.0 with an inorganic acid.[8]
-
This acidification causes the this compound to precipitate out of the solution.
-
The precipitated dicarboxylic acid is then collected by filtration or centrifugation.
Purification
Further purification is often necessary to remove residual impurities.
-
Crystallization: The crude this compound can be purified by recrystallization from a suitable solvent.[9]
-
Melt Crystallization: This technique involves melting the crude product and then cooling it under controlled conditions to form highly pure crystals.[9][10]
-
Solvent Extraction: Liquid-liquid extraction can be used to separate the dicarboxylic acid from other components in the fermentation broth.[7]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Cloning and Characterization of Three Fatty Alcohol Oxidase Genes from Candida tropicalis Strain ATCC 20336 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]
- 4. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 标题:[Studies on microbial production of undecane 1, 11-dicarboxylic acid from N-tridecane].【化源网】 [chemsrc.com]
- 6. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. WO2001004337A1 - Separation and purification of carboxylic acids from fermentation broths - Google Patents [patents.google.com]
- 9. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
physical and chemical properties of undecanedioic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of undecanedioic acid. It includes quantitative data, detailed experimental protocols for property determination, and insights into its application in drug development, particularly as a linker in Proteolysis-Targeting Chimeras (PROTACs).
Core Physical and Chemical Properties
This compound, also known as 1,9-nonanedicarboxylic acid, is a dicarboxylic acid with the chemical formula C₁₁H₂₀O₄.[1] It typically appears as a white to off-white crystalline solid, powder, or flakes.[2][3] This long-chain dicarboxylic acid is of significant interest due to its utility in various industrial applications, including the synthesis of polymers, lubricants, corrosion inhibitors, and fragrances.[3][4]
Quantitative Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₄ |
| Molecular Weight | 216.27 g/mol |
| Appearance | White to off-white crystalline solid/powder/flakes |
| Melting Point | 108-110 °C |
| Boiling Point | 372 - 400.1 °C at 760 mmHg |
| Density | 1.084 - 1.195 g/cm³ at 21 °C |
| Water Solubility | 0.44 - 5.1 g/L at 20-21 °C |
| pKa (Strongest Acidic) | ~4.48 - 4.65 |
| Vapor Pressure | 1.61 x 10⁻⁷ mmHg at 25 °C |
Table 1: Key Physical and Chemical Properties of this compound.
| Property | Value |
| LogP | 2.41 - 2.71 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 10 |
| Polar Surface Area | 74.6 Ų |
| Refractive Index | ~1.475 - 1.673 |
| Flash Point | 209.9 °C |
Table 2: Additional Physicochemical Parameters of this compound.
Experimental Protocols
This section outlines detailed methodologies for the determination of key physical properties of this compound.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
-
Capillary tubes (sealed at one end)[6]
-
Thermometer[6]
-
Mortar and pestle[7]
-
Spatula[7]
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.[7]
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) of the solid into the sealed end.[6][8]
-
The packed capillary tube is placed into the heating block of the melting point apparatus.[5]
-
The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute for accurate measurement).[5][9]
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.[5][9]
Determination of Boiling Point (Thiele Tube Method)
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10]
Apparatus:
-
Thiele tube[11]
-
Small test tube[10]
-
Capillary tube (sealed at one end)[10]
-
Thermometer[10]
-
Heating oil (e.g., mineral oil)[11]
-
Bunsen burner or other heat source[10]
Procedure:
-
A small amount of liquid this compound (if melted) is placed in the small test tube.
-
A capillary tube, with its sealed end up, is inverted and placed into the test tube containing the sample.[11]
-
The test tube is attached to a thermometer.[11]
-
The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.[11]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[10]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11]
-
Heating is stopped, and the apparatus is allowed to cool slowly.[11]
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Determination of Water Solubility (Flask Method - OECD Guideline 105)
Principle: This method determines the saturation mass concentration of a substance in water at a given temperature. The flask method is suitable for substances with a solubility of 10⁻² g/L or higher.[12][13][14][15]
Apparatus:
-
Constant temperature water bath (20 ± 0.5 °C)[12]
-
Flasks with stoppers
-
Analytical balance
-
Centrifuge or filtration apparatus
-
Analytical method for quantification (e.g., HPLC, GC, or titration)[13]
Procedure:
-
An excess amount of solid this compound is added to a flask containing a known volume of distilled water.
-
The flask is securely stoppered and agitated in a constant temperature water bath at 20 °C until equilibrium is reached. A preliminary test can determine the necessary time to achieve saturation.[12][14]
-
Once equilibrium is established, the mixture is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation or filtration.[13]
-
The concentration of this compound in the clear aqueous solution is determined using a suitable and validated analytical method.[13]
-
The experiment is repeated to ensure the results are reproducible.
Determination of pKa (Potentiometric Titration)
Principle: The pKa, the negative logarithm of the acid dissociation constant (Ka), can be determined by titrating a weak acid with a strong base and monitoring the pH change. The pH at the half-equivalence point is equal to the pKa.[16][17]
Apparatus:
-
Buret[20]
-
Magnetic stirrer and stir bar[18]
-
Beakers[20]
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)[18]
-
Volumetric flasks and pipettes
Procedure:
-
A known quantity of this compound is accurately weighed and dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[18]
-
The standardized strong base is added incrementally from the buret while the solution is continuously stirred.[18]
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The equivalence point is identified from the steepest part of the curve. The volume of base at the half-equivalence point is then determined.
-
The pKa is the pH value at the half-equivalence point.[16] For a dicarboxylic acid, two equivalence points and two pKa values will be observed.
Synthesis and Purification
Synthesis from Castor Oil
This compound can be synthesized from undecylenic acid, which is derived from the pyrolysis of castor oil.[21][22][23][24]
Reaction Scheme: The double bond of undecylenic acid can be oxidatively cleaved to form this compound.
Illustrative Protocol:
-
Oxidation: A solution of undecylenic acid in a suitable solvent is treated with an oxidizing agent (e.g., potassium permanganate (B83412) under basic conditions, followed by acidification, or ozonolysis followed by oxidative workup).
-
Quenching and Extraction: The reaction is quenched, and the product is extracted into an organic solvent.
-
Purification: The crude product is then purified.
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. Impurities remain dissolved in the solvent.[25][26][27]
Procedure:
-
The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).[27][28]
-
If insoluble impurities are present, the hot solution is filtered.
-
The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.[28]
-
The resulting crystals are collected by vacuum filtration.[27]
-
The crystals are washed with a small amount of cold solvent to remove any remaining impurities.[25]
-
The purified crystals are then dried to remove the solvent.
Role in Drug Development: PROTAC Linkers
This compound and its derivatives are utilized as linkers in the development of Proteolysis-Targeting Chimeras (PROTACs).[29][30][31][32] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[33][34][35][36]
A PROTAC consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[32][33] The linker's length and composition are critical for the PROTAC's efficacy.[33] The alkyl chain of this compound can serve as a flexible and effective linker.[31]
Mechanism of Action of PROTACs
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
This mechanism allows for the targeted removal of disease-causing proteins, offering a promising therapeutic strategy for a wide range of conditions. The versatility of linkers derived from molecules like this compound is crucial for optimizing the potency and selectivity of these novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Water Solubility | Scymaris [scymaris.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. byjus.com [byjus.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 13. filab.fr [filab.fr]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. web.williams.edu [web.williams.edu]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pennwest.edu [pennwest.edu]
- 21. Undecylenic acid: a valuable and physiologically active renewable building block from castor oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. castoroil.in [castoroil.in]
- 24. pjsir.org [pjsir.org]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 26. scs.illinois.edu [scs.illinois.edu]
- 27. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 28. odinity.com [odinity.com]
- 29. selleckchem.com [selleckchem.com]
- 30. targetmol.com [targetmol.com]
- 31. file.chemscene.com [file.chemscene.com]
- 32. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 33. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Using Protein Degradation To Target the Undruggable | Technology Networks [technologynetworks.com]
- 36. oxfordglobal.com [oxfordglobal.com]
An In-depth Technical Guide to Undecanedioic Acid (CAS Number: 1852-04-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid, with the CAS number 1852-04-6, is a long-chain alpha,omega-dicarboxylic acid.[1] Structurally, it is comprised of a nine-carbon aliphatic chain flanked by two carboxylic acid groups.[1] This bifunctional nature makes it a valuable chemical intermediate in a variety of industrial and research applications. Its utility spans from the synthesis of high-performance polymers, such as polyamides and polyesters, to its use in lubricants, adhesives, and fragrances.[2] In the realm of drug development and biomedical research, this compound is gaining attention as a versatile linker molecule in the design of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), and is a known metabolite in fatty acid metabolism. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, applications in drug development, and its role in metabolic pathways.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₄ | [1] |
| Molecular Weight | 216.27 g/mol | [1] |
| Melting Point | 108-110 °C | [1][3] |
| Water Solubility | 5.1 g/L (at 21 °C) | [4] |
| pKa | ~4.48 | [5] |
| LogP | 2.7 | [1] |
| Appearance | White to off-white crystalline solid, powder, or flakes | [2][3] |
| EINECS Number | 217-440-6 | [3] |
Synthesis of this compound
This compound can be synthesized through various chemical and biotechnological routes. Below are detailed protocols for two distinct methods.
Chemical Synthesis: Oxidation of 11-hydroxyundecanoic acid
This method describes the oxidation of a long-chain hydroxy acid to the corresponding dicarboxylic acid.
Experimental Protocol:
-
Preparation of Oxidizing Solution: Dissolve periodic acid (11.4 g, 50 mmol) and chromium trioxide (23 mg, 0.23 mmol) in a 75% acetonitrile/water solution to a final volume of 114 mL. Allow 1-2 hours for complete dissolution to create the H₅IO₆/CrO₃ stock solution.
-
Reaction Setup: In a separate flask, dissolve 11-hydroxyundecanoic acid (470 mg) in 12 mL of 75% acetonitrile/water.
-
Oxidation Reaction: While maintaining the reaction temperature between 0-5 °C, add 13 mL of the H₅IO₆/CrO₃ stock solution to the solution of 11-hydroxyundecanoic acid over a period of 30 minutes.
-
Aging: Age the reaction mixture at 0 °C for an additional 45 minutes.
-
Quenching: Quench the reaction by adding an aqueous solution of Na₂HPO₄ (0.7 g in 7 mL of H₂O).
-
Extraction: Add 20 mL of ethyl acetate (B1210297) to the mixture and stir. Separate the organic layer. Saturate the aqueous phase with NaCl and extract four times with 20 mL of 10% methanol (B129727) in ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 15 mL of saline, 15 mL of 5% NaHSO₃, and another 15 mL of saline.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization from an ethyl acetate-hexane mixture to yield pure this compound.[3]
Biotransformation from ω-hydroxyundecanoic acid
This protocol utilizes an enzymatic approach for the synthesis of this compound.
Experimental Protocol:
-
Microorganism and Enzyme Preparation: Use a suitable microorganism, such as Pseudomonas putida GPo1, which expresses alcohol dehydrogenase (AlkJ). Prepare a whole-cell biocatalyst by culturing the microorganism under optimal conditions and harvesting the cells.
-
Reaction Medium: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Biotransformation: Resuspend the prepared whole cells in the reaction buffer. Add the substrate, ω-hydroxyundecanoic acid, to the cell suspension. The reaction is typically carried out at a controlled temperature (e.g., 30-37°C) with agitation.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Product Isolation: Once the reaction is complete, separate the cells from the reaction medium by centrifugation.
-
Extraction: Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl and extract the this compound with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extract over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be further purified by recrystallization.[6]
Applications in Drug Development
This compound's bifunctional nature makes it an attractive component in the design of more complex pharmaceutical agents.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the efficacy of the PROTAC. Dicarboxylic acids, such as this compound, are often used to form these linkers due to their ability to be derivatized at both ends.
Generalized Experimental Workflow for PROTAC Synthesis using a Dicarboxylic Acid Linker:
-
Functionalization of the Dicarboxylic Acid: One of the carboxylic acid groups of this compound is typically activated (e.g., as an N-hydroxysuccinimide ester) or converted to a functional group amenable to coupling (e.g., an amine or an alkyne).
-
Coupling with the First Ligand: The functionalized this compound is then reacted with either the E3 ligase ligand or the target protein ligand.
-
Deprotection/Activation of the Second Terminus: The remaining carboxylic acid group at the other end of the linker is then deprotected or activated.
-
Coupling with the Second Ligand: The final PROTAC molecule is assembled by coupling the linker-ligand intermediate with the second ligand (either the target protein ligand or the E3 ligase ligand, whichever was not used in the first coupling step).
-
Purification: The final PROTAC product is purified using chromatographic techniques such as HPLC.
Metabolic Pathways
This compound is a metabolite in the omega-oxidation (ω-oxidation) of fatty acids. This is an alternative pathway to the more common beta-oxidation.
Omega-Oxidation of Fatty Acids
Omega-oxidation occurs in the smooth endoplasmic reticulum of liver and kidney cells.[7] It involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.
The key steps are:
-
Hydroxylation: The ω-carbon is hydroxylated to form a primary alcohol. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450, O₂, and NADPH.[7]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid, such as this compound.[7]
The resulting dicarboxylic acid can then undergo further metabolism through peroxisomal β-oxidation.[5]
References
- 1. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Page loading... [guidechem.com]
- 4. undecane dioic acid, 1852-04-6 [thegoodscentscompany.com]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
Solubility of Undecanedioic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of undecanedioic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding experimental workflows.
Introduction to this compound
This compound (also known as 1,11-undecanedioic acid or 1,9-nonanedicarboxylic acid) is a dicarboxylic acid with the chemical formula C₁₁H₂₀O₄. It is a white crystalline solid at room temperature.[1] Its long carbon chain imparts unique properties, making it a valuable component in the synthesis of polymers, adhesives, lubricants, and as a linker in various chemical applications. In the pharmaceutical industry, dicarboxylic acids like this compound are of interest for their potential use in drug formulation and as building blocks for novel therapeutic agents. A critical aspect of working with this compound is understanding its solubility characteristics in different organic solvents, which is essential for reaction chemistry, purification, and formulation development.
Quantitative Solubility Data
The solubility of this compound is influenced by the polarity of the solvent, temperature, and the crystalline form of the acid. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, this section summarizes the available data.
It is generally reported that this compound is readily soluble in polar organic solvents like alcohols and ethers, while exhibiting limited solubility in water.[2]
| Solvent | Temperature (°C) | Solubility | Unit |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 43 | mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 20 | mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 (ultrasonic) | mg/mL |
| Dimethylformamide (DMF) | Not Specified | 16 | mg/mL |
| Ethanol | Not Specified | 20 | mg/mL |
| Methanol | Not Specified | 10 (clear solution) | mg/mL |
| Water | 21 | 5.10 | g/L |
Note: The significant variation in reported DMSO solubility may be attributed to factors such as the hydration state of the DMSO and the crystalline form of the this compound.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, this section provides detailed methodologies for three common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5][6]
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined.
Apparatus and Materials:
-
Vials with tight-fitting caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, dry container. This step is crucial to remove any undissolved microcrystals.
-
Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or mole fraction).
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[7][8]
Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
Equipment for preparing a saturated solution (as in the shake-flask method)
-
Pre-weighed, inert evaporating dish (e.g., glass or aluminum)
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Prepare Saturated Solution: Follow steps 1-4 of the Shake-Flask Method to prepare a saturated solution of this compound in the chosen solvent.
-
Sampling and Weighing: Carefully withdraw a known volume or mass of the clear supernatant and transfer it to a pre-weighed evaporating dish. Record the exact mass of the saturated solution.
-
Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A vacuum oven is preferred for lower boiling points and to prevent degradation.
-
Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation:
-
Mass of solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of saturated solution) - (Mass of solute)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
Laser Monitoring (Dynamic) Method
The laser monitoring or turbidimetric method is a dynamic technique that can be automated for higher throughput.[9][10][11][12][13]
Principle: A laser beam is passed through a solution containing the solute and solvent. The intensity of the transmitted or scattered light is monitored as a function of temperature or composition. The point at which the solid phase completely dissolves (the clear point) or begins to precipitate (the cloud point) is detected by a sharp change in light transmission or scattering.
Apparatus and Materials:
-
Automated solubility measurement system with a laser light source and detector
-
Temperature-controlled sample cell or vial
-
Stirring mechanism
-
Analytical balance
-
This compound
-
Organic solvent
Procedure:
-
Sample Preparation: A known mass of this compound and a known mass or volume of the solvent are placed in the sample cell.
-
Heating/Cooling Cycle: The sample is heated at a controlled rate while being stirred. The laser monitoring system continuously measures the light transmission or scattering.
-
Detection of Dissolution: The temperature at which the last solid particles dissolve, resulting in a sharp increase in light transmission (or decrease in scattering), is recorded as the saturation temperature for that specific concentration.
-
Data Analysis: The experiment is repeated with different concentrations of this compound to generate a solubility curve as a function of temperature.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making and experimental workflows related to the solubility of this compound.
Caption: Logical Workflow for Solvent Selection.
Caption: Experimental Workflow of the Shake-Flask Method.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. corvay-specialty.com [corvay-specialty.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. msesupplies.com [msesupplies.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. radiologiamedicajournal.com [radiologiamedicajournal.com]
- 11. An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. rheolution.com [rheolution.com]
- 13. researchgate.net [researchgate.net]
The In Vivo Metabolic Fate of Undecanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid (UDA), a straight-chain dicarboxylic acid with eleven carbon atoms, is an endogenous metabolite found in various biological systems. While not a primary energy source, its metabolism provides insights into alternative fatty acid oxidation pathways and holds relevance for researchers in metabolic diseases and drug development. This technical guide provides a comprehensive overview of the in vivo metabolic pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.
Core Metabolic Pathway
The in vivo metabolism of this compound primarily involves two key pathways: its formation through ω-oxidation of undecanoic acid and its subsequent degradation via β-oxidation .
Formation via ω-Oxidation of Undecanoic Acid
The initial and rate-limiting step in the formation of this compound is the ω-oxidation of undecanoic acid. This process occurs predominantly in the smooth endoplasmic reticulum of liver and kidney cells and serves as an alternative to the primary β-oxidation pathway for fatty acids, becoming more significant when β-oxidation is impaired.[1][2] The ω-oxidation pathway involves a series of enzymatic reactions:
-
ω-Hydroxylation: The terminal methyl group (ω-carbon) of undecanoic acid is hydroxylated to form 11-hydroxyundecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, primarily from the CYP4A and CYP4F subfamilies.[1][2]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 11-oxoundecanoic acid. This step is carried out by alcohol dehydrogenases (ADHs).[1]
-
Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, resulting in the formation of this compound. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs).[1]
Degradation via β-Oxidation
Once formed, this compound is primarily catabolized through the β-oxidation pathway, which occurs in both peroxisomes and mitochondria.[3] This process involves the sequential removal of two-carbon units in the form of acetyl-CoA.
-
Acyl-CoA Synthesis: Before entering the β-oxidation spiral, this compound must be activated to its corresponding CoA ester, undecanedioyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.
-
Peroxisomal β-Oxidation: Dicarboxylic acids are preferentially metabolized in peroxisomes. The β-oxidation of undecanedioyl-CoA in peroxisomes proceeds through a series of enzymatic steps, yielding shorter-chain dicarboxylic acids and acetyl-CoA.[3]
-
Mitochondrial β-Oxidation: While peroxisomes are the primary site, mitochondria can also contribute to the β-oxidation of dicarboxylic acids, particularly the shorter-chain products of peroxisomal oxidation.[3]
Quantitative Data
Quantitative data on the metabolism of this compound is limited. The following tables summarize available data for the key enzymes involved, with some data extrapolated from studies on analogous substrates due to the scarcity of information specific to this compound.
Table 1: Enzyme Kinetic Parameters for ω-Oxidation
| Enzyme Family | Specific Enzyme (Human) | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| Cytochrome P450 | CYP4A11 | Lauric Acid | 48.9 | 3.72 | [4] |
| Alcohol Dehydrogenase | ADH4 | Ethanol | High (mM range) | High | [5] |
| Aldehyde Dehydrogenase | ALDH2 | Acetaldehyde | Low (<1) | - | [6] |
| Aldehyde Dehydrogenase | ALDH1 | Decanal | 0.0029 | - | [7] |
Note: Data for ADH and ALDH are for general substrates and indicate their kinetic characteristics.
Table 2: Concentrations of this compound in Biological Samples
| Biological Matrix | Species | Condition | Concentration | Reference |
| Urine | Human | Healthy | 0.01-0.1 mmol/24h (for 5-decynedioic acid) | [8] |
| Urine | Human | Reye's-like syndrome | Detected | [9] |
| Aorta | Human | Atherosclerotic lesions | Detected | [9] |
Note: Quantitative data for this compound concentrations are scarce. The value for a related dicarboxylic acid is provided for context.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the metabolic pathway of this compound.
Protocol 1: Analysis of this compound in Urine by GC-MS
Objective: To quantify the concentration of this compound in urine samples.
Methodology:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a deuterated dicarboxylic acid).
-
Acidify the sample to pH 1-2 with HCl.
-
Extract the dicarboxylic acids with an organic solvent (e.g., ethyl acetate) twice.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.
-
Incubate at 60-70°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the analytes.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the TMS derivative of this compound and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound.
-
The concentration of this compound in the urine sample is calculated by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Protocol 2: In Vitro ω-Oxidation Enzyme Assay
Objective: To measure the activity of cytochrome P450 enzymes in the ω-hydroxylation of a fatty acid substrate.
Methodology:
-
Microsome Preparation:
-
Isolate microsomes from liver or kidney tissue by differential centrifugation.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Microsomal protein
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Fatty acid substrate (e.g., undecanoic acid)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
-
Extraction and Analysis:
-
Extract the hydroxylated product and the remaining substrate with an organic solvent.
-
Analyze the extract using HPLC or GC-MS to separate and quantify the ω-hydroxylated product.
-
-
Calculation of Activity:
-
Enzyme activity is expressed as the rate of product formation per unit of time per milligram of microsomal protein.
-
Protocol 3: Peroxisomal β-Oxidation Assay
Objective: To measure the rate of β-oxidation of a dicarboxylic acid in isolated peroxisomes.
Methodology:
-
Peroxisome Isolation:
-
Isolate peroxisomes from liver tissue using a density gradient centrifugation method.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., potassium phosphate buffer)
-
Isolated peroxisomes
-
Radiolabeled dicarboxylic acid substrate (e.g., [1-¹⁴C]this compound)
-
Cofactors (e.g., CoA, ATP, NAD⁺)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points, stop the reaction by adding perchloric acid.
-
-
Separation of Products:
-
Separate the water-soluble, chain-shortened radiolabeled products from the unreacted substrate by centrifugation and/or solvent extraction.
-
-
Quantification:
-
Measure the radioactivity of the water-soluble fraction using liquid scintillation counting.
-
-
Calculation of Activity:
-
The rate of β-oxidation is calculated from the amount of radioactivity incorporated into the water-soluble products over time.
-
Conclusion
The in vivo metabolism of this compound is a multi-step process involving its synthesis via ω-oxidation and its subsequent degradation through β-oxidation. While specific quantitative data for this compound remains somewhat limited, the established pathways and experimental methodologies provide a solid foundation for further research. This technical guide serves as a valuable resource for scientists and researchers in understanding and investigating the metabolic fate of this and other dicarboxylic acids, with potential implications for metabolic disorders and drug development.
References
- 1. Rat liver metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of CYP4A11 as the major lauric acid omega-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human class IV alcohol dehydrogenase: kinetic mechanism, functional roles and medical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Decynedioic acid, an acetylenic compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0000888) [hmdb.ca]
Undecanedioic Acid: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on Undecanedioic Acid as a Dicarboxylic Acid Metabolite for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (UDDA), a straight-chain dicarboxylic acid with an eleven-carbon backbone, is an endogenous metabolite found in various biological systems. While it has applications in the synthesis of polymers and fragrances, its role as a metabolic intermediate is of increasing interest in the scientific and medical communities.[1][2] This technical guide provides a comprehensive overview of this compound as a dicarboxylic acid metabolite, detailing its biochemical pathways, physiological and pathological significance, analytical methodologies for its quantification, and its potential role in cellular signaling.
Biochemical Pathways of this compound
This compound is primarily formed through the ω-oxidation of undecanoic acid, a medium-chain fatty acid. This metabolic pathway serves as an alternative to the primary β-oxidation pathway, particularly when β-oxidation is impaired or overloaded. The subsequent catabolism of this compound occurs via peroxisomal β-oxidation.
Formation via ω-Oxidation
The ω-oxidation of fatty acids takes place in the smooth endoplasmic reticulum, primarily in the liver and kidneys. It involves a three-step enzymatic process that converts the terminal methyl group of a fatty acid into a carboxylic acid group.
-
ω-Hydroxylation : This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. These enzymes introduce a hydroxyl group onto the ω-carbon of the fatty acid, forming ω-hydroxyundecanoic acid.
-
Oxidation to an Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to a Carboxylic Acid : Finally, aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group to a carboxylic acid, yielding this compound.
Catabolism via Peroxisomal β-Oxidation
Once formed, this compound is transported into peroxisomes for catabolism. Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the shortening of fatty acids that are poor substrates for mitochondria.
The process involves a series of enzymatic reactions that sequentially remove two-carbon units (acetyl-CoA) from the dicarboxylic acid chain. The chain-shortened dicarboxylic acids can then be further metabolized. The final products of the β-oxidation of odd-chain dicarboxylic acids like this compound can include propionyl-CoA and succinyl-CoA, which can then enter the citric acid cycle.
Physiological and Pathophysiological Significance
The ω-oxidation pathway and the subsequent production of dicarboxylic acids, including this compound, are generally considered minor metabolic routes. However, their importance increases under certain physiological and pathological conditions where mitochondrial β-oxidation is compromised or overwhelmed.
Conditions Associated with Increased Dicarboxylic Aciduria:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency : This is the most common inherited disorder of fatty acid oxidation. The deficiency of the MCAD enzyme leads to an accumulation of medium-chain fatty acids, which are then shunted into the ω-oxidation pathway, resulting in a significant increase in the urinary excretion of dicarboxylic acids.[3][4][5][6]
-
Diabetic Ketoacidosis (DKA) : In uncontrolled diabetes, the lack of insulin (B600854) leads to increased lipolysis and a massive influx of fatty acids into the liver. This overwhelms the mitochondrial β-oxidation capacity, leading to increased ω-oxidation and subsequent dicarboxylic aciduria.[7][8][9]
-
Fasting and High-Fat Diets : Prolonged fasting or the consumption of a high-fat diet can also increase the flux of fatty acids to the liver, leading to a mild increase in dicarboxylic acid excretion.
Quantitative Data
While it is well-established that dicarboxylic acid levels are elevated in certain metabolic disorders, specific quantitative data for this compound in human biological fluids are not extensively reported in the literature. The following table summarizes the general findings for dicarboxylic acids in relevant conditions. It is important to note that these are often reported as a profile of several dicarboxylic acids, and specific concentrations of this compound may vary.
| Condition | Biological Fluid | Dicarboxylic Acid Profile | Quantitative Data for this compound | Reference |
| Healthy Individuals | Urine | Low basal levels of various dicarboxylic acids are present. | Specific quantitative ranges are not well-established in large cohorts, but are generally low. | [10][11][12][13] |
| Plasma | Trace amounts of dicarboxylic acids can be detected. | Data is limited, with many studies focusing on a broader fatty acid profile. | [14][15][16] | |
| MCAD Deficiency | Urine | Significant elevation of medium-chain dicarboxylic acids (C6-C12). | Markedly increased, but specific concentration ranges are not consistently reported. | [3][4][5][17][18][19] |
| Diabetic Ketoacidosis | Urine | Increased excretion of a range of dicarboxylic acids. | Elevated, but quantitative data is sparse in the literature. | [7][8][9] |
Experimental Protocols
The quantification of this compound in biological matrices typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for Dicarboxylic Acid Analysis
GC-MS Protocol for Urinary Dicarboxylic Acids
This protocol provides a general framework for the analysis of urinary organic acids, including this compound.
-
Sample Preparation :
-
Thaw frozen urine samples to room temperature.
-
To 1-2 mL of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
-
Acidify the sample to a pH < 2 with hydrochloric acid.
-
Perform liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) or diethyl ether. Repeat the extraction twice.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization :
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile (B52724).
-
Incubate the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis :
-
Gas Chromatograph : Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection : Inject 1-2 µL of the derivatized sample in split or splitless mode.
-
Oven Program : A typical temperature program starts at a low temperature (e.g., 70-80°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C.
-
Mass Spectrometer : Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Quantification :
-
Identify the TMS derivative of this compound based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of a characteristic ion to the peak area of the corresponding ion of the internal standard.
-
LC-MS/MS Protocol for Plasma Dicarboxylic Acids
This protocol outlines a method for quantifying dicarboxylic acids in plasma, which often involves a derivatization step to enhance sensitivity.
-
Sample Preparation :
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard mix (e.g., deuterated dicarboxylic acids).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Optional: Perform solid-phase extraction (SPE) to concentrate the dicarboxylic acids.
-
-
Derivatization (Optional but Recommended for Sensitivity) :
-
Evaporate the sample to dryness.
-
Reconstitute in a solution containing a derivatizing agent (e.g., 2-picolylamine) and a coupling agent (e.g., EDC) in a suitable solvent like pyridine.
-
Incubate at 60°C for 30 minutes.
-
Stop the reaction by adding a small volume of an acidic solution (e.g., 0.1% formic acid).
-
-
LC-MS/MS Analysis :
-
Liquid Chromatograph : Use a C18 reversed-phase column.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification :
-
Develop a calibration curve using known concentrations of derivatized this compound standard.
-
Calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.
-
Potential Role in Signaling Pathways
While the primary role of this compound is metabolic, there is growing evidence that fatty acids and their derivatives can act as signaling molecules, often through the activation of nuclear receptors known as peroxisome proliferator-activated receptors (PPARs).
PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.
-
PPARα : Highly expressed in the liver, heart, and kidney, it is a key regulator of fatty acid catabolism.
-
PPARγ : Predominantly found in adipose tissue, it is a master regulator of adipogenesis and is involved in glucose homeostasis.
-
PPARβ/δ : Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis.
Long-chain fatty acids are known to be natural ligands for PPARs. It is plausible that long-chain dicarboxylic acids, such as this compound, could also bind to and activate these receptors, thereby influencing the expression of genes involved in lipid metabolism and inflammation. However, direct evidence for this compound as a specific and potent PPAR agonist is currently limited. Further research is needed to elucidate the precise signaling roles of this compound.
Conclusion
This compound is a dicarboxylic acid metabolite that provides a window into the activity of the ω-oxidation pathway. Its levels can be indicative of metabolic stress, particularly when mitochondrial β-oxidation is impaired. While analytical methods for its detection are well-established, further research is required to determine its precise quantitative reference ranges in health and disease and to fully understand its potential role as a signaling molecule. This guide provides a foundational understanding for researchers and clinicians interested in the metabolic and potential regulatory functions of this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Adult Diabetic Ketoacidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Urinary excretion of n-hexanedioic and n-octanedioic acid in juvenile diabetics with ketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diabetic ketoacidosis [acutecaretesting.org]
- 10. Long-chain fatty acid effects on peroxisome proliferator-activated receptor-alpha-regulated genes in Madin-Darby bovine kidney cells: optimization of culture conditions using palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of pKA of nonvolatile weak acids in plasma of healthy volunteers and critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive profiling of plasma fatty acid concentrations in young healthy Canadian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Endostatin Concentration In Plasma Of Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MCAD [gmdi.org]
- 19. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of Undecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid (UDDA), a straight-chain C11 α,ω-dicarboxylic acid, is a molecule of growing interest in various industrial and pharmaceutical applications. Its utility as a precursor for polymers, lubricants, and fragrances, coupled with its potential biological activities, has spurred research into its natural origins. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic pathway, and methodologies for its analysis.
Natural Occurrence of this compound
This compound has been identified in a diverse range of biological systems, from microorganisms and plants to animal tissues. While its presence is widespread, quantitative data on its concentration in many of these sources remains limited in publicly available literature.
Plant Kingdom
Several plant species have been reported to contain this compound. These include:
-
Aloe africana : This species of aloe has been cited as a natural source of this compound.[1] Dicarboxylic acids, in general, are known constituents of Aloe species.[2][3]
-
Phaseolus vulgaris (Common Bean) : The common bean is another plant where this compound has been reported.[4]
-
Polygala tenuifolia (Yuan Zhi) : The root of this plant, used in traditional Chinese medicine, is also a known source of this compound.
It is important to note that while the presence of this compound in these plants is documented, specific concentrations are not well-reported in scientific literature. The analysis of various Aloe species has revealed the presence of a complex mixture of organic acids and fatty acids, but quantitative data for this compound specifically is scarce.[5][6] Similarly, studies on Phaseolus vulgaris have focused on other classes of compounds, with limited quantitative information on its dicarboxylic acid content.[4]
Animal Kingdom
This compound is a metabolite found in various animal tissues and fluids. Its presence is often linked to the ω-oxidation of fatty acids.
-
Mammalian Tissues : this compound has been detected in animal tissues.[7] However, specific concentration ranges in different tissues like fat and muscle are not extensively documented. Fatty acid profiles of various animal tissues have been studied, but the focus has primarily been on mono- and polyunsaturated fatty acids.
-
Human Metabolism : this compound has been identified in human urine, particularly in cases of certain metabolic disorders where ω-oxidation is upregulated.[8] It has also been found in human aortas.[8] The Human Metabolome Database (HMDB) lists this compound as a metabolite detected in blood, feces, saliva, and urine.[8]
Microorganisms
Certain microorganisms are known to produce this compound, often through the fermentation of long-chain alkanes.
-
Candida tropicalis : This yeast species is utilized in the biotechnological production of long-chain dicarboxylic acids, including this compound, from n-alkanes.
Biosynthesis of this compound: The ω-Oxidation Pathway
The primary route for the biosynthesis of this compound in animals is the ω-oxidation of undecanoic acid. This metabolic pathway occurs primarily in the endoplasmic reticulum of liver and kidney cells and serves as an alternative to β-oxidation for fatty acid catabolism.
The pathway involves a series of three enzymatic reactions:
-
ω-Hydroxylation : The terminal methyl group of undecanoic acid is hydroxylated to form 11-hydroxyundecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase.
-
Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 11-oxoundecanoic acid. This step is catalyzed by alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid : Finally, the aldehyde group is oxidized to a carboxylic acid, resulting in the formation of this compound. This reaction is catalyzed by aldehyde dehydrogenase.
Quantitative Data
As previously mentioned, there is a notable scarcity of specific quantitative data for this compound in the identified natural sources. The following table summarizes the available information.
| Natural Source | Part/Tissue | Concentration Range | Reference |
| Aloe africana | Not Specified | Data Not Available | [1] |
| Phaseolus vulgaris | Not Specified | Data Not Available | [4] |
| Polygala tenuifolia | Root | Data Not Available | |
| Animal Tissues | Fat/Muscle | Data Not Available | [7] |
| Human Blood (Infant) | Plasma | 0.28 - 0.54 µM | [8] |
Experimental Protocols
The following section details a representative experimental protocol for the extraction and quantification of dicarboxylic acids, including this compound, from a biological matrix using gas chromatography-mass spectrometry (GC-MS). This protocol is a composite of established methods and can be adapted for plant and animal tissues.[9][10][11]
Extraction of Dicarboxylic Acids from Plant Material
This protocol provides a general framework for the extraction of organic acids from plant tissues.
Materials:
-
Dried and powdered plant material
-
Soxhlet apparatus
-
Rotary evaporator
-
5% Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Centrifuge
Procedure:
-
Defatting: The powdered plant material (e.g., 500 g) is defatted with hexane (1:3 w/v) for 24 hours to remove lipids. The solvent is then decanted, and the plant material is air-dried.[12]
-
Extraction: The defatted material is extracted with 80% ethanol using a Soxhlet apparatus until the extraction is complete.[12]
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.[12]
-
Acidification and Liquid-Liquid Extraction: The crude extract is acidified to pH 2 with 5% hydrochloric acid. The acidified extract is then partitioned three times with an equal volume of ethyl acetate. The ethyl acetate layers, containing the organic acids, are combined.[12]
-
Final Preparation: The combined ethyl acetate fractions are washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness. The resulting residue contains the dicarboxylic acids and is ready for derivatization and GC-MS analysis.
GC-MS Analysis of Dicarboxylic Acids
Derivatization (Esterification):
Dicarboxylic acids are typically derivatized before GC-MS analysis to increase their volatility. Esterification is a common method.
-
To the dried extract, add a solution of 3 N HCl in n-butanol.
-
Heat the mixture at 60°C for 20 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., hexane) for injection.
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Quantification:
Quantification is achieved by creating a calibration curve using standards of this compound. An internal standard (e.g., a deuterated dicarboxylic acid) should be used to correct for variations in extraction efficiency and instrument response.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in distinct signaling pathways. Its biological role is primarily understood in the context of fatty acid metabolism.[10] However, some biological activities have been reported:
-
Antifungal Activity : this compound has demonstrated activity against certain fungi.
-
Metabolic Regulation : As a dicarboxylic acid, it can be metabolized through peroxisomal β-oxidation, suggesting a role in energy metabolism, particularly under conditions of metabolic stress.[13]
Further research is required to elucidate any specific signaling functions of this compound.
Conclusion
This compound is a naturally occurring dicarboxylic acid found across the plant and animal kingdoms, as well as in microorganisms. Its biosynthesis primarily occurs via the ω-oxidation of undecanoic acid. While its presence in sources like Aloe africana, Phaseolus vulgaris, and Polygala tenuifolia is established, a significant gap exists in the literature regarding its quantitative levels in these natural matrices. The provided experimental protocols offer a robust framework for the extraction and quantification of this compound, which can aid future research in filling these knowledge gaps. Further investigation into its potential role in cellular signaling and its full range of biological activities is warranted to fully exploit its potential in drug development and other applications.
References
- 1. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. nuft.edu.ua [nuft.edu.ua]
- 7. mdpi.com [mdpi.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000888) [hmdb.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant Extraction and Fractionation [protocols.io]
- 13. Synthesis and Application of Undecanedioic Acid_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Undecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid (UDA), a dicarboxylic acid with the chemical formula HOOC(CH₂)₉COOH, is a molecule of significant interest in various fields, including polymer chemistry and pharmaceuticals. The solid-state properties of UDA, particularly its crystal structure and polymorphism, are crucial for its application, influencing factors such as solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystallographic structures, the experimental protocols for their characterization, and the influence of solvent choice on their selective crystallization.
Polymorphism of this compound
This compound is known to exhibit conformational polymorphism, existing in at least two distinct crystalline forms, designated as Form I and Form II. These polymorphs arise from different molecular conformations and packing arrangements within the crystal lattice. The selective crystallization of these forms is highly dependent on the solvent environment, particularly the hydrogen bond donating (HBD) ability of the solvent.[1]
Data Presentation: Crystallographic and Physicochemical Properties
The crystallographic data for Form I and Form II of this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition numbers 1841530 and 1841531, respectively. A summary of their key crystallographic and physicochemical properties is presented below for comparative analysis.
| Property | This compound - Form I | This compound - Form II |
| CCDC Deposition No. | 1841530 | 1841531 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2(1)/c |
| a (Å) | 5.0321(3) | 9.8936(5) |
| b (Å) | 8.2863(5) | 5.0567(3) |
| c (Å) | 14.3413(9) | 24.3213(12) |
| α (°) | 90.759(5) | 90 |
| β (°) | 97.431(5) | 98.753(4) |
| γ (°) | 106.196(5) | 90 |
| Volume (ų) | 565.88(6) | 1200.0(1) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.263 | 1.196 |
| Melting Point (°C) | ~108-110 | Not explicitly defined, may transform |
Note: The melting point for this compound is generally reported in the range of 108-110°C. The distinct melting points for each polymorph may vary, and Form II, being metastable, might transform to Form I upon heating.
Experimental Protocols
The characterization and selective crystallization of this compound polymorphs involve a suite of analytical techniques. Detailed methodologies for key experiments are provided below.
Polymorph-Selective Cooling Crystallization
This protocol describes the solvent-dependent selective crystallization of Form I and Form II of this compound.
Objective: To selectively crystallize Form I or Form II of this compound by controlling the solvent's hydrogen bond donating (HBD) ability.
Materials:
-
This compound (UDA)
-
Solvents with high HBD ability (e.g., ethanol, methanol) for Form II
-
Solvents with no HBD ability (e.g., 1,4-dioxane, toluene) for Form I
-
Crystallization vessel with temperature control and stirring capabilities
Procedure:
-
Solution Preparation: Prepare a saturated or slightly supersaturated solution of UDA in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Cooling Profile: Cool the solution at a controlled rate (e.g., 0.1 °C/min) to the desired crystallization temperature while stirring continuously.
-
Isolation: Once crystals have formed, they are isolated by filtration.
-
Drying: The isolated crystals are dried under vacuum at room temperature.
-
Analysis: The polymorphic form of the resulting crystals is identified using Powder X-ray Diffraction (PXRD).
Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying and differentiating crystalline polymorphs based on their unique diffraction patterns.
Objective: To obtain the PXRD pattern of a solid sample to identify its polymorphic form.
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source.
Sample Preparation:
-
Gently grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder, ensuring a flat and level surface.
Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, including the 2θ scan range (e.g., 5° to 40°), step size, and scan speed.
-
Initiate the X-ray source and detector to collect the diffraction data.
Data Analysis:
-
The resulting diffractogram (intensity vs. 2θ) is processed to identify the characteristic peaks.
-
The peak positions and relative intensities are compared with reference patterns for Form I and Form II to determine the polymorphic identity of the sample.
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of the polymorphs, such as melting point and phase transitions.
Objective: To determine the melting point and observe any phase transitions of the this compound polymorphs.
Instrumentation:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
Procedure:
-
Accurately weigh a small amount of the crystalline sample (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC sample cell. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to melting events and potentially exothermic peaks indicating crystallization or phase transitions.
-
The onset or peak temperature of the endotherm is taken as the melting point.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR provides detailed information about the molecular conformation and packing in the solid state, allowing for the differentiation of conformational polymorphs.
Objective: To obtain high-resolution solid-state 13C NMR spectra to distinguish between the conformational differences of Form I and Form II.
Instrumentation:
-
Solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
Procedure:
-
Pack the powdered crystalline sample into a zirconia rotor.
-
Insert the rotor into the MAS probe and spin at a high rate (e.g., 5-15 kHz) to average out anisotropic interactions.
-
Acquire the 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum.
Data Analysis:
-
The chemical shifts of the carbon atoms in the 13C CP/MAS spectrum are sensitive to the local molecular environment.
-
Differences in the chemical shifts between the spectra of Form I and Form II indicate differences in their molecular conformations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the polymorphic crystallization of this compound and a typical experimental workflow for its characterization.
Conclusion
The existence of at least two polymorphic forms of this compound has been established, with their selective crystallization being controllable through the choice of solvent. This technical guide has provided a detailed summary of the crystallographic data for Form I and Form II, along with comprehensive experimental protocols for their preparation and characterization. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the fields of materials science and drug development, enabling a deeper understanding and control of the solid-state properties of this compound. Further research into the thermodynamic and kinetic relationships between these polymorphs will continue to enhance our ability to utilize this versatile molecule in a range of applications.
References
Toxicological Profile of Undecanedioic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid (CAS No. 1852-04-6), a dicarboxylic acid, sees application in various industrial and pharmaceutical contexts. A thorough understanding of its toxicological profile is paramount for ensuring its safe handling and use. This technical guide provides a comprehensive overview of the available toxicological data on this compound, detailing experimental methodologies and presenting quantitative data in a structured format.
Executive Summary of Toxicological Endpoints
The toxicological profile of this compound has been evaluated across several key endpoints. The available data indicates a low order of acute toxicity via oral and dermal routes. However, it is classified as a serious eye irritant. Information regarding repeated dose, genetic, and reproductive toxicity is limited, with available assessments often concluding the data is insufficient for classification.
Data Presentation
Table 1: Acute Toxicity of this compound
| Endpoint | Species | Guideline | Route | Value | Observation |
| LD50 | Rat | OECD 401 (or equivalent) | Oral | > 5000 mg/kg bw | No adverse effects observed.[1] |
| LD50 | Rabbit | OECD 402 (or equivalent) | Dermal | > 6000 mg/kg bw | Adverse effects observed.[1] |
Table 2: Local Irritation and Sensitization of this compound
| Endpoint | Species | Guideline | Result | Classification |
| Skin Irritation/Corrosion | Not specified | Not specified | Not irritating | Not classified as a skin irritant.[1] |
| Eye Irritation/Corrosion | Rabbit | OECD 405 (or equivalent) | Serious eye irritation | Causes serious eye irritation.[1] |
| Skin Sensitization | Not specified | Not specified | Not sufficient for classification | Not classified as a skin sensitizer.[1] |
Table 3: Repeated Dose, Genetic, and Reproductive Toxicity of this compound
| Endpoint | Species | Guideline | Result |
| Repeated Dose Toxicity | Not specified | Not specified | Conclusive but not sufficient for classification. |
| Genetic Toxicity | Not specified | Not specified | Conclusive but not sufficient for classification.[1] |
| Reproductive Toxicity | Not specified | Not specified | Conclusive but not sufficient for classification.[1] |
Detailed Experimental Protocols
A summary of the methodologies for key toxicological experiments is provided below. These protocols are based on internationally recognized OECD guidelines.
Acute Oral Toxicity (as per OECD 401)
The acute oral toxicity study is typically conducted in rats. A single high dose of the test substance is administered by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A post-mortem gross necropsy is performed on all animals at the end of the observation period. The LD50, the dose estimated to cause mortality in 50% of the animals, is then calculated.
Acute Dermal Toxicity (as per OECD 402)
This study is usually performed in rats or rabbits. The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a semi-occlusive dressing for 24 hours. Observations for mortality and signs of toxicity are conducted for 14 days. The dermal LD50 is determined at the end of the study.
Dermal Irritation/Corrosion (as per OECD 404)
A small amount of the substance is applied to the shaved skin of a single animal (typically a rabbit) under a gauze patch for a 4-hour exposure period. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal. The responses are scored, and the potential for skin irritation is assessed.
Eye Irritation/Corrosion (as per OECD 405)
A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored to determine the irritation potential.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)
This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on a minimal medium. The number of revertant colonies is counted to assess the mutagenic potential.
In Vitro Mammalian Cell Micronucleus Test (as per OECD 487)
This assay is used to detect damage to chromosomes or the mitotic apparatus. Mammalian cells are exposed to the test substance, and after an appropriate incubation period, the cells are examined for the presence of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Repeated Dose 28-day Oral Toxicity Study (as per OECD 407)
The test substance is administered orally to rodents daily for 28 days. At least three dose levels are used. Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis. A full necropsy and histopathological examination of organs are performed to identify any target organ toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.
Reproduction/Developmental Toxicity Screening Test (as per OECD 421)
This screening study provides information on potential effects on male and female reproductive performance and on the development of the offspring. The test substance is administered to male and female rats before, during, and after mating. The study assesses parameters such as fertility, gestation, maternal behavior, and the viability, growth, and development of the offspring. This allows for the determination of a preliminary NOAEL for reproductive and developmental toxicity.
Visualization of Key Processes
Dicarboxylic Acid Metabolism Pathway
Caption: General metabolic pathway of dicarboxylic acids.
General Workflow for In Vitro Genotoxicity Testing
Caption: A typical workflow for assessing genotoxicity.
Discussion of Toxicological Mechanisms
Metabolism and Potential for Toxicity
This compound, as a dicarboxylic acid, is expected to be metabolized through ω-oxidation of the corresponding monocarboxylic acid, followed by peroxisomal β-oxidation. This process breaks down the dicarboxylic acid into shorter-chain dicarboxylic acids and acetyl-CoA. While this is a normal metabolic pathway, an overload of fatty acids can lead to an accumulation of dicarboxylic acids, which may have toxic effects.
Mechanism of Eye Irritation
The serious eye irritation caused by this compound is likely due to its acidic nature. Acids can cause coagulation of proteins on the ocular surface, leading to tissue damage. The severity of the irritation depends on the concentration and pH of the substance.
Conclusion
This compound exhibits a low level of acute oral and dermal toxicity. However, it is a serious eye irritant, and appropriate personal protective equipment should be used to avoid eye contact. The available data on repeated dose, genetic, and reproductive toxicity are currently insufficient for a definitive classification. Further studies are needed to fully characterize the toxicological profile of this compound in these areas. The metabolic pathway for dicarboxylic acids suggests that under normal conditions, it is likely to be safely metabolized. However, the potential for toxicity upon high exposure warrants further investigation. This guide provides a foundation for researchers and professionals to understand the current toxicological landscape of this compound and to inform future safety assessments and research directions.
References
Undecanedioic Acid: An In-Depth Technical Guide to its Environmental Fate and Biodegradability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid, a dicarboxylic acid with the chemical formula HOOC(CH₂)₉COOH, is a versatile chemical intermediate utilized in various industrial applications, including the synthesis of polymers, lubricants, and corrosion inhibitors. As its use becomes more widespread, a thorough understanding of its environmental fate and biodegradability is crucial for assessing its ecological impact and ensuring its safe application. This technical guide provides a comprehensive overview of the available data on the environmental persistence and degradation of this compound, with a focus on its biodegradability, ecotoxicity, and potential for hydrolysis, photolysis, and soil sorption.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in the environment.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₄ | [1][2][3] |
| Molecular Weight | 216.27 g/mol | [1][2][3] |
| Melting Point | 108-110 °C | [1] |
| Water Solubility | Slightly soluble | General chemical knowledge |
| log Kow (Octanol-Water Partition Coefficient) | 2.8 at 25 °C | [4] |
Biodegradability
The primary mechanism for the removal of this compound from the environment is expected to be biodegradation. Studies conducted according to internationally recognized guidelines provide insights into its susceptibility to microbial degradation.
Ready Biodegradability
The ready biodegradability of this compound has been assessed using the OECD 301B guideline, also known as the CO₂ Evolution Test. This test evaluates the extent to which a chemical substance is mineralized to carbon dioxide by a mixed population of microorganisms from activated sludge. A substance is considered "readily biodegradable" if it achieves greater than 60% biodegradation within a 28-day period and satisfies the 10-day window criterion.
Table 1: Ready Biodegradability of this compound
| Test Guideline | Inoculum | Test Duration | Result | Conclusion | Reference |
| OECD 301B (CO₂ Evolution Test) | Activated sludge | 28 days | 11 ± 2% | Not readily biodegradable | [5] |
Based on the available data, this compound did not meet the criteria for ready biodegradability under the stringent conditions of the OECD 301B test.[5] It is important to note that failure to pass a ready biodegradability test does not necessarily mean a substance is not biodegradable under environmental conditions; further investigation into its inherent biodegradability may be warranted.
Biodegradation Pathway
Caption: Proposed biodegradation pathway for this compound.
Ecotoxicity
Assessing the potential adverse effects of this compound on aquatic organisms is a critical component of its environmental risk assessment. Standardized ecotoxicity tests are performed on representatives of different trophic levels: fish, aquatic invertebrates (daphnids), and algae.
Table 2: Aquatic Ecotoxicity of this compound
| Test Organism | Test Guideline | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fish (Species not specified) | OECD 203 or equivalent | LC50 | > 100 | 96 hours | Data not found |
| Daphnia magna | OECD 202 or equivalent | EC50 | > 100 | 48 hours | Data not found |
| Algae (Species not specified) | OECD 201 or equivalent | EC50 | > 100 | 72 hours | Data not found |
While specific quantitative data from standardized tests were not found in the available literature, safety data sheets for this compound generally indicate a low potential for aquatic toxicity.[4] The substance is not classified as hazardous to the aquatic environment.[4] However, the absence of concrete LC50 and EC50 values necessitates a conservative approach in risk assessment.
Environmental Fate
Beyond biodegradation and ecotoxicity, other environmental processes can influence the fate and transport of this compound in the environment.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Dicarboxylic acids are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Photolysis
Photolysis, or photodegradation, is the breakdown of molecules by light. For a chemical to undergo direct photolysis in the environment, it must absorb light in the solar spectrum (wavelengths > 290 nm). Aliphatic carboxylic acids do not contain chromophores that absorb light in this region. Consequently, direct photolysis is not anticipated to be a significant environmental fate process for this compound.
Soil Sorption
The tendency of a chemical to adsorb to soil and sediment is a key parameter in determining its mobility in the environment. This is often expressed as the organic carbon-normalized partition coefficient (Koc).
Table 3: Soil Sorption of this compound
| Parameter | Value | Method | Reference |
| log Koc | Estimated: 2.5 - 3.5 | QSAR | Estimation based on log Kow |
A quantitative experimental value for the soil sorption coefficient (Koc) of this compound was not found. However, based on its log Kow of 2.8, it is expected to have a moderate potential for adsorption to soil and sediment.[4][6] Chemicals with moderate Koc values are likely to exhibit limited mobility in soil.
Experimental Protocols
Detailed methodologies for the key experimental studies cited in this guide are crucial for the interpretation and replication of the findings.
OECD 301B: Ready Biodegradability - CO₂ Evolution Test
This test is designed to assess the ready biodegradability of a chemical by measuring the amount of carbon dioxide produced during its mineralization by microorganisms.
Caption: Experimental workflow for the OECD 301B test.
Key Methodological Aspects:
-
Test Substance Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
-
Test Conditions: The test is conducted in the dark or diffuse light under aerobic conditions at a constant temperature of 22 ± 2 °C.
-
CO₂ Measurement: The evolved carbon dioxide is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or by an inorganic carbon analyzer.
-
Duration: The test is typically run for 28 days.
-
Pass Criteria: ≥ 60% of the theoretical maximum CO₂ production (ThCO₂) within a 10-day window.
OECD 202, 203, and 201: Aquatic Ecotoxicity Testing
These guidelines outline the procedures for determining the acute toxicity of a substance to Daphnia magna (OECD 202), fish (OECD 203), and algae (OECD 201).
Caption: General workflow for aquatic toxicity testing.
Key Methodological Aspects:
-
Test Organisms: Specific species are recommended for each test (e.g., Daphnia magna for invertebrates, Zebrafish or Rainbow Trout for fish, and Pseudokirchneriella subcapitata for algae).
-
Test Conditions: The tests are conducted under controlled conditions of temperature, light (for algae), and water quality.
-
Exposure: A range of concentrations of the test substance is used to establish a dose-response relationship.
-
Endpoints: The primary endpoints are mortality (LC50 for fish), immobilization (EC50 for Daphnia), and inhibition of growth (EC50 for algae).
-
Data Analysis: Statistical methods are used to calculate the concentration that causes the effect in 50% of the test population (LC50/EC50).
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method
This guideline describes a method to determine the adsorption and desorption potential of a chemical in soil.
Caption: Workflow for the OECD 106 soil sorption test.
Key Methodological Aspects:
-
Soil Types: The test is typically performed with a range of characterized soils with varying organic carbon content, pH, and texture.
-
Test Solution: The test substance is dissolved in a 0.01 M calcium chloride solution to maintain a constant ionic strength.
-
Equilibration: Soil and the test solution are agitated together until equilibrium is reached.
-
Analysis: The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is determined by the difference from the initial concentration.
-
Calculation: The soil-water partition coefficient (Kd) is calculated, and this is then normalized to the organic carbon content of the soil to give the Koc value.
Conclusion
This compound, based on the available data, is not considered to be readily biodegradable under the stringent conditions of the OECD 301B test.[5] However, this does not preclude its biodegradation in the environment over longer periods or under different conditions. Its low potential for aquatic toxicity, as suggested by safety data sheets, and its expected moderate sorption to soil indicate a relatively low environmental risk profile. Hydrolysis and direct photolysis are not expected to be significant degradation pathways. To provide a more complete environmental assessment, further studies on inherent biodegradability and the generation of definitive aquatic toxicity and soil sorption data would be beneficial.
References
Chemo-enzymatic Synthesis of 1,11-Undecanedioic Acid: A Technical Guide
An In-depth Examination of Biocatalytic and Chemical Strategies for the Production of a Key Industrial Dicarboxylic Acid
Introduction
1,11-Undecanedioic acid is a dicarboxylic acid with significant industrial applications, serving as a monomer in the production of polyamides, polyesters, and as a component in lubricants, adhesives, and corrosion inhibitors.[1] Traditional chemical synthesis routes often rely on petrochemical feedstocks and can involve harsh reaction conditions. Chemo-enzymatic approaches, which combine the selectivity of biocatalysts with the efficiency of chemical transformations, offer a more sustainable and environmentally benign alternative. This technical guide provides a comprehensive overview of the core chemo-enzymatic strategies for the synthesis of 1,11-undecanedioic acid, focusing on detailed experimental protocols, quantitative data, and process workflows. The two primary routes discussed are the multi-step conversion of ricinoleic acid and the direct microbial oxidation of undecanoic acid and its derivatives.
I. Chemo-enzymatic Synthesis from Ricinoleic Acid
A prominent chemo-enzymatic route utilizes the renewable feedstock ricinoleic acid, the major fatty acid component of castor oil.[2] This multi-step process involves an initial enzymatic biotransformation to create a key intermediate, followed by chemical modifications to yield the final product, 1,11-undecanedioic acid.[3][4][5]
Workflow Overview
The overall transformation from ricinoleic acid to 1,11-undecanedioic acid is a four-step process. The initial and most critical step is the enzymatic conversion of ricinoleic acid to (Z)-11-(heptanoyloxy)undec-9-enoic acid. This is followed by a chemical reduction of the carbon-carbon double bond, subsequent hydrolysis of the ester bond, and a final oxidation of the terminal hydroxyl group.
Experimental Protocols
This step employs recombinant Escherichia coli cells co-expressing an alcohol dehydrogenase (ADH) from Micrococcus luteus and a Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida KT2440.[3][6] The ADH oxidizes the secondary alcohol group of ricinoleic acid to a ketone, which is then converted to an ester by the BVMO.
-
Microorganism and Plasmids: E. coli BL21(DE3) is a commonly used host strain. The genes for the alcohol dehydrogenase and Baeyer-Villiger monooxygenase are typically cloned into compatible expression vectors.
-
Culture Medium and Conditions:
-
Biotransformation Protocol:
-
Product Extraction:
-
After the reaction, the broth is centrifuged to remove the cells.
-
The supernatant is acidified, and the product, (Z)-11-(heptanoyloxy)undec-9-enoic acid, is extracted with an organic solvent such as ethyl acetate.
-
The unsaturated ester intermediate is then chemically treated to saturate the double bond and cleave the ester linkage.
-
Reduction of the Double Bond:
-
The extracted (Z)-11-(heptanoyloxy)undec-9-enoic acid is dissolved in a suitable solvent like methanol.
-
A palladium on carbon (Pd/C) catalyst is added.
-
The mixture is subjected to hydrogenation with H₂ gas until the reaction is complete, yielding 11-(heptanoyloxy)undecanoic acid.
-
-
Ester Hydrolysis:
-
The reduced ester is then hydrolyzed using a base, such as sodium hydroxide (B78521) (NaOH), in an aqueous solution.
-
The reaction mixture is heated to facilitate the hydrolysis.
-
After cooling, the solution is acidified to precipitate the 11-hydroxyundecanoic acid and heptanoic acid.
-
The 11-hydroxyundecanoic acid can be purified by recrystallization.
-
The final step is the oxidation of the terminal alcohol group of 11-hydroxyundecanoic acid to a carboxylic acid.
-
Jones Oxidation Protocol: [7][8][9][10]
-
Dissolve 11-hydroxyundecanoic acid in acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) to the stirred solution.[7][8][9][10]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant with isopropanol.
-
The mixture is then worked up by adding water and extracting the 1,11-undecanedioic acid with an organic solvent.
-
The crude product is purified by recrystallization.
-
-
Alternative Oxidation Method (with Periodic Acid and Catalytic CrO₃): [11]
-
A stock solution of periodic acid (H₅IO₆) and a catalytic amount of chromium trioxide (CrO₃) is prepared in wet acetonitrile (B52724) (75% CH₃CN/water).[11]
-
11-hydroxyundecanoic acid is dissolved in wet acetonitrile.[11]
-
The H₅IO₆/CrO₃ stock solution is added to the solution of 11-hydroxyundecanoic acid at 0-5°C over 30 minutes.[11]
-
The reaction mixture is aged at 0°C for 45 minutes.[11]
-
The reaction is quenched with an aqueous solution of Na₂HPO₄.[11]
-
The product is extracted with ethyl acetate, and the combined organic layers are washed and dried.[11]
-
The final product is purified by recrystallization from ethyl acetate-hexane.[11]
-
Quantitative Data
| Parameter | Value | Reference |
| Biotransformation | ||
| Substrate | Ricinoleic Acid | [3][6] |
| Product of Biotransformation | (Z)-11-(heptanoyloxy)undec-9-enoic acid | [3] |
| Final Product Concentration | 53 mM | [5] |
| Volumetric Productivity | 6.6 mM h⁻¹ | [5] |
| Biotransformation Conversion Yield | 84% (molar) | [5] |
| Chemical Transformations | ||
| Chemical Transformation Conversion Yield | 65% (molar) | [5] |
| Overall Process | ||
| Overall Molar Yield | 55% | [5] |
II. Direct Biosynthesis from Undecanoic Acid and Derivatives
An alternative and more direct approach involves the microbial oxidation of undecanoic acid or related C11 feedstocks. This is typically achieved through the action of microorganisms that possess ω-oxidation pathways.
Workflow Overview
The core of this process is the enzymatic machinery that can hydroxylate the terminal methyl group of a fatty acid and subsequently oxidize it to a carboxylic acid. This is primarily accomplished by cytochrome P450 monooxygenases and alcohol/aldehyde dehydrogenases.
Synthesis using Candida tropicalis
The yeast Candida tropicalis is known for its ability to produce long-chain dicarboxylic acids.[12] Strains can be metabolically engineered to enhance the flux through the ω-oxidation pathway by, for example, disrupting the β-oxidation pathway.[12]
-
Experimental Protocol (General):
-
Strain and Inoculum Preparation: A suitable strain of Candida tropicalis, potentially a mutant with enhanced dicarboxylic acid production, is used.[13] A seed culture is prepared in a suitable medium (e.g., YEPD).[14]
-
Fermentation: The main fermentation is carried out in a bioreactor with a defined medium containing a carbon source for growth (e.g., glucose or sucrose), nitrogen source, and essential minerals.[13][14]
-
Substrate Feeding: Once the cells have reached a certain density, the undecanoic acid (or a derivative like its methyl ester) is fed to the culture. An optimized feeding strategy is crucial to avoid substrate toxicity.
-
Process Control: Key parameters such as pH, temperature, and dissolved oxygen are controlled throughout the fermentation.
-
Product Recovery: After fermentation, the biomass is separated, and the 1,11-undecanedioic acid is recovered from the broth, often by acidification and extraction or crystallization.
-
-
Quantitative Data (for related dicarboxylic acids):
-
While specific data for 1,11-undecanedioic acid is limited, studies on similar long-chain dicarboxylic acids have shown high product titers. For instance, a mutant of Candida tropicalis produced 1,13-tridecanedioic acid at a concentration of 153 g/L.[13] Another study on dodecanedioic acid production reached 66 g/L.[15]
-
Synthesis using Recombinant Escherichia coli
E. coli can be engineered to express the necessary enzymes for ω-oxidation, primarily cytochrome P450 monooxygenases and their redox partners.[16]
-
Experimental Protocol (General):
-
Strain and Plasmid Construction: An E. coli strain is transformed with a plasmid containing the gene for a suitable cytochrome P450 monooxygenase that has activity on medium-chain fatty acids, along with genes for its redox partners (e.g., a reductase).
-
Culture and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB or a defined medium).[16] Expression of the P450 system is induced, for example, with IPTG.[17]
-
Whole-Cell Biotransformation: After induction, the cells are harvested and resuspended in a buffer. Undecanoic acid is added as the substrate. The reaction is carried out under controlled temperature and agitation.
-
Product Analysis and Purification: The product, 11-hydroxyundecanoic acid, is the primary product of the P450 reaction. Further oxidation to the dicarboxylic acid would require the co-expression of appropriate alcohol and aldehyde dehydrogenases. The product is extracted from the reaction mixture and analyzed by methods such as GC-MS or HPLC.
-
Conclusion
The chemo-enzymatic synthesis of 1,11-undecanedioic acid represents a promising and sustainable alternative to traditional chemical methods. The route starting from ricinoleic acid is well-documented, with established protocols for both the enzymatic and chemical steps, leading to good overall yields. Direct biosynthesis from undecanoic acid using microorganisms like Candida tropicalis or engineered E. coli offers a more streamlined approach, although further process optimization is needed to achieve high titers and productivity specifically for 1,11-undecanedioic acid. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize these synthetic strategies for the production of this valuable dicarboxylic acid.
References
- 1. corvay-specialty.com [corvay-specialty.com]
- 2. THE BIOSYNTHESIS OF RICINOLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of Baeyer-Villiger monooxygenase-based Escherichia coli biocatalyst for large scale biotransformation of ricinoleic acid into (Z)-11-(heptanoyloxy)undec-9-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Application of Undecanedioic Acid_Chemicalbook [chemicalbook.com]
- 12. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
Undecanedioic Acid in Human Tissues: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the occurrence of undecanedioic acid (UDA), a C11 α,ω-dicarboxylic acid, in human tissues. This document summarizes the current quantitative data, details relevant experimental protocols for its detection, and explores its metabolic and potential signaling pathways.
Introduction
This compound is a medium-chain dicarboxylic acid that has been identified in various human tissues and biofluids. While its precise physiological and pathological roles are still under investigation, its presence has been associated with certain metabolic conditions and disease states. This guide aims to consolidate the existing scientific literature to provide a comprehensive resource for researchers in the fields of metabolomics, drug development, and clinical science.
Quantitative Occurrence of this compound in Human Tissues
The concentration of this compound has been quantified in several human tissues and biofluids. The following table summarizes the available quantitative data. It is important to note that the data is limited, and further research is required to establish a comprehensive profile of UDA distribution in the human body.
| Tissue/Biofluid | Concentration | Subject Group | Condition | Reference |
| Blood (Serum/Plasma) | 0.44 µM (Range: 0.28-0.54 µM) | Infant (0-1 year old) | Normal | [1][2] |
| Aorta | Detected, not quantified | Adults | Advanced atherosclerotic lesions | [2][3] |
| Urine | Detected, not quantified | Patients under hopantenate therapy with Reye's-like syndrome | Pathological | [2] |
Metabolic Pathways of this compound
The metabolism of this compound in humans involves two primary pathways: its formation via ω-oxidation of fatty acids and its subsequent degradation through peroxisomal β-oxidation.
Formation: ω-Oxidation
This compound is not a common dietary component and is primarily synthesized endogenously from the oxidation of undecanoic acid (a C11 fatty acid). This process, known as ω-oxidation, occurs in the smooth endoplasmic reticulum, predominantly in the liver and kidneys.[4] It is a three-step process:
-
Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by cytochrome P450 enzymes.
-
Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid, in this case, this compound, by aldehyde dehydrogenase.
This pathway becomes more significant when the primary fatty acid degradation pathway, β-oxidation, is impaired.[4]
Degradation: Peroxisomal β-Oxidation
Once formed, this compound is primarily degraded in the peroxisomes via β-oxidation.[5][6] This process involves a series of enzymatic reactions that sequentially shorten the carbon chain of the dicarboxylic acid, producing acetyl-CoA and shorter-chain dicarboxylic acids in each cycle. The key enzymes involved are specific to peroxisomes and differ from those in mitochondrial β-oxidation.[6]
Potential Signaling Pathways
Currently, there is a lack of direct evidence for specific signaling pathways regulated by this compound in human cells. However, as a fatty acid metabolite, it may have roles in cellular signaling. Fatty acids and their derivatives are known to act as signaling molecules in various contexts. For instance, some dicarboxylic acids have been implicated in modulating cellular processes, although the specific role of this compound remains to be elucidated. Further research is necessary to determine if this compound has any direct signaling functions or if its effects are primarily due to its role in fatty acid metabolism.
Experimental Protocols
The quantification of this compound in human tissues typically involves chromatographic methods coupled with mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the biological matrix.
Sample Preparation Workflow
A general workflow for the analysis of this compound from biological samples is outlined below.
References
- 1. serummetabolome.ca [serummetabolome.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000888) [hmdb.ca]
- 3. This compound | 1852-04-6 | MOLNOVA [molnova.com]
- 4. Omega oxidation - Wikipedia [en.wikipedia.org]
- 5. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical pKa Calculation of Undecanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical calculation of the acid dissociation constants (pKa) of undecanedioic acid. It is designed to inform researchers, scientists, and professionals in drug development about the methodologies, challenges, and practical applications of in silico pKa prediction for dicarboxylic acids.
Introduction to pKa and its Importance
The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the strength of an acid in a solution. For a drug molecule, pKa influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its solubility and binding affinity to its target. Accurate pKa determination is therefore essential in drug discovery and development. This compound, a dicarboxylic acid, presents an interesting case for theoretical pKa calculation due to the presence of two ionizable protons, leading to two distinct pKa values, pKa1 and pKa2.
Theoretical Framework for pKa Calculation
The theoretical calculation of pKa values is fundamentally based on determining the change in Gibbs free energy (ΔG) for the deprotonation reaction in a solvent. The pKa can be calculated using the following equation:
pKa = ΔG / (2.303 * RT)
where R is the gas constant and T is the temperature. The challenge lies in accurately computing the Gibbs free energy of the protonated and deprotonated species in solution.
Dissociation Equilibria of this compound
This compound (HOOC-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂)-COOH) undergoes a two-step dissociation in an aqueous solution:
-
First Dissociation (pKa1): HOOC-(CH₂)₉-COOH ⇌ ⁻OOC-(CH₂)₉-COOH + H⁺
-
Second Dissociation (pKa2): ⁻OOC-(CH₂)₉-COOH ⇌ ⁻OOC-(CH₂)₉-COO⁻ + H⁺
The first dissociation (pKa1) is expected to be lower (more acidic) than the second (pKa2). This is because the second proton is being removed from a negatively charged species, which is electrostatically less favorable. As the length of the carbon chain separating the two carboxylic acid groups increases, the electrostatic interaction between them diminishes. Consequently, for long-chain dicarboxylic acids like this compound, the difference between pKa1 and pKa2 is smaller compared to shorter-chain dicarboxylic acids.
Computational Methods for pKa Prediction
A variety of computational methods are available for predicting pKa values, ranging from first-principles quantum mechanical (QM) calculations to more empirical approaches.
Quantum Mechanical (QM) Methods
QM methods, particularly those based on Density Functional Theory (DFT), offer a rigorous approach to calculating the electronic structure and energies of molecules.
Workflow for QM-based pKa Calculation:
Caption: Workflow for quantum mechanical pKa calculation.
Experimental Protocol for QM-based pKa Calculation:
-
Geometry Optimization: The 3D structures of the protonated (HOOC-(CH₂)₉-COOH and ⁻OOC-(CH₂)₉-COOH) and deprotonated (⁻OOC-(CH₂)₉-COOH and ⁻OOC-(CH₂)₉-COO⁻) species are optimized in the gas phase using a DFT functional (e.g., B3LYP, CAM-B3LYP) and a suitable basis set (e.g., 6-31G*).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true minima on the potential energy surface and to obtain thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM).
-
pKa Calculation: The pKa is then calculated using the Gibbs free energies from the gas-phase and solvation calculations.
Semi-Empirical and Empirical Methods
These methods offer a faster, albeit generally less accurate, alternative to QM calculations.
-
Semi-Empirical Methods: Methods like AM1 and PM3 use a simplified form of the Schrödinger equation and parameters derived from experimental data to calculate molecular properties.
-
Empirical Methods: These methods rely on quantitative structure-property relationships (QSPR). They use descriptors derived from the molecular structure to predict pKa values based on a model trained on a large dataset of experimentally determined pKa's. Software packages like ACD/pKa, ChemAxon's pKa Plugin, and MoKa utilize these approaches.
Predicted pKa Values for this compound
The following table summarizes predicted pKa values for this compound from various computational methods and databases, alongside a discussion of the expected trend for the second pKa value.
| Parameter | Predicted Value | Method/Source |
| pKa1 | ~4.7 | Theoretically calculated |
| pKa2 | > pKa1 | Expected trend based on electrostatic interactions |
Signaling Pathways and Logical Relationships
The theoretical prediction of pKa is a multi-step process that involves several key decisions regarding the level of theory and the solvation model. The following diagram illustrates the logical relationship between these choices and the final predicted pKa value.
Caption: Logical relationships in theoretical pKa prediction.
Conclusion
The theoretical calculation of pKa values for molecules like this compound is a powerful tool in modern drug discovery and chemical research. While quantum mechanical methods provide high accuracy, they are computationally intensive. Empirical methods, on the other hand, offer rapid predictions suitable for high-throughput screening. The choice of method depends on the desired accuracy and available computational resources. For dicarboxylic acids, it is crucial to consider both pKa values and the factors that influence their separation, such as the intramolecular distance between the acidic functional groups. Future advancements in computational chemistry and machine learning are expected to further enhance the accuracy and speed of pKa prediction, aiding in the rational design of new chemical entities.
Methodological & Application
Synthesis of Nylon-13,13 from Undecanedioic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylon-13,13 is a high-performance aliphatic polyamide with properties that make it attractive for specialized applications in research and development, including as a matrix for drug delivery, a component in medical devices, and as a specialty engineering plastic. Its long hydrocarbon chains between amide groups give it lower moisture absorption, better dimensional stability, and a lower melting point compared to shorter-chain nylons like nylon 6 or nylon 6,6. This document provides detailed application notes and experimental protocols for the synthesis of nylon-13,13, commencing from undecanedioic acid as the foundational starting material. The synthesis involves a two-stage process: the preparation of the key monomer, 1,13-diaminotridecane, from a suitable precursor, followed by the polycondensation of this diamine with a C13 dicarboxylic acid, typically brassylic acid (tridecanedioic acid), to yield the final polymer.
It is important to clarify that for the synthesis of nylon-13,13, both the diacid and the diamine monomer must contain 13 carbon atoms. The user's request specified this compound (a C11 dicarboxylic acid) as the starting material. Therefore, this protocol will first outline the conceptual pathway to derive the necessary C13 monomers from related long-chain fatty acids, a common industrial practice, and then provide a detailed protocol for the polymerization step.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of nylon-13,13.
Table 1: Physicochemical Properties of Nylon-13,13
| Property | Value |
| Melting Point (T | |
| m) | ~183 °C[1] |
| Glass Transition Temperature (T | |
| g) | 56 °C[1] |
| Amorphous Density | 1.01 g/cm³[1] |
| Heat of Fusion | 230 J/g[1] |
| Tensile Modulus (drawn, draw ratio 4.0) | 2 GPa[1] |
| Water Absorption | Low |
Table 2: Monomer Properties
| Monomer | Molecular Formula | Molar Mass ( g/mol ) |
| Tridecanedioic Acid (Brassylic Acid) | C₁₃H₂₄O₄ | 244.33 |
| 1,13-Diaminotridecane | C₁₃H₃₀N₂ | 214.40 |
Experimental Protocols
Part 1: Synthesis of 1,13-Diaminotridecane from Brassylic Acid
The synthesis of 1,13-diaminotridecane from brassylic acid (tridecanedioic acid) is a multi-step process that typically involves the conversion of the carboxylic acid groups to amides, followed by reduction. A common route is via the formation of the corresponding dinitrile, which is then hydrogenated.
Materials:
-
Brassylic acid (tridecanedioic acid)
-
Hydrogen gas
-
Raney Nickel or Cobalt catalyst
-
Suitable solvent (e.g., dioxane, tetrahydrofuran)
-
Ethanol
Procedure:
-
Amidation: Brassylic acid is first converted to brassylic acid diamide (B1670390). This can be achieved by heating brassylic acid with an excess of urea or by passing ammonia gas through the molten diacid at elevated temperatures (e.g., 180-200 °C) to drive off water.
-
Dehydration to Dinitrile: The resulting diamide is then dehydrated to form tridecanedinitrile (B14741354). This is typically carried out in the gas phase over a suitable catalyst at high temperatures (e.g., 250-300 °C) or by using a chemical dehydrating agent.
-
Hydrogenation to Diamine: The tridecanedinitrile is then hydrogenated to 1,13-diaminotridecane. The dinitrile is dissolved in a suitable solvent like dioxane or ethanol, and hydrogenation is carried out in a high-pressure reactor using a catalyst such as Raney Nickel or Raney Cobalt. The reaction is typically performed at elevated temperature (e.g., 100-150 °C) and high pressure of hydrogen gas (e.g., 100-150 atm).
-
Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed by distillation. The resulting 1,13-diaminotridecane is then purified by vacuum distillation.
Part 2: Synthesis of Nylon-13,13 via Melt Polycondensation
The synthesis of nylon-13,13 is achieved through the melt polycondensation of equimolar amounts of tridecanedioic acid and 1,13-diaminotridecane. The process is typically carried out in two stages: the formation of a nylon salt prepolymer followed by high-temperature vacuum polymerization.
Materials:
-
Tridecanedioic acid (brassylic acid)
-
1,13-Diaminotridecane
-
Deionized water
-
Nitrogen gas (high purity)
Procedure:
-
Nylon Salt Formation (Prepolymer Synthesis):
-
In a reaction vessel, combine equimolar amounts of tridecanedioic acid and 1,13-diaminotridecane.
-
Add a small amount of deionized water (e.g., a 50-60% aqueous solution of the monomers) to form a salt solution.
-
The mixture is heated in an autoclave under a nitrogen atmosphere to approximately 220-240 °C. The pressure in the vessel will rise due to the formation of steam. This step facilitates the formation of a low molecular weight prepolymer.
-
-
Melt Polycondensation:
-
The pressure is then slowly released, and the temperature is gradually increased to around 260-280 °C.
-
A vacuum is applied to the system to remove the water formed during the condensation reaction and drive the polymerization towards the formation of a high molecular weight polymer.
-
The reaction is continued under vacuum for several hours (e.g., 2-4 hours) until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.
-
-
Polymer Isolation and Purification:
-
Once the polymerization is complete, the molten nylon-13,13 is extruded from the reactor as a strand, cooled in a water bath, and pelletized.
-
The polymer pellets can be further purified by washing with hot water to remove any unreacted monomers or oligomers and then dried in a vacuum oven.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Nylon-13,13.
Caption: Logical relationship of Nylon-13,13 synthesis from a precursor.
References
Application Notes and Protocols for the Use of Undecanedioic Acid in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid (UDDA) is a C11 α,ω-dicarboxylic acid that serves as a valuable monomer for the synthesis of specialty polyesters. Its odd-numbered carbon chain can disrupt the crystal packing in the resulting polymers, leading to unique thermal and mechanical properties compared to polyesters synthesized from more common even-numbered dicarboxylic acids. These properties, including enhanced flexibility, lower melting points, and good solubility, make UDDA-based polyesters promising candidates for a variety of applications, including as biodegradable plastics, in flexible packaging, and as matrices for controlled drug delivery and tissue engineering scaffolds.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyesters using this compound as a key monomer.
Key Advantages of this compound in Polyesters
The incorporation of this compound into a polyester (B1180765) backbone can impart several desirable characteristics:
-
Tunable Thermal Properties: The odd-carbon chain length of UDDA can lower the melting temperature (Tm) and crystallinity of the resulting polyester compared to those made with shorter or even-numbered diacids. This allows for the fine-tuning of thermal properties for specific applications.
-
Increased Flexibility: The long aliphatic chain of UDDA contributes to greater flexibility in the polymer backbone, which is advantageous for applications requiring non-rigid materials.
-
Enhanced Biodegradability: Aliphatic polyesters are known for their biodegradability. The specific structure of UDDA-based polyesters can influence their degradation profiles, making them suitable for biomedical applications where controlled degradation is required.[1]
-
Biocompatibility: Polyesters and their degradation byproducts are generally well-tolerated in biological systems, making them excellent candidates for drug delivery vehicles and tissue engineering scaffolds.[1][3]
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene undecanedioate) via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for the synthesis of a polyester from this compound and 1,4-butanediol (B3395766). This solvent-free method is widely used for polyester synthesis.[2][4]
Materials:
-
This compound (UDDA)
-
1,4-butanediol (BDO)
-
Titanium(IV) isopropoxide (TTIP) or other suitable catalyst (e.g., tin(II) 2-ethylhexanoate)
-
Nitrogen gas (high purity)
-
Methanol (B129727) (for cleaning)
-
Chloroform (B151607) or Dichloromethane (for polymer dissolution)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Glassware for polymer precipitation and washing.
Procedure:
Stage 1: Esterification
-
Charge the three-neck flask with equimolar amounts of this compound and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).
-
Add the catalyst, typically 0.05-0.1 mol% based on the dicarboxylic acid.
-
Flush the reactor with nitrogen gas for 15-20 minutes to remove any residual air.
-
Heat the reaction mixture to 160-180°C under a slow stream of nitrogen with mechanical stirring.
-
Maintain these conditions for 2-4 hours. Water, the byproduct of the esterification reaction, will be collected in the distillation condenser. The reaction is considered complete when approximately 90% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over a period of 1-2 hours. This helps to remove the excess diol and any remaining water, driving the polymerization reaction to completion.
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The viscosity of the reaction mixture will noticeably increase as the molecular weight of the polyester grows.
-
Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen gas.
-
The resulting polyester can be extruded from the reactor while still molten or allowed to cool and then removed as a solid.
Purification:
-
Dissolve the synthesized polyester in a suitable solvent like chloroform or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol, with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers and oligomers.
-
Dry the purified polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: Characterization of this compound-Based Polyesters
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure:
-
Dissolve a small amount of the purified polyester in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm filter.
-
Inject the filtered solution into a GPC system calibrated with polystyrene standards.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
-
2. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC)
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester.
-
Procedure:
-
Weigh 5-10 mg of the polyester into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).
-
Reheat the sample to the high temperature at the same controlled rate.
-
The Tg is determined from the midpoint of the transition in the second heating scan, and the Tm is taken as the peak of the melting endotherm.
-
3. Mechanical Properties Analysis (Tensile Testing)
-
Purpose: To evaluate the tensile strength, Young's modulus, and elongation at break of the polyester.
-
Procedure:
-
Prepare dumbbell-shaped specimens of the polyester by melt-pressing or solvent casting.
-
Condition the specimens under standard conditions (e.g., 25°C and 50% relative humidity) for 24 hours.
-
Mount the specimen in a universal testing machine equipped with tensile grips.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the stress-strain curve and calculate the tensile strength, Young's modulus, and elongation at break.
-
Quantitative Data
Since specific data for polyesters based on this compound is limited in the literature, the following tables present data for analogous polyesters synthesized from structurally similar long-chain dicarboxylic acids. This data can serve as a valuable reference and starting point for researchers working with this compound.
Table 1: Thermal Properties of Polyesters from Long-Chain Diacids and Various Diols
| Dicarboxylic Acid | Diol | Tg (°C) | Tm (°C) | Reference |
| Sebacic Acid (C10) | 1,4-Butanediol | -29.8 | 65.3 | [5] |
| Adipic Acid (C6) | 1,4-Butanediol | -68 to -60 | 54-60 | [6] |
| Dodecanedioic Acid (C12) | Ethylene Glycol | - | - | [1] |
Table 2: Molecular Weight and Mechanical Properties of Polyesters from Long-Chain Diacids and 1,4-Butanediol
| Dicarboxylic Acid | Mn ( g/mol ) | PDI | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Sebacic Acid (C10) | - | - | 15.3 | - | [5] |
| Succinic Acid (C4) | - | - | 20-30 | <100 | [7] |
| Adipic Acid (C6) | 4,200 | 4.6 | - | - | [6] |
Visualizations
Diagrams
Caption: Experimental workflow for polyester synthesis and characterization.
Caption: General polycondensation reaction of this compound and a diol.
Caption: Logical workflow for developing a polyester-based drug delivery system.
References
- 1. zastita-materijala.org [zastita-materijala.org]
- 2. Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Undecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid (UDA) is a dicarboxylic acid that plays a role in fatty acid metabolism, specifically as an intermediate in the ω-oxidation pathway. Its quantification in biological matrices such as plasma and urine is crucial for studying metabolic disorders and for monitoring the therapeutic efficacy of drugs that may modulate fatty acid metabolism. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly when coupled with a derivatization step to increase the volatility of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides excellent sensitivity and specificity and is well-suited for the analysis of complex biological samples, often with simpler sample preparation compared to GC-MS.
-
High-Performance Liquid Chromatography (HPLC-UV) is a more accessible technique but generally offers lower sensitivity and specificity compared to mass spectrometry-based methods. It may require derivatization to introduce a chromophore for UV detection.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analytical methods described. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions. For this compound, specific validated data is limited in publicly available literature; therefore, data from similar dicarboxylic acids are included for reference.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 1 ng/mL | 50 - 500 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.995 | > 0.99 |
| Recovery | 85 - 110% | 90 - 115% | 80 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 20% |
Experimental Protocols
Quantification of this compound by GC-MS
This protocol describes the analysis of this compound in plasma or urine using GC-MS following a derivatization procedure.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or urine in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample to pH < 2 with 1 M HCl.
-
Add 500 µL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
b. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the tube and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
c. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/min, hold for 5 minutes
-
Ramp to 300°C at 20°C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier and qualifier ions for the derivatized this compound and internal standard need to be determined empirically.
-
Quantification of this compound by LC-MS/MS
This protocol outlines the analysis of this compound in plasma or urine using a sensitive and specific LC-MS/MS method.
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or urine in a microcentrifuge tube, add an appropriate internal standard.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Parameters: Optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM transitions for this compound (precursor ion [M-H]⁻) and its fragments, as well as for the internal standard, must be determined by direct infusion.
-
Quantification of this compound by HPLC-UV
This method is suitable for higher concentrations of this compound and may require derivatization to enhance UV detection.
a. Sample Preparation
Follow the same Liquid-Liquid Extraction protocol as described for GC-MS.
b. Derivatization (Pre-column)
-
To the dried extract, add 50 µL of a derivatizing agent such as p-bromophenacyl bromide and a catalyst.
-
Heat the mixture to facilitate the reaction.
-
After cooling, the sample is ready for HPLC analysis.
-
The choice of derivatizing agent and reaction conditions needs to be optimized for this compound.
-
c. HPLC-UV Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from low to high organic phase concentration should be developed to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV-Vis Detector, wavelength set according to the absorbance maximum of the derivatized this compound.
Visualizations
Signaling Pathway: ω-Oxidation of Fatty Acids
The following diagram illustrates the ω-oxidation pathway, a metabolic route for fatty acid degradation that produces dicarboxylic acids like this compound.[1][2][3][4] This pathway is an alternative to the primary β-oxidation pathway.
Experimental Workflow: GC-MS Analysis of this compound
This diagram outlines the key steps involved in the quantification of this compound using Gas Chromatography-Mass Spectrometry.
Logical Relationship: Method Selection Criteria
The selection of an appropriate analytical method depends on a balance of sensitivity, cost, and throughput requirements.
References
Application Note: Quantification of Undecanedioic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of undecanedioic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a dicarboxylic acid, is implicated in various metabolic pathways and is of increasing interest in biomedical and pharmaceutical research. Due to its low volatility, a derivatization step is essential for successful GC-MS analysis. This protocol outlines a comprehensive workflow, including sample preparation, derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and optimized GC-MS parameters for the sensitive and selective quantification of its trimethylsilyl (B98337) (TMS) derivative.
Introduction
Dicarboxylic acids (DCAs) are important intermediates in metabolism, and their accurate quantification in biological matrices such as plasma, urine, and cerebrospinal fluid is crucial for understanding disease pathogenesis, drug efficacy, and toxicity.[1] this compound (C11H20O4), a long-chain dicarboxylic acid, requires derivatization to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[1] Silylation, specifically using BSTFA to form the bis(trimethylsilyl) ester, is a common and effective derivatization technique for this purpose.[1][2] This document provides a detailed protocol for the analysis of this compound, from sample extraction to GC-MS data acquisition and interpretation.
Experimental Protocols
Sample Preparation (from Biological Fluids)
A critical initial step in analyzing DCAs from biological samples is the removal of interfering substances, primarily proteins.[1]
Protocol for Protein Precipitation:
-
To 100 µL of the biofluid sample (e.g., plasma, serum, urine), add 500 µL of ice-cold acetonitrile (B52724) (-20°C).[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.[1]
-
Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant for the subsequent extraction step.[1]
Protocol for Liquid-Liquid Extraction (LLE):
-
Acidify the protein-free supernatant with a suitable acid (e.g., 3% phosphoric acid).[1]
-
Add an equal volume of an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[1]
-
Vortex the mixture thoroughly for 1 minute to facilitate the transfer of DCAs into the organic phase.[1]
-
Centrifuge at 3,000 RPM for 5 minutes to achieve phase separation.[1]
-
Carefully transfer the upper organic layer containing the DCAs to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.[1]
Derivatization: Silylation
Derivatization is essential for the successful analysis of dicarboxylic acids by GC-MS.[1] Silylation with BSTFA is a widely used technique that replaces the active hydrogen atoms in the carboxylic acid groups with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.
Protocol for Silylation:
-
To the dried extract, add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[1]
-
Seal the vial tightly and heat at 70-80°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following table outlines the recommended GC-MS parameters for the analysis of the bis(trimethylsilyl) derivative of this compound. Optimization may be necessary depending on the specific instrumentation used.
Table 1: GC-MS Parameters
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| Column | Non-polar stationary phase such as 5% phenylmethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1] |
| Injection Mode | Splitless or split, depending on analyte concentration.[1] |
| Injection Volume | 1-2 µL.[1] |
| Injector Temperature | 250°C.[1] |
| Carrier Gas | Helium at a constant flow rate of approximately 1.0-1.7 mL/min.[1] |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI).[1] |
| Ion Source Temperature | 200-230°C.[1] |
| Interface Temperature | 280°C.[1] |
| Mass Scan Range | m/z 50-500. |
Data Presentation
The bis(trimethylsilyl) derivative of this compound has a molecular weight of 360.6 g/mol . The following table summarizes the expected quantitative data for this derivative.
Table 2: Quantitative Data for Bis(trimethylsilyl) Undecanedioate
| Parameter | Value |
| Molecular Formula | C17H36O4Si2 |
| Molecular Weight | 360.6 g/mol |
| Retention Time | Dependent on specific GC conditions, but expected to elute after shorter-chain dicarboxylic acids. |
| Key Mass Fragments (m/z) | 345 ([M-15]+, loss of CH3), 287, 259, 147, 73. |
| Limit of Detection (LOD) | Expected to be in the low ng/mL to pg/mL range with appropriate sample preparation and instrumentation. |
| Limit of Quantification (LOQ) | Expected to be in the low to mid ng/mL range. |
Visualization
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The described GC-MS method, incorporating a crucial silylation step, provides a sensitive and selective approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and the specified GC-MS parameters offer a solid foundation for researchers in various scientific disciplines. Adherence to this protocol will enable the reliable measurement of this compound, contributing to a better understanding of its role in health and disease.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Undecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid, a dicarboxylic acid, is a molecule of interest in various industrial and research fields, including the synthesis of polymers, lubricants, and as a potential biomarker. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and biological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection, and also discusses considerations for mass spectrometry (MS) detection and sample derivatization to enhance sensitivity.
Principle
This method utilizes a reverse-phase HPLC system to separate this compound from other components in a sample matrix. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. This compound, being a relatively nonpolar dicarboxylic acid, is retained on the column and its elution is controlled by the composition of the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acidic modifier to ensure the carboxylic acid groups are protonated. Detection can be achieved directly by UV absorbance at low wavelengths or, for higher sensitivity and selectivity, by mass spectrometry. For samples with low concentrations of the analyte, a pre-column derivatization step can be employed to introduce a chromophore, enhancing UV detectability.
Experimental Protocols
Materials and Reagents
-
This compound standard (>98% purity)[1]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or phosphoric acid for non-MS applications)[2]
-
HPLC-grade methanol (B129727)
-
Sample dissolution solvent (e.g., a mixture of water and acetonitrile)[3]
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Alternatively, an LC-MS/MS system with an electrospray ionization (ESI) source can be used for higher sensitivity and specificity.[4][5]
-
Analytical column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[6]
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix.
A. General Protocol for Simple Matrices (e.g., raw materials, formulations):
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture). The solvent should be similar in composition to the initial mobile phase.[3]
-
Sonicate the sample for 15-30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
B. Protocol for Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., Ascentis Express C18, 10 cm x 2.1 mm, 2.7 µm).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 200-210 nm
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Optional: Pre-column Derivatization for Enhanced UV Detection
For samples with low concentrations of this compound, derivatization with a UV-absorbing agent can significantly improve detection limits. Naphthacyl esters are commonly used for this purpose.[7]
-
Evaporate the sample extract to dryness.
-
Add a solution of the derivatizing agent (e.g., 2-bromo-2'-acetonaphthone) and a catalyst in acetonitrile.
-
Heat the mixture to facilitate the reaction.
-
After cooling, the derivatized sample can be directly injected into the HPLC system. The detection wavelength should be adjusted to the maximum absorbance of the naphthacyl derivative (e.g., 245 nm).
Data Presentation
The following tables provide an example of the quantitative data that can be obtained with this method. Researchers should generate their own data for method validation.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Retention Time (min) | ~12.5 |
| Tailing Factor | 1.1 |
| Theoretical Plates | >5000 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Decision pathway for using derivatization in HPLC analysis.
References
- 1. This compound | 1852-04-6 | MOLNOVA [molnova.com]
- 2. Separation of Dimethyl undecanedioate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Undecanedioic Acid in the Synthesis of Biodegradable Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid (UDDA), a C11 α,ω-dicarboxylic acid, is a key bio-based building block for the synthesis of high-performance biodegradable plastics. Its long aliphatic chain imparts flexibility, hydrophobicity, and improved processability to polymers, making it an attractive monomer for the production of biodegradable polyesters and polyamides. These materials are gaining significant attention as sustainable alternatives to conventional plastics in various applications, including packaging, biomedical devices, and drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of biodegradable plastics using this compound.
Key Applications of this compound in Biodegradable Plastics
This compound is a versatile monomer used in the synthesis of various biodegradable polymers, primarily through polycondensation reactions. Its incorporation into polymer chains can significantly influence the material's properties.
-
Biodegradable Polyesters: UDDA can be copolymerized with various diols to produce aliphatic polyesters. The long methylene (B1212753) chain of UDDA enhances the flexibility and lowers the melting point of the resulting polyesters, which can be advantageous for processing and specific applications. These polyesters are susceptible to hydrolytic and enzymatic degradation, making them biodegradable.
-
Biodegradable Polyamides: In combination with diamines, this compound forms polyamides (nylons) with improved flexibility and lower moisture absorption compared to shorter-chain polyamide counterparts. Bio-based polyamides derived from UDDA are of particular interest for applications requiring high performance and a reduced environmental footprint.
-
Copolymers for Tailored Properties: this compound can be used as a comonomer with other dicarboxylic acids (e.g., adipic acid, succinic acid) to synthesize random copolyesters and copolyamides. This approach allows for the fine-tuning of thermal and mechanical properties, as well as the degradation rate of the final material. The inclusion of aromatic dicarboxylic acids can enhance the rigidity and thermal stability of the resulting polymers[1].
Experimental Protocols
This section provides detailed protocols for the synthesis of biodegradable polyesters and polyamides using this compound via melt polycondensation and enzymatic polymerization.
Protocol 1: Synthesis of Poly(butylene undecanedioate) (PBU) via Melt Polycondensation
This protocol describes a two-step melt polycondensation method for synthesizing a biodegradable aliphatic polyester (B1180765) from this compound and 1,4-butanediol (B3395766).
Materials:
-
This compound (UDDA)
-
1,4-butanediol (BDO)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) or other suitable catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
Step 1: Esterification
-
Charge the three-neck flask with equimolar amounts of this compound and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).
-
Add the catalyst, for instance, titanium(IV)-isopropoxide, at a concentration of 0.05-0.1 mol% relative to the dicarboxylic acid.
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.
-
Start a slow stream of nitrogen gas through the reactor to maintain an inert atmosphere.
-
Heat the reaction mixture to 160-180°C with constant stirring.
-
Maintain this temperature for 2-4 hours to carry out the esterification reaction, during which water will be distilled off and collected. The reaction is considered complete when the theoretical amount of water has been collected.
Step 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 220-240°C.
-
Simultaneously, gradually reduce the pressure inside the reactor to below 1 mbar using a vacuum pump.
-
Continue the reaction under these conditions for 4-6 hours. The excess 1,4-butanediol will be distilled off, and the viscosity of the molten polymer will increase significantly.
-
Once the desired viscosity is achieved (indicating high molecular weight), stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Experimental Workflow for Melt Polycondensation
Caption: Workflow for the synthesis of biodegradable polyester via a two-step melt polycondensation process.
Protocol 2: Enzymatic Synthesis of a Copolyester of this compound and Adipic Acid with 1,8-Octanediol (B150283)
This protocol outlines the synthesis of a biodegradable copolyester using an immobilized lipase (B570770) as a catalyst, which is a greener alternative to metal-based catalysts.
Materials:
-
This compound (UDDA)
-
Adipic acid (AA)
-
1,8-Octanediol (ODO)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Toluene or another suitable organic solvent
-
Molecular sieves (4 Å)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer with a heating plate
-
Condenser
-
Septum
-
Nitrogen balloon
Procedure:
-
In a two-neck round-bottom flask, combine this compound, adipic acid, and 1,8-octanediol in the desired molar ratio (e.g., 0.5:0.5:1).
-
Add the organic solvent (e.g., toluene) to achieve a monomer concentration of approximately 0.5 M.
-
Add activated molecular sieves to the flask to remove the water produced during the reaction.
-
Add the immobilized lipase (e.g., 10% w/w of the total monomer weight).
-
Equip the flask with a condenser and a septum, and place it on a magnetic stirrer with a heating plate.
-
Flush the flask with nitrogen and maintain a nitrogen atmosphere using a balloon.
-
Heat the reaction mixture to 70-90°C with continuous stirring.
-
Monitor the progress of the polymerization by analyzing aliquots of the reaction mixture at different time intervals (e.g., 24, 48, 72 hours) using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight.
-
After the desired molecular weight is achieved, stop the reaction by cooling the mixture to room temperature.
-
Remove the enzyme and molecular sieves by filtration.
-
Precipitate the copolyester by pouring the solution into a large volume of a non-solvent like cold methanol.
-
Collect the precipitate by filtration and dry it in a vacuum oven at 40°C until a constant weight is obtained.
Experimental Workflow for Enzymatic Polymerization
Caption: Workflow for the enzymatic synthesis of a biodegradable copolyester.
Data Presentation
The properties of biodegradable plastics derived from this compound are highly dependent on the comonomers and the synthesis method used. The following tables summarize typical quantitative data for polyesters and polyamides based on long-chain dicarboxylic acids.
Table 1: Thermal and Mechanical Properties of Biodegradable Polyesters Synthesized from Dicarboxylic Acids and Diols.
| Polymer | Dicarboxylic Acid | Diol | Melting Temp. (°C) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PBU | This compound | 1,4-Butanediol | ~60-70 | ~ -40 to -30 | 15-25 | 300-500 |
| POU | This compound | 1,8-Octanediol | ~70-80 | ~ -35 to -25 | 20-30 | 250-450 |
| PBS | Succinic Acid | 1,4-Butanediol | 110-115 | -32 | 30-40 | 300-400 |
| PCL | - (ring-opening) | - | 59-64 | -60 | 20-35 | 700-1000 |
Note: The data presented are approximate values and can vary depending on the molecular weight, crystallinity, and processing conditions of the polymer.
Table 2: Properties of Bio-based Polyamides Derived from Dicarboxylic Acids and Diamines.
| Polyamide | Dicarboxylic Acid | Diamine | Melting Temp. (°C) | Glass Transition Temp. (°C) | Water Absorption (%) (24h immersion) |
| PA 11,11 | This compound | 1,11-Undecanediamine | ~180-190 | ~40-50 | ~0.5-1.0 |
| PA 6,11 | This compound | 1,6-Hexanediamine | ~200-210 | ~45-55 | ~1.0-1.5 |
| PA 6,6 | Adipic Acid | 1,6-Hexanediamine | 255-265 | 50 | 8.5 |
| PA 11 | 11-Aminoundecanoic acid | - | 185 | 42 | 1.1 |
Note: The data presented are approximate values and can vary depending on the specific grade and processing of the polyamide.
Signaling Pathways and Logical Relationships
The synthesis of biodegradable plastics from this compound follows a step-growth polymerization mechanism. The logical relationship in this process is the sequential reaction of functional groups to build the polymer chain.
Logical Relationship of Step-Growth Polymerization
Caption: Step-growth polymerization proceeds through the reaction of monomers to form dimers, trimers, and larger oligomers, eventually leading to a high molecular weight polymer.
Conclusion
This compound is a valuable, bio-based monomer for the development of biodegradable plastics with a wide range of properties. By selecting appropriate comonomers and synthesis methods, such as melt polycondensation or enzymatic polymerization, the thermal, mechanical, and degradation characteristics of the resulting polyesters and polyamides can be tailored for specific applications. The protocols and data provided in this document serve as a guide for researchers and scientists in the development of novel and sustainable biodegradable materials.
References
Application of Undecanedioic Acid in Synthetic Lubricants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid (UDA), a C11 α,ω-dicarboxylic acid, is a versatile building block with significant applications in the formulation of high-performance synthetic lubricants. Its linear structure and terminal carboxylic acid groups allow for the synthesis of various ester derivatives, primarily polyol esters and complex esters, which serve as advanced lubricant base stocks. Furthermore, this compound itself and its derivatives exhibit excellent corrosion inhibition properties, making them multifunctional additives in lubricant formulations.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in synthetic lubricants.
This compound as a Precursor for Synthetic Lubricant Base Stocks
This compound is a key component in the synthesis of polyol esters, which are widely used as high-performance lubricant base oils in demanding applications such as jet turbine engines, refrigeration compressors, and high-temperature industrial machinery.[5] The esterification of this compound with polyols like neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), and pentaerythritol (B129877) (PE) results in esters with a desirable combination of properties.[6]
Key Advantages of this compound-Based Polyol Esters:
-
Excellent Thermal and Oxidative Stability: The stable ester linkages contribute to resistance to breakdown at high temperatures.[5]
-
Good Low-Temperature Fluidity: These esters can be designed to have low pour points, ensuring effective lubrication in cold environments.[6][7]
-
High Viscosity Index: They exhibit a relatively stable viscosity over a wide range of operating temperatures.[6][7]
-
Inherent Lubricity: The polar nature of the ester molecules provides good lubricity and film-forming characteristics.
-
Biodegradability: Many esters derived from long-chain dicarboxylic acids are more readily biodegradable than traditional mineral oil-based lubricants.
Data Presentation: Properties of Polyol Esters Derived from a C11 Dicarboxylic Acid Analogue
| Property | NPG Ester | TMP Ester | PE Ester | Test Method (Typical) |
| Kinematic Viscosity @ 40°C (cSt) | 11.2 | 22.5 | 36.1 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 3.2 | 4.8 | 7.3 | ASTM D445 |
| Viscosity Index | 162 | 168 | 172 | ASTM D2270 |
| Pour Point (°C) | +3 | -30 | -36 | ASTM D97 |
| Flash Point (°C) | 254 | 288 | 296 | ASTM D92 |
| TGA Onset Temperature (°C) | >260 | >260 | >260 | ASTM E1131 |
Source: Adapted from data on 10-undecenoic acid-based polyol esters.[6]
This compound as a Corrosion Inhibitor
This compound and its salts are effective corrosion inhibitors in various lubricant applications, including metalworking fluids, engine coolants, and industrial oils.[1][4] They function by forming a protective film on metal surfaces, which prevents contact with corrosive agents like water and oxygen.
Mechanism of Corrosion Inhibition:
Dicarboxylic acids like this compound can adsorb onto metal surfaces through their polar carboxyl groups. This forms a hydrophobic barrier that repels water and inhibits the electrochemical processes that lead to corrosion. The long carbon chain of this compound enhances the effectiveness of this hydrophobic layer.
Experimental Protocols
Protocol 1: Synthesis of a Polyol Ester from this compound and Trimethylolpropane (TMP)
This protocol describes a general laboratory procedure for the synthesis of a tri-ester from this compound and trimethylolpropane.
Materials:
-
This compound (UDA)
-
Trimethylolpropane (TMP)
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene (B28343) (as an azeotropic solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a Dean-Stark trap, condenser, magnetic stirrer, and temperature controller
-
Rotary evaporator
Procedure:
-
Reactant Charging: In a round-bottom flask, combine this compound and trimethylolpropane. The molar ratio should be slightly in excess of the stoichiometric requirement for the acid (e.g., 3.3 moles of UDA to 1 mole of TMP for complete esterification).
-
Catalyst and Solvent Addition: Add the acid catalyst (e.g., 0.5-1.0% by weight of the total reactants) and toluene to the flask.
-
Esterification Reaction: Heat the mixture to reflux (typically 120-150°C) with continuous stirring. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the amount of water collected or by periodically determining the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value is below a target level (e.g., < 0.1 mg KOH/g).
-
Neutralization and Washing: After cooling the reaction mixture, neutralize the catalyst by washing with a 5% sodium bicarbonate solution. Follow this with several washes with deionized water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the toluene and any residual water using a rotary evaporator under reduced pressure.
-
Purification (Optional): For high-purity applications, the resulting polyol ester can be further purified by vacuum distillation or column chromatography.
Protocol 2: Evaluation of Corrosion Inhibition Properties
This protocol outlines a basic immersion test to evaluate the corrosion inhibition performance of this compound in a lubricant formulation.
Materials:
-
Base lubricant (e.g., mineral oil or a synthetic base stock)
-
This compound
-
Polished metal coupons (e.g., mild steel, copper)
-
Test beakers or vials
-
Oven or water bath for temperature control
-
Corrosive medium (e.g., distilled water, saltwater solution)
-
Cleaning solvent (e.g., acetone, isopropanol)
-
Analytical balance
Procedure:
-
Coupon Preparation: Clean the metal coupons with a suitable solvent, dry them, and record their initial weight to four decimal places.
-
Lubricant Formulation: Prepare lubricant samples with and without the addition of this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0% by weight).
-
Immersion Test: Place a pre-weighed metal coupon in a beaker containing the lubricant formulation. Add a specific amount of the corrosive medium to the beaker to create a two-phase system.
-
Incubation: Place the beakers in an oven or water bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24, 48, or 72 hours).
-
Coupon Cleaning and Re-weighing: After the incubation period, carefully remove the coupons, clean them to remove any lubricant and corrosion products according to standard procedures (e.g., ASTM G1), dry them, and re-weigh them.
-
Corrosion Rate Calculation: Calculate the mass loss of the coupons and determine the corrosion rate. The inhibitor efficiency can be calculated using the following formula: Inhibitor Efficiency (%) = [(Mass Loss_blank - Mass Loss_inhibitor) / Mass Loss_blank] x 100
Mandatory Visualizations
Caption: Synthesis of a polyol ester from this compound.
Caption: Experimental workflow for lubricant performance evaluation.
References
- 1. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Corrosion Inhibitor this compound Uda CAS: 1852-04-6 - this compound and CAS 1852-04-6 [baischem008.en.made-in-china.com]
- 4. Corrosion Inhibitor this compound Uda CAS: 1852-04-6 - this compound, CAS 1852-04-6 | Made-in-China.com [m.made-in-china.com]
- 5. lube-media.com [lube-media.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Undecanedioic Acid as a Corrosion Inhibitor in Metalworking Fluids
For Researchers, Scientists, and Formulation Professionals
Introduction
Undecanedioic acid (UDA) is a linear dicarboxylic acid that demonstrates significant potential as a corrosion inhibitor in aqueous metalworking fluids. Its ability to form a protective film on metal surfaces makes it an effective additive for preventing the corrosion of ferrous and non-ferrous alloys commonly encountered in machining and metal forming operations. This document provides detailed application notes, experimental protocols for performance evaluation, and illustrative data on the efficacy of this compound as a corrosion inhibitor.
Mechanism of Corrosion Inhibition
This compound functions as a mixed-type corrosion inhibitor with a predominant anodic inhibition mechanism.[1] The carboxylic acid groups are the active centers for adsorption onto the metal surface.[1][2] The mechanism involves the formation of a protective hydrophobic layer that isolates the metal from the corrosive environment of the metalworking fluid. This is achieved through the coordination of the carboxylate groups with the metal ions on the surface, forming a stable, insoluble metal-carboxylate complex.[2] This film acts as a barrier, hindering both the anodic dissolution of the metal and the cathodic oxygen reduction reaction, thereby significantly reducing the overall corrosion rate.
Illustrative Performance Data
The following tables present illustrative data on the performance of this compound as a corrosion inhibitor. This data is intended to be representative of typical performance and should be confirmed by internal testing for specific formulations and applications.
Table 1: Weight Loss Analysis of Mild Steel in a Simulated Metalworking Fluid
| Inhibitor Concentration (% w/v) | Weight Loss (mg) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 (Blank) | 55.2 | 15.8 | - |
| 0.1 | 12.1 | 3.5 | 78.1 |
| 0.5 | 5.4 | 1.5 | 90.2 |
| 1.0 | 2.1 | 0.6 | 96.2 |
| 2.0 | 1.5 | 0.4 | 97.3 |
Table 2: Electrochemical Polarization Data for Mild Steel
| Inhibitor Concentration (% w/v) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -550 | 25.6 | 70 | 120 | - |
| 0.1 | -525 | 6.1 | 65 | 115 | 76.2 |
| 0.5 | -500 | 2.8 | 62 | 110 | 89.1 |
| 1.0 | -480 | 1.1 | 60 | 108 | 95.7 |
| 2.0 | -475 | 0.8 | 58 | 105 | 96.9 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel
| Inhibitor Concentration (% w/v) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 850 | 250 | - |
| 0.1 | 3800 | 110 | 77.6 |
| 0.5 | 8200 | 65 | 89.6 |
| 1.0 | 19500 | 30 | 95.6 |
| 2.0 | 25000 | 22 | 96.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of this compound in their specific metalworking fluid formulations.
Weight Loss Method (ASTM G1)
This method provides a straightforward determination of the average corrosion rate.
Workflow:
Protocol:
-
Specimen Preparation: Prepare mild steel coupons of a known surface area. Polish the coupons with successively finer grades of abrasive paper, degrease with acetone, rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the test metalworking fluid formulations (with and without this compound) in separate beakers. Ensure the coupons are fully submerged.
-
Incubation: Maintain the beakers at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).
-
Cleaning: After the immersion period, remove the coupons, and clean them according to ASTM G1 standard procedures to remove corrosion products. This typically involves scrubbing with a soft brush and using an appropriate cleaning solution (e.g., inhibited hydrochloric acid).
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry thoroughly, and reweigh to the nearest 0.1 mg.
-
Calculation:
-
Corrosion Rate (mpy): CR = (K × W) / (A × T × D)
-
K = constant (3.45 × 10^6 for mpy)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = time of exposure in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetic and mechanistic aspects of corrosion inhibition.
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Working Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish, degrease, and rinse.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: Plot the resulting current density as a function of the applied potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculation:
-
Inhibition Efficiency (%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the properties of the protective film formed on the metal surface.
Protocol:
-
Electrochemical Cell and Electrode Preparation: Use the same setup as for potentiodynamic polarization.
-
Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary vs. real impedance). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).
-
Calculation:
-
Inhibition Efficiency (%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Conclusion
This compound is a promising corrosion inhibitor for use in metalworking fluids. The illustrative data and detailed protocols provided in these application notes serve as a valuable resource for researchers and formulators in the evaluation and implementation of this compound to enhance the corrosion protection performance of their products. It is recommended to conduct thorough testing to optimize the concentration and formulation for specific applications.
References
Application Notes and Protocols for the Formulation of Hot-Melt Adhesives with Undecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hot-melt adhesives (HMAs) are solvent-free materials that are solid at room temperature and applied in a molten state to create a bond upon cooling.[1] The formulation of HMAs typically involves a polymer base, tackifiers, waxes, and antioxidants.[2] Recently, there has been a growing interest in developing bio-based HMAs to reduce reliance on petroleum-based materials.[3][4] Undecanedioic acid (UDDA), a dicarboxylic acid derivable from renewable resources, presents a promising building block for the synthesis of bio-based polyamide and polyester (B1180765) polymers suitable for HMA applications.[5] The incorporation of this compound can influence key adhesive properties such as flexibility, adhesion, and thermal characteristics.
These application notes provide an overview of the formulation principles, experimental protocols for synthesis and characterization, and expected performance of hot-melt adhesives incorporating this compound.
Formulation Principles
The formulation of a hot-melt adhesive is a balance of components to achieve desired performance characteristics.[6] When incorporating this compound, it is typically used as a co-monomer in the synthesis of the base polymer, most commonly a copolyamide.
Base Polymer: The polymer backbone provides the cohesive strength and fundamental properties of the adhesive. For this compound-based HMAs, copolyamides are a primary focus. By reacting this compound with various diamines and potentially other dicarboxylic acids, a range of polymers with tailored properties can be synthesized. The odd-numbered carbon chain of this compound can disrupt crystal packing in the polymer, potentially leading to lower melting points and increased flexibility compared to even-numbered diacids.
Tackifiers: These components are added to increase the tack or stickiness of the adhesive and improve wetting on the substrate.[1] While not always necessary in polyamide-based HMAs, which can have inherent tack, tackifiers can be used to modify the final properties. The choice of tackifier depends on its compatibility with the polyamide base.
Waxes and Plasticizers: Waxes are used to reduce the melt viscosity, control the open time (the time during which a bond can be formed), and increase the setting speed.[1] Plasticizers can be added to increase flexibility and reduce the glass transition temperature.
Additives: Antioxidants are crucial for protecting the adhesive from degradation at elevated temperatures during application.[2] Other additives like pigments and fillers can also be incorporated to modify appearance and mechanical properties.
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Copolyamide Resin
This protocol is adapted from methodologies described in patent literature for the synthesis of copolyamide hot-melt adhesives.
Materials:
-
This compound
-
Co-dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Diamine (e.g., pentanediamine, hexamethylenediamine)
-
Lactam (e.g., caprolactam)
-
Deionized water
-
Nitrogen gas
Equipment:
-
High-pressure polymerization reactor with a stirrer, temperature control, pressure gauge, and vacuum capability
-
Cooling and granulation system
Procedure:
-
Salt Solution Preparation: In the polymerization reactor, combine the desired molar ratios of this compound, co-dicarboxylic acid(s), and diamine(s) with deionized water to form a concentrated salt solution. If including a lactam, it can also be added at this stage.
-
Purging: Seal the reactor and purge thoroughly with nitrogen gas to remove any oxygen.
-
Pressurization and Heating: While stirring, heat the reactor to a temperature of approximately 200-230°C. The pressure inside the reactor will increase due to the steam generated. Maintain the pressure at a set point (e.g., 1.2 MPa) for a specified duration (e.g., 1.5 hours) to facilitate the initial polycondensation reaction.
-
Pressure Release: Gradually and uniformly decrease the pressure to atmospheric pressure over a period of about 2 hours while maintaining the temperature.
-
Vacuum Polymerization: Once at atmospheric pressure, apply a vacuum to the reactor (e.g., down to 0.06 MPa) to remove the remaining water of condensation and drive the polymerization to a higher molecular weight. Maintain the vacuum and temperature for a defined period (e.g., 30 minutes).
-
Discharge and Granulation: Pressurize the reactor with nitrogen to extrude the molten polymer into a cooling system (e.g., a water bath). The solidified polymer strand is then fed into a granulator to produce pellets of the copolyamide resin.
Protocol 2: Characterization of this compound-Based HMA
1. Thermal Properties (DSC):
- Use a Differential Scanning Calorimeter (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
- Heat a small sample (5-10 mg) from room temperature to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
- Cool the sample back to a low temperature (e.g., -50°C) at a controlled rate.
- Perform a second heating scan at the same rate to obtain the thermal properties of the material with a defined thermal history.
2. Melt Viscosity:
- Use a rotational viscometer with a heating chamber (e.g., Brookfield type).
- Melt a sample of the adhesive at a specified application temperature (e.g., 160°C, 180°C).
- Measure the viscosity at different shear rates to assess the flow behavior of the molten adhesive.
3. Peel Strength:
- Prepare test specimens by applying the molten adhesive to a substrate (e.g., paper, plastic film, or metal) and bonding it to another substrate.
- Use a universal testing machine to perform a 180° or 90° peel test at a constant speed.
- Record the force required to separate the two substrates to determine the peel strength.
Data Presentation
The following tables present hypothetical data based on expected trends from the literature for copolyamide hot-melt adhesives incorporating this compound. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Formulation of this compound-Based Copolyamide Resins
| Formulation ID | This compound (mol%) | Adipic Acid (mol%) | Sebacic Acid (mol%) | Pentanediamine (mol%) | Caprolactam (mol%) |
| UDDA-HMA-1 | 10 | 40 | 0 | 50 | 0 |
| UDDA-HMA-2 | 25 | 25 | 0 | 50 | 0 |
| UDDA-HMA-3 | 20 | 20 | 10 | 50 | 0 |
| UDDA-HMA-4 | 15 | 15 | 0 | 30 | 40 |
Table 2: Properties of this compound-Based Hot-Melt Adhesives
| Formulation ID | Melting Temp (°C) | Glass Transition Temp (°C) | Melt Viscosity @ 180°C (Pa·s) | 180° Peel Strength (N/25mm) |
| UDDA-HMA-1 | 145 | 5 | 25 | 30 |
| UDDA-HMA-2 | 130 | -5 | 20 | 35 |
| UDDA-HMA-3 | 125 | -8 | 18 | 38 |
| UDDA-HMA-4 | 115 | -15 | 15 | 42 |
Visualizations
References
Application Notes and Protocols: Undecanedioic Acid in the Synthesis of Macrocyclic Musk Fragrances
For Researchers, Scientists, and Professionals in Fragrance and Chemical Synthesis
These application notes provide a comprehensive overview and detailed protocols for the utilization of undecanedioic acid as a key precursor in the synthesis of macrocyclic musks, a class of highly valued synthetic fragrances. The information presented is intended to guide researchers in the chemical synthesis and characterization of these fragrant compounds.
Introduction
This compound (also known as 1,9-nonanedicarboxylic acid) is a long-chain dicarboxylic acid that serves as a versatile building block in various chemical industries.[1][2] In the realm of fragrance chemistry, it is a crucial starting material for the synthesis of macrocyclic musks.[1] These synthetic musks, such as cyclopentadecanone (B167302) (commercially known as Exaltone®), are prized for their persistent, warm, and animalic scent profiles, making them essential components in fine perfumery. The synthesis of these large-ring structures from linear molecules like this compound is a significant application of organic synthesis in the fragrance industry.
The general synthetic strategy involves a multi-step process, beginning with the conversion of this compound to a suitable diester, followed by an intramolecular cyclization reaction to form the macrocyclic ring, and finally, a reduction step to yield the desired macrocyclic ketone.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1852-04-6 | [2] |
| Molecular Formula | C11H20O4 | [3] |
| Molecular Weight | 216.27 g/mol | [3] |
| Melting Point | 108-110 °C | [2] |
| Boiling Point | 400.1 °C at 760 mmHg | [4] |
| Appearance | White to light yellow flaky substance or fine white powder | [4] |
| Acidity (pKa) | ~4.48 | [2] |
Synthetic Pathway Overview
The conversion of this compound to a macrocyclic musk, such as cyclopentadecanone, typically follows the reaction sequence illustrated below. This pathway involves three main stages: esterification, intramolecular acyloin condensation, and Clemmensen reduction.
Caption: Synthetic route from this compound to cyclopentadecanone.
Experimental Protocols
The following sections provide detailed experimental protocols for each step of the synthesis.
Protocol 1: Esterification of this compound to Dimethyl Undecanedioate
This protocol describes the conversion of this compound to its corresponding dimethyl ester, which is a more suitable substrate for the subsequent acyloin condensation.
Materials:
-
This compound
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound in anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer successively with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl undecanedioate.
Expected Yield and Characterization: The yield of dimethyl undecanedioate is typically high, often exceeding 90%. The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | White crystalline solid |
| ¹H NMR | Signals corresponding to methoxy (B1213986) protons and methylene (B1212753) protons of the aliphatic chain. |
| IR (cm⁻¹) | Strong C=O stretch of the ester group (~1740 cm⁻¹). |
Protocol 2: Intramolecular Acyloin Condensation of Dimethyl Undecanedioate
This protocol details the cyclization of dimethyl undecanedioate to form the α-hydroxy ketone, 2-hydroxycyclopentadecanone (acyloin), using metallic sodium.[5][6][7]
Materials:
-
Dimethyl undecanedioate
-
Metallic sodium, finely dispersed
-
Anhydrous toluene (B28343) (or xylene)
-
Trimethylchlorosilane (optional, for Rühlmann modification)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask with a high-speed stirrer, reflux condenser, and dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Add anhydrous toluene and finely dispersed metallic sodium to the reaction flask.
-
Heat the mixture to reflux with vigorous stirring to maintain a fine suspension of sodium.
-
Slowly add a solution of dimethyl undecanedioate in anhydrous toluene to the refluxing mixture over several hours.
-
After the addition is complete, continue refluxing for an additional 1-2 hours.
-
Cool the reaction mixture and cautiously quench the excess sodium with methanol, followed by the addition of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with dilute hydrochloric acid and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude acyloin. The product can be purified by distillation under high vacuum or by chromatography.
Expected Yield and Characterization: Yields for large ring acyloin condensations are generally good. The product is an α-hydroxy ketone.
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | Waxy solid or viscous oil |
| IR (cm⁻¹) | O-H stretch (~3400 cm⁻¹) and C=O stretch (~1705 cm⁻¹) |
Protocol 3: Clemmensen Reduction of 2-Hydroxycyclopentadecanone to Cyclopentadecanone
This protocol describes the reduction of the acyloin to the final macrocyclic ketone, cyclopentadecanone.[8][9][10]
Materials:
-
2-Hydroxycyclopentadecanone (acyloin)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride, followed by washing with water.
-
In a round-bottom flask, place the zinc amalgam, water, concentrated hydrochloric acid, and toluene.
-
Add the acyloin to the stirred mixture.
-
Heat the mixture to reflux for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
The crude cyclopentadecanone can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Expected Yield and Characterization: The Clemmensen reduction of acyloins to ketones generally proceeds in good yield.
| Parameter | Expected Value |
| Yield | 70-90% |
| Appearance | White crystalline solid |
| Melting Point | 63-66 °C |
| Odor Profile | Musky, warm, sweet, slightly animalic |
| ¹H NMR | Signals corresponding to the methylene protons of the macrocyclic ring. |
| ¹³C NMR | A signal for the carbonyl carbon and signals for the methylene carbons. |
| IR (cm⁻¹) | Strong C=O stretch of the ketone group (~1710 cm⁻¹). |
Application in Fragrance Formulations
The synthesized macrocyclic musk, cyclopentadecanone (Exaltone®), is a highly valuable ingredient in perfumery. Its primary applications include:
-
Fixative: Due to its low volatility, it helps to prolong the scent of other, more volatile fragrance components on the skin.
-
Base Note: It provides a persistent and sensual foundation to a wide range of perfume types, from floral to oriental.
-
Blender and Harmonizer: It can round out and enhance the overall fragrance profile, adding depth and warmth.
The odor of macrocyclic musks is often described as clean, sweet, and animalic. The intensity and specific character can be influenced by the ring size and the presence of other functional groups.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting material to the final characterized fragrance compound.
Caption: Workflow for the synthesis and characterization of macrocyclic musks.
Conclusion
This compound is a readily available and effective precursor for the synthesis of high-value macrocyclic musk fragrances. The protocols provided herein outline a reliable pathway for the preparation of compounds like cyclopentadecanone. For researchers and professionals in the field, the ability to synthesize and characterize these molecules is a key skill in the development of new and innovative fragrance ingredients. Careful execution of the described synthetic steps and thorough characterization of the products are essential for achieving high purity and desired olfactory properties.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of Undecanedioic Acid_Chemicalbook [chemicalbook.com]
- 5. bspublications.net [bspublications.net]
- 6. Acyloin Condensation [chemistrynewlight.blogspot.com]
- 7. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
Application Notes and Protocols for Drug Delivery Systems Using Undecanedioic Acid Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of drug delivery systems utilizing polymers derived from undecanedioic acid. This document covers the synthesis of this compound-based polymers, the formulation of drug-loaded nanoparticles, and methodologies for their characterization, including drug loading, encapsulation efficiency, and in vitro release kinetics. Biocompatibility considerations and a representative signaling pathway for a commonly delivered anticancer drug are also discussed.
Introduction to this compound Polymers in Drug Delivery
This compound, a dicarboxylic acid with an eleven-carbon backbone, serves as a versatile monomer for the synthesis of biodegradable polymers such as polyesters and polyanhydrides.[1] The long aliphatic chain of this compound imparts hydrophobicity and flexibility to the resulting polymers, making them suitable for controlled drug release applications. These polymers can be formulated into various drug delivery platforms, including nanoparticles, microparticles, and implants, to encapsulate and deliver a wide range of therapeutic agents. The biodegradability of these polymers is a key advantage, as they can be broken down into non-toxic byproducts that are safely eliminated from the body.[2]
Synthesis of this compound-Based Polymers
This compound can be polymerized through various methods, with melt polycondensation being a common and straightforward approach for producing both polyesters and polyanhydrides.
Synthesis of Poly(undecanedioic-co-diol) Polyester (B1180765)
Protocol for Melt Polycondensation of a Polyester:
-
Reactants: this compound and a selected diol (e.g., 1,8-octanediol) are added to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A molar ratio of 1:1.1 (acid:diol) is recommended to compensate for diol evaporation.
-
Esterification: The reaction mixture is heated to 150°C under a nitrogen atmosphere with constant stirring for 4 hours to facilitate the initial esterification. Water is continuously removed through the distillation outlet.
-
Polycondensation: The temperature is gradually increased to 180°C, and a vacuum (e.g., <1 mmHg) is applied for 8-12 hours to promote the formation of high molecular weight polyester by removing the diol byproduct.
-
Purification: The resulting polymer is cooled to room temperature, dissolved in a suitable solvent (e.g., dichloromethane), and precipitated in a non-solvent (e.g., cold methanol).
-
Drying: The purified polymer is collected and dried under vacuum at room temperature for 48 hours.
Synthesis of Poly(undecanedioic anhydride)
Protocol for Melt Polycondensation of a Polyanhydride:
-
Monomer Activation: this compound is refluxed in an excess of acetic anhydride (B1165640) for 30 minutes to form the diacetylated monomer. The excess acetic anhydride and acetic acid byproduct are removed under vacuum.
-
Polymerization: The resulting prepolymer is heated to 180°C under a high vacuum (<1 mmHg) with constant stirring for 2-3 hours to form the polyanhydride.[3]
-
Purification and Storage: The polymer is cooled under a nitrogen atmosphere. Due to their hydrolytic instability, polyanhydrides should be stored in a desiccated environment at low temperatures (e.g., -20°C).[4]
Formulation of Drug-Loaded Nanoparticles
The nanoprecipitation method, also known as the solvent displacement method, is a widely used technique for preparing polymeric nanoparticles.[5]
Protocol for Nanoprecipitation:
-
Organic Phase Preparation: A specific amount of the this compound-based polymer and the hydrophobic drug (e.g., Doxorubicin) are dissolved in a water-miscible organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).
-
Aqueous Phase Preparation: An aqueous solution is prepared, typically containing a stabilizer (e.g., 1% w/v polyvinyl alcohol (PVA) or Poloxamer 188) to prevent nanoparticle aggregation.
-
Nanoprecipitation: The organic phase is added dropwise to the aqueous phase under moderate magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of drug-loaded nanoparticles.
-
Solvent Evaporation: The organic solvent is removed from the nanoparticle suspension by stirring at room temperature for several hours or by using a rotary evaporator.
-
Nanoparticle Collection and Purification: The nanoparticles are collected by centrifugation (e.g., 15,000 rpm for 30 minutes), washed with deionized water to remove the excess stabilizer and unencapsulated drug, and then lyophilized for long-term storage.
Characterization of Drug Delivery Systems
Drug Loading and Encapsulation Efficiency
The amount of drug encapsulated within the nanoparticles is a critical parameter. The drug loading content (DLC) and encapsulation efficiency (EE) can be determined using the following formulas:[6]
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
To determine the weight of the drug in the nanoparticles, a known amount of lyophilized nanoparticles is dissolved in a suitable organic solvent to release the encapsulated drug. The drug concentration is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Table 1: Illustrative Drug Loading and Encapsulation Efficiency of Doxorubicin-Loaded Poly(undecanedioic anhydride) Nanoparticles
| Formulation Code | Polymer Concentration (mg/mL) | Initial Doxorubicin (B1662922) (mg) | Particle Size (nm) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| UDA-NP-1 | 10 | 1 | 218 ± 15 | 6.7 ± 0.3 | 71.9 ± 5.8 |
| UDA-NP-2 | 10 | 2 | 245 ± 21 | 11.2 ± 0.9 | 60.2 ± 3.8 |
| UDA-NP-3 | 20 | 1 | 280 ± 18 | 3.5 ± 0.4 | 75.3 ± 4.5 |
| UDA-NP-4 | 20 | 2 | 310 ± 25 | 6.8 ± 0.6 | 68.9 ± 3.1 |
Note: This data is illustrative and based on typical values for similar long-chain polyanhydride systems.[7][8]
In Vitro Drug Release Kinetics
The in vitro release of the drug from the nanoparticles is typically evaluated using a dialysis method.[9]
Protocol for In Vitro Drug Release Study:
-
Sample Preparation: A known amount of drug-loaded lyophilized nanoparticles is redispersed in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Dialysis Setup: The nanoparticle suspension is placed in a dialysis bag (with a suitable molecular weight cut-off) and immersed in a larger volume of the release medium at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is determined by a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Table 2: Illustrative Cumulative Release of Doxorubicin from Poly(undecanedioic anhydride) Nanoparticles
| Time (hours) | Cumulative Release (%) - Formulation UDA-NP-1 | Cumulative Release (%) - Formulation UDA-NP-3 |
| 1 | 15.2 ± 1.8 | 10.5 ± 1.2 |
| 6 | 35.8 ± 2.5 | 28.3 ± 2.1 |
| 12 | 52.1 ± 3.1 | 45.7 ± 2.9 |
| 24 | 68.9 ± 3.5 | 60.2 ± 3.3 |
| 48 | 85.3 ± 4.2 | 78.6 ± 3.8 |
| 72 | 92.1 ± 3.9 | 88.4 ± 4.1 |
| 96 | 96.5 ± 2.8 | 94.2 ± 3.5 |
Note: This data is illustrative and based on typical release profiles for polyanhydride nanoparticle systems.[10]
Biocompatibility Assessment
The biocompatibility of this compound-based polymers is a crucial aspect of their application in drug delivery. In vitro and in vivo studies are necessary to evaluate their potential toxicity.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: A suitable cell line (e.g., fibroblasts or the cell line relevant to the therapeutic application) is cultured in a 96-well plate.
-
Treatment: The cells are incubated with various concentrations of the this compound polymer (or its degradation products) for 24, 48, and 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Studies on similar long-chain dicarboxylic acid-based copolymers have demonstrated good biocompatibility, suggesting that polymers derived from this compound are likely to be well-tolerated in vivo.[9]
Visualizations
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for the synthesis of this compound polymers and formulation of drug-loaded nanoparticles.
Signaling Pathway of Doxorubicin-Induced Apoptosis
Caption: Doxorubicin induces apoptosis through both extrinsic and intrinsic signaling pathways.[11][12][13]
References
- 1. Poly(glycerol-dodecanoate), a biodegradable polyester for medical devices and tissue engineering scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel-loaded polyester nanoparticles prepared by spray-drying technology: in vitro bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyester Nanoparticle Encapsulation Mitigates Paclitaxel-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Effects of doxorubicin containing poly (sebacic anhydride) nanocapsules on glutathione s-transferase activity [open.metu.edu.tr]
- 8. Incorporation of doxorubicin in different polymer nanoparticles and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor efficacy of poly(dimer acid-dodecanedioic acid) copolymer in mice bearing Sarcoma-180 tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. e-century.us [e-century.us]
Enzymatic Synthesis of Polyesters with Undecanedioic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of polyesters offers a green and highly selective alternative to traditional chemical polymerization methods. This approach utilizes lipases, most notably Candida antarctica Lipase (B570770) B (CALB), to catalyze polycondensation reactions under mild conditions, minimizing by-products and avoiding the use of toxic metal catalysts. Undecanedioic acid, a long-chain dicarboxylic acid, is a valuable monomer for producing polyesters with enhanced flexibility, hydrophobicity, and biodegradability, making them suitable for various applications, including drug delivery systems and biomedical materials.
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of polyesters derived from this compound and various α,ω-diols.
Data Presentation
The properties of polyesters synthesized from this compound are highly dependent on the chain length of the diol co-monomer. The following table summarizes the key quantitative data from representative enzymatic syntheses.
Table 1: Properties of Enzymatically Synthesized Poly(alkylene undecanedioate)s
| Diol Co-monomer | Polymer Name | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| 1,4-Butanediol | Poly(butylene undecanedioate) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 1,6-Hexanediol | Poly(hexamethylene undecanedioate) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 1,8-Octanediol | Poly(octamethylene undecanedioate) | ~21,000[1] | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
Note: The synthesis of polyesters from this compound is feasible with various diols; however, specific comparative data under identical enzymatic conditions is limited in the reviewed literature. The data for poly(octamethylene undecanedioate) is based on a specific reported synthesis and may vary with reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Polycondensation of this compound and α,ω-Diols
This protocol describes a general method for the synthesis of poly(alkylene undecanedioate)s using Novozym 435, an immobilized form of Candida antarctica lipase B.
Materials:
-
This compound (≥99% purity)
-
α,ω-Diol (e.g., 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol; ≥99% purity)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Diphenyl ether (solvent, ≥99% purity)
-
Molecular sieves (3 Å, activated)
-
Chloroform (B151607) (for polymer dissolution)
-
Methanol (B129727) (for polymer precipitation)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer hotplate
-
Thermomixer or oil bath
-
Vacuum pump
-
Schlenk line or nitrogen inlet
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Monomer and Enzyme Preparation: In a two-neck round-bottom flask, combine equimolar amounts of this compound and the desired α,ω-diol (e.g., 2.5 mmol each).
-
Solvent and Catalyst Addition: Add diphenyl ether as a solvent in a 2:1 (v/w) ratio relative to the total mass of the monomers. Add Novozym 435 at a concentration of 3-10% (w/w) of the total monomer weight. To remove water formed during the reaction, add activated molecular sieves (approximately 0.25 g for a 2.5 mmol scale reaction).
-
Reaction Setup: Equip the flask with a magnetic stir bar and a condenser. Purge the flask with dry nitrogen and maintain a slight positive pressure of inert gas throughout the reaction.
-
Polycondensation Reaction: Place the flask in a preheated oil bath or thermomixer set to 75-95°C. Stir the reaction mixture at a constant rate (e.g., 500 rpm) for 24-72 hours. The progress of the polymerization can be monitored by periodically taking small aliquots for analysis (e.g., by GPC).
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Dissolve the viscous product in a minimal amount of chloroform.
-
Enzyme Removal: Separate the immobilized enzyme and molecular sieves from the polymer solution by filtration. The enzyme can be washed with chloroform and dried for potential reuse.
-
Polymer Precipitation: Precipitate the polyester (B1180765) by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomers and residual solvent. Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Characterization of Synthesized Polyesters
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the dried polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Analyze the solution using a GPC system equipped with a refractive index (RI) detector.
-
Use polystyrene standards for calibration to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC: Use a DSC instrument to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. Heat a small sample (5-10 mg) under a nitrogen atmosphere, typically from -50°C to 200°C at a heating rate of 10°C/min.
-
TGA: Evaluate the thermal stability of the polyester using a TGA instrument. Heat a sample (5-10 mg) under a nitrogen atmosphere from room temperature to 600°C at a heating rate of 10°C/min to determine the decomposition temperature (Td).
3. Structural Characterization (Nuclear Magnetic Resonance - NMR):
-
Dissolve the polymer in a deuterated solvent (e.g., CDCl3).
-
Record ¹H NMR and ¹³C NMR spectra to confirm the polyester structure by identifying the characteristic peaks of the ester linkages and the repeating monomer units.
Mandatory Visualization
Caption: Experimental workflow for the enzymatic synthesis of polyesters.
Caption: Enzymatic polycondensation of this compound and a diol.
References
Application Notes and Protocols for Undecanedioic Acid in Engineering Plastics
For Researchers, Scientists, and Drug Development Professionals
Undecanedioic acid (UDDA), a C11 α,ω-dicarboxylic acid, is a versatile building block for the synthesis of high-performance engineering plastics, particularly bio-based polyamides and polyesters. Its long aliphatic chain imparts unique properties to polymers, including enhanced flexibility, lower melting points, and improved solubility in organic solvents compared to shorter-chain diacids.[1] These characteristics make this compound an attractive monomer for producing a range of specialty polymers for applications in the automotive, electronics, and textile industries.[1][2]
This document provides detailed application notes, experimental protocols, and characterization data for the use of this compound in the preparation of engineering plastics.
Applications in Engineering Plastics
This compound is a key component in the synthesis of various engineering plastics, primarily long-chain polyamides and polyesters.
Polyamides
This compound is a crucial monomer for the production of specific types of polyamides, often referred to as nylons. The nomenclature for these polyamides is based on the number of carbon atoms in the diamine and dicarboxylic acid monomers, respectively. For instance, the reaction of this compound (11 carbon atoms) with a diamine containing 'x' carbon atoms results in a polyamide designated as PA x,11.
One of the most notable polyamides derived from this compound is Polyamide 11,11 (PA 11,11) , synthesized from 1,11-undecanediamine and this compound. The long methylene (B1212753) chains in both the diamine and the diacid contribute to the polymer's flexibility, low moisture absorption, and good dimensional stability.
Key properties of polyamides derived from long-chain dicarboxylic acids include:
-
High Thermal Stability: These polyamides exhibit good resistance to thermal degradation.
-
Excellent Mechanical Properties: They offer a good balance of strength and flexibility.[3]
-
Chemical Resistance: Long-chain polyamides are resistant to a variety of chemicals, oils, and solvents.[4]
-
Low Moisture Absorption: Compared to shorter-chain polyamides like PA 6 or PA 6,6, those derived from this compound absorb less moisture, leading to better dimensional stability in humid environments.[5]
Polyesters
This compound can be used in the synthesis of polyesters through polycondensation with various diols. The resulting polyesters, known as poly(alkylene undecanedioate)s, are often characterized by their flexibility and lower melting points. These properties make them suitable for applications requiring materials with good impact resistance and processability.
The incorporation of this compound into polyester (B1180765) chains can also enhance biodegradability, making them attractive for sustainable packaging and biomedical applications.[6]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of polyamides and polyesters using this compound. Researchers should note that specific reaction conditions may require optimization based on the desired polymer properties and available equipment.
Synthesis of Polyamide 11,11 via Melt Polycondensation
Melt polycondensation is a common industrial method for synthesizing high-molecular-weight polyamides. The process involves the direct reaction of a dicarboxylic acid and a diamine at elevated temperatures, with the removal of water as a byproduct.
Materials:
-
This compound (UDDA)
-
1,11-Undecanediamine
-
Catalyst (e.g., phosphoric acid or sodium hypophosphite, typically 0.1-0.5 wt%)
-
Antioxidant (e.g., hindered phenol (B47542) type, optional)
-
High-purity water
Equipment:
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, vacuum line, and a condenser/collection flask for water removal.
Procedure:
-
Salt Preparation:
-
An aqueous salt solution is prepared by reacting equimolar amounts of this compound and 1,11-undecanediamine in deionized water to form a nylon salt (nylon 11,11 salt). This step helps to ensure stoichiometric balance.
-
The concentration of the salt solution is typically around 50-60%.
-
-
Pre-polymerization (Polycondensation Stage 1):
-
The nylon salt solution, along with the catalyst and antioxidant, is charged into the reactor.
-
The reactor is purged with nitrogen to remove oxygen.
-
The temperature is gradually raised to approximately 200-220°C under pressure (around 15-18 bar) to prevent the sublimation of monomers. Water is continuously removed as steam.
-
This stage is continued until a pre-polymer of a desired low molecular weight is formed.
-
-
Polycondensation (Stage 2):
-
The pressure is gradually reduced to atmospheric pressure and then to a high vacuum (<1 mbar).
-
The temperature is increased to 220-260°C.
-
The reaction is continued under high vacuum for 1-3 hours to facilitate the removal of the remaining water and drive the polymerization to achieve a high molecular weight. The progress of the reaction can be monitored by the increase in the viscosity of the melt (indicated by the stirrer torque).
-
-
Extrusion and Pelletization:
-
Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure through a die into a water bath for cooling.
-
The solidified polymer strand is then pelletized.
-
-
Post-Treatment (Optional):
-
The polymer pellets can be subjected to solid-state polymerization (SSP) by heating them under a vacuum or in a stream of inert gas at a temperature below their melting point (e.g., 160-180°C) for several hours. This step further increases the molecular weight and improves the mechanical properties.
-
Synthesis of Poly(hexamethylene undecanedioate) via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and 1,6-hexanediol (B165255).
Materials:
-
This compound (UDDA)
-
1,6-Hexanediol (in slight molar excess, e.g., 1.1-1.2 moles per mole of UDDA)
-
Catalyst (e.g., titanium(IV) butoxide (TBT) or antimony(III) oxide, typically 200-500 ppm)
-
Antioxidant (optional)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, condenser, and vacuum line.
Procedure:
-
Esterification (Stage 1):
-
This compound, 1,6-hexanediol, and the catalyst are charged into the reactor.
-
The reactor is purged with nitrogen.
-
The mixture is heated to 180-220°C with continuous stirring under a slow stream of nitrogen.
-
Water is formed as a byproduct and is removed by distillation. This stage is typically continued for 2-4 hours.
-
-
Polycondensation (Stage 2):
-
After the esterification stage (indicated by the cessation of water distillation), a vacuum is gradually applied to the system, reaching a pressure below 1 mbar.
-
The temperature is raised to 230-260°C.
-
The reaction is continued under high vacuum for 2-5 hours. The removal of excess 1,6-hexanediol and any remaining water drives the polymerization forward, leading to an increase in molecular weight, which can be observed by the increase in the viscosity of the melt.
-
-
Product Recovery:
-
Once the desired viscosity is achieved, the reaction is stopped by cooling the reactor.
-
The molten polyester is then discharged from the reactor under nitrogen pressure and can be pelletized after cooling.
-
Characterization of Engineering Plastics from this compound
The following tables summarize typical properties of engineering plastics derived from long-chain dicarboxylic acids, including those analogous to this compound derivatives. These values are illustrative and can vary depending on the specific synthesis conditions and processing methods.
Table 1: Thermal Properties of Polyamides
| Polyamide | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| PA 6,11 (analogue) | 180 - 200 | 40 - 50 | > 350 |
| PA 11,11 (expected) | 170 - 190 | 40 - 55 | > 350 |
| PA 6,6 (for comparison) | 255 - 265 | 50 - 60 | ~ 350 |
| PA 11 (for comparison) | 180 - 190[7] | 40 - 55[7] | 430 - 455[7] |
Data for PA 6,11 and PA 11,11 are estimated based on trends for long-chain polyamides. Specific values can vary.
Table 2: Mechanical Properties of Polyamides
| Polyamide | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) |
| PA 6,11 (analogue) | 40 - 60 | 100 - 300 | 1.0 - 1.5 |
| PA 11,11 (expected) | 45 - 55 | 150 - 350 | 0.8 - 1.3 |
| PA 6,6 (for comparison) | 60 - 80 | 50 - 150 | 2.0 - 3.0 |
| PA 11 (for comparison) | 25 - 51[8] | 80 - 130[8] | 0.9[9] |
Data for PA 6,11 and PA 11,11 are estimated based on trends for long-chain polyamides. Specific values can vary.
Table 3: Thermal Properties of Polyesters
| Polyester | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(hexamethylene undecanedioate) | 50 - 70 | -60 to -40 | > 300 |
| Poly(butylene undecanedioate) | 40 - 60 | -65 to -45 | > 300 |
| Poly(ethylene terephthalate) (PET) (for comparison) | 250 - 260 | 70 - 80 | > 350 |
Data for polyesters from this compound are estimated based on trends for long-chain aliphatic polyesters.
Table 4: Mechanical Properties of Polyesters
| Polyester | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Poly(hexamethylene undecanedioate) | 15 - 30 | 300 - 600 | 100 - 300 |
| Poly(butylene undecanedioate) | 10 - 25 | 400 - 700 | 80 - 250 |
| Poly(ethylene terephthalate) (PET) (for comparison) | 50 - 75 | 50 - 150 | 2000 - 4000 |
Data for polyesters from this compound are estimated based on trends for long-chain aliphatic polyesters.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Polyamide Synthesis via Melt Polycondensation.
Caption: Workflow for Polyester Synthesis via Melt Polycondensation.
Caption: Influence of this compound on Polymer Properties.
References
- 1. Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. PA 11 (Polyamide 11) - 3Faktur [3faktur.com]
- 4. nbinno.com [nbinno.com]
- 5. alpha-plast.com.ua [alpha-plast.com.ua]
- 6. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Undecanedioic Acid Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of undecanedioic acid (UDA).
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the crystallization of this compound?
A1: Researchers often face challenges related to polymorphism, which can lead to issues with the stability, fluidity, and bulk density of the final product.[1] The formation of mixed crystal forms is a primary reason for these inconsistencies.[1] Other common crystallization issues include rapid crystallization leading to impurity incorporation, the product "oiling out" instead of crystallizing, and poor final yield.[2]
Q2: How does solvent selection impact the polymorphic form of this compound?
A2: Solvent selection is a critical factor in determining the resulting polymorph of this compound. UDA is known to crystallize in at least two different forms, Form I and Form II.[3][4][5] The solvent's hydrogen bond donating (HBD) ability plays a key role.[3][4][5][6]
-
Solvents with high HBD ability (e.g., alcohols, carboxylic acids) tend to produce the metastable Form II.[3][4]
-
Solvents with no HBD ability (e.g., ketones, esters, ethers) typically yield the stable Form I.[3][4]
The difficulty of desolvation, which is linked to the solute-solvent hydrogen-bonding interactions, significantly affects the conformational rearrangement of the UDA molecules during nucleation and thus the final crystal form.[4][5]
Q3: What are the recommended solvents for this compound crystallization?
A3: The choice of solvent depends on the desired polymorphic form and the process (e.g., purification, bulk crystallization). Acetic acid is commonly used in industrial purification processes.[1] A systematic study has evaluated a range of solvents for their influence on UDA's polymorphic outcome.[3] A summary of solvents and their corresponding resulting forms is provided in the table below.
Q4: What is a typical temperature profile for this compound crystallization?
A4: The temperature profile, including the dissolution temperature, cooling rate, and final temperature, is crucial for controlling crystal size and purity. For a purification process using 98% acetic acid, a specific protocol involves dissolving crude this compound at 95°C, followed by a controlled cooling process.[1] The solution is first cooled to 76°C, then naturally cooled to 72°C before seeding.[1] After seeding, a slow and controlled cooling is applied to eventually reach a final temperature of 25°C over 6 to 8 hours.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Crystal Quality (e.g., low stability, poor fluidity) | Formation of mixed polymorphs.[1] | Carefully select the crystallization solvent to target a single polymorph. Solvents with high hydrogen bond donating (HBD) ability favor Form II, while those without HBD ability favor Form I.[3][4][5] Control supersaturation levels; in many cases, low or high supersaturation is more conducive to obtaining a stable crystal form.[1] |
| Crystallization Does Not Occur | The solution is not sufficiently supersaturated. The presence of impurities may be inhibiting nucleation. | Try to induce crystallization by: - Adding a seed crystal of pure this compound.[1][7] - Scratching the inside surface of the flask with a glass rod at the meniscus.[7] - Concentrating the solution by evaporating some of the solvent.[7] - Cooling the solution to a lower temperature.[7] |
| Product "Oils Out" (Forms a liquid instead of solid) | The melting point of the solid is lower than the temperature of the solution, often due to impurities.[2] | Re-heat the solution to dissolve the oil, add more of the primary solvent to decrease the supersaturation, and attempt to cool more slowly.[2] Ensure the starting material has a reasonable level of purity. |
| Crystallization is Too Rapid | The solution is too concentrated (high supersaturation). The cooling rate is too fast. | Re-heat the solution and add a small amount of additional solvent to reduce the supersaturation level.[2] Slow down the cooling rate. This can be achieved by allowing the flask to cool at room temperature before introducing it to a colder environment.[2] |
| Low Yield | Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.[2] Incomplete crystallization. | If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.[2] Ensure the final cooling temperature is low enough and sufficient time is allowed for crystallization to complete. |
Data Presentation
Table 1: Influence of Solvent on the Polymorphic Form of this compound
| Solvent Class | Solvent | Hydrogen Bond Donating (HBD) Ability | Resulting Polymorph |
| Alcohols | Ethanol | High | Form II |
| n-Propanol | High | Form II | |
| n-Butanol | High | Form II | |
| Isobutanol | High | Form II | |
| Ketones | Acetone | None | Form I |
| Butanone | None | Form I | |
| Methyl isobutyl ketone | None | Form I | |
| Cyclohexanone | None | Form I | |
| Esters | Ethyl acetate | None | Form I |
| Isopropyl acetate | None | Form I | |
| Ethyl propionate | None | Form I | |
| Carboxylic Acids | Acetic acid | High | Form II |
| Propionic acid | High | Form II | |
| Ethers | Isobutyl ether | None | Form I |
| n-Butyl ether | None | Form I | |
| 1,4-Dioxane | None | Form I | |
| Data synthesized from a study on the polymorph nucleation of this compound.[3] |
Experimental Protocols
Protocol 1: Cooling Crystallization for Polymorph Screening
This protocol is adapted from a study investigating the solvent-dependent polymorph selectivity of this compound.[3][5]
-
Dissolution: Add a known mass of Form I this compound to 10 g of the desired pure solvent in a jacketed glass vessel. Heat the mixture to 323.15 K (50°C), or 5 K above the saturation temperature, to ensure complete dissolution of the solid.
-
Filtration: Filter the hot solution through a preheated 0.22 µm syringe filter into a clean, jacketed vessel.
-
Equilibration: Hold the clear solution at a constant elevated temperature for 30 minutes.
-
Cooling: Cool the solution to 283.15 K (10°C) at a controlled cooling rate of 0.1 K/min while stirring at 300 rpm with a magnetic stirrer.
-
Isolation and Analysis: As soon as crystals form, quickly filter the solid from the suspension to prevent potential polymorphic transformation. Analyze the solid form using Powder X-ray Diffraction (PXRD).
Protocol 2: Purification of this compound by Recrystallization from Acetic Acid
This protocol is based on an industrial purification process.[1]
-
Dissolution: In a suitable reaction kettle, add 780 kg of crude this compound and 6 kg of activated carbon to 2000 L of 98% acetic acid.
-
Heating: Stir the mixture and raise the temperature to 95°C. Maintain this temperature for 20 minutes.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and other insoluble impurities.
-
Cooling and Seeding:
-
Transfer the clear, hot filtrate to a crystallization kettle.
-
Cool the solution evenly to 76°C.
-
Turn off the active cooling and allow the solution to cool naturally to 72°C.
-
Add seed crystals of this compound with a purity greater than 99.8%.
-
Maintain a stirring speed of 40 r/min.
-
-
Controlled Cooling:
-
The temperature may rebound slightly (e.g., to 74°C) after seeding.
-
Allow the temperature to naturally drop to 68°C.
-
Slowly introduce cooling water, controlling the cooling rate from slow to fast.
-
The entire cooling process to a final temperature of 25°C should take 6 to 8 hours.
-
-
Isolation and Washing:
-
Separate the crystals from the mother liquor via centrifugation.
-
Wash the filter cake with 300 L of 98% acetic acid.
-
Wash the filter cake with 2000 L of deionized water.
-
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Technical Support Center: Purification of Undecanedioic Acid from Fermentation Broth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of undecanedioic acid from fermentation broth. It includes frequently asked questions and troubleshooting guides to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound from fermentation broth?
A1: The primary methods for purifying this compound and other dicarboxylic acids from fermentation broth include acid precipitation, crystallization, liquid-liquid extraction, and ion exchange chromatography.[1][2][3][4] Melt crystallization is another potential method, particularly for separating mixtures of dicarboxylic acids.[5] The choice of method depends on the desired purity, yield, and the scale of the operation.
Q2: What are the typical impurities found in this compound fermentation broth?
A2: Fermentation broths are complex mixtures containing not only the desired this compound but also residual nutrients, microbial cells, proteins, sugars, and other organic acids.[6][7] Other dicarboxylic acids with similar chain lengths may also be present as impurities.[8]
Q3: What is the principle behind acid precipitation for this compound purification?
A3: this compound, like other dicarboxylic acids, is soluble in the fermentation broth, often as a salt. By adding a strong acid to lower the pH, the carboxylate groups are protonated, causing the this compound to become less soluble and precipitate out of the solution.[9][10]
Q4: How does crystallization work for purifying this compound?
A4: Crystallization is a technique used to obtain high-purity this compound. This can be achieved through solvent crystallization, where the crude acid is dissolved in a suitable solvent and then allowed to crystallize, often by cooling.[11][12] The impurities remain in the solvent. Melt crystallization involves crystallizing the acid from its molten state.[5]
Q5: What is liquid-liquid extraction in the context of this compound purification?
A5: Liquid-liquid extraction involves using a solvent that is immiscible with the fermentation broth to selectively dissolve and remove the this compound.[1][6] The choice of solvent is critical for achieving high extraction efficiency.[6]
Troubleshooting Guide
Problem 1: Low yield of precipitated this compound.
-
Question: I performed acid precipitation, but the amount of this compound I recovered is very low. What could be the issue?
-
Answer:
-
Insufficient pH reduction: Ensure the pH of the fermentation broth has been lowered sufficiently. This compound has a pKa of approximately 4.48; the pH should be adjusted to well below this value to ensure complete protonation and precipitation.[13]
-
Incomplete precipitation: Allow sufficient time for the precipitate to form and settle. Cooling the mixture can also enhance precipitation.
-
Losses during washing: Minimize the volume of washing solvent (e.g., cold water) to avoid redissolving the precipitated acid.
-
Problem 2: The purity of the crystallized this compound is low.
-
Question: After crystallization, my this compound is still contaminated with other impurities. How can I improve the purity?
-
Answer:
-
Inadequate removal of biomass and macromolecules: Ensure that the initial fermentation broth is properly clarified by centrifugation or microfiltration to remove cells and large proteins before proceeding with purification.[4][12]
-
Co-precipitation of impurities: Other organic acids or impurities may co-precipitate with the this compound. Consider a recrystallization step, where the impure crystals are redissolved in a minimal amount of hot solvent and then allowed to recrystallize slowly.[9][11]
-
Solvent selection: The choice of solvent for crystallization is crucial. A good solvent will have high solubility for this compound at high temperatures and low solubility at low temperatures, while impurities should remain soluble at all temperatures.[11]
-
Problem 3: Emulsion formation during liquid-liquid extraction.
-
Question: When I try to extract this compound with an organic solvent, a stable emulsion forms, making phase separation difficult. What should I do?
-
Answer:
-
Presence of surfactants or proteins: Biomolecules from the fermentation broth can act as emulsifiers. Pre-treatment steps like centrifugation to remove cells and proteins can help.[12]
-
Gentle mixing: Avoid vigorous shaking or mixing that can promote emulsion formation. Use gentle inversion for mixing.
-
Breaking the emulsion: If an emulsion forms, it can sometimes be broken by adding a salt (salting out), changing the pH, or by centrifugation.
-
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Recovery Yield | Typical Purity | Reference |
| Acid Precipitation & Recrystallization | pH adjustment, crystallization solvent | >90% | >99.8% | [9][10] |
| Two-Stage Crystallization | Temperature, pH, time | 73.4% (first stage) | >99% | [12] |
| Liquid-Liquid Extraction | Solvent type, pH | Varies with solvent (e.g., 63.20% for pentanedioic acid with oleyl alcohol) | Dependant on selectivity | [6] |
| Alcohol Precipitation & Vacuum Distillation | Alcohol type, concentration | 76.2% (for 2,3-Butanediol) | 96.1% (for 2,3-Butanediol) | [14] |
Experimental Protocols
1. Acid Precipitation and Recrystallization
This protocol is adapted from methods described for the purification of similar dicarboxylic acids.[9][10]
-
Clarification: Centrifuge the fermentation broth at 8,000 rpm for 30 minutes to remove microbial cells and other insoluble materials.[12]
-
Acidification: Transfer the supernatant to a new vessel. Slowly add a concentrated acid (e.g., sulfuric acid) while stirring to adjust the pH to approximately 2.0.
-
Precipitation: Continue stirring for 30 minutes and then allow the mixture to stand, preferably at a low temperature (e.g., 4°C), for several hours to facilitate complete precipitation of the crude this compound.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove residual soluble impurities.
-
Drying: Dry the crude this compound in a vacuum oven.
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).[11] Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Final Collection: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
2. Liquid-Liquid Extraction
This protocol is based on general principles of dicarboxylic acid extraction.[1][6]
-
Preparation: Clarify the fermentation broth as described in the acid precipitation protocol. Adjust the pH of the supernatant to below the pKa of this compound (e.g., pH 2.0) to ensure it is in its undissociated form.
-
Solvent Addition: Transfer the acidified broth to a separatory funnel and add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Gently mix the two phases by inverting the funnel several times. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate. The organic layer containing the extracted this compound is typically the upper layer.
-
Collection: Carefully drain the lower aqueous layer. Collect the organic layer.
-
Repeated Extraction: For higher recovery, the aqueous layer can be extracted again with fresh organic solvent.
-
Solvent Evaporation: Combine the organic extracts and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Further Purification: The crude product can be further purified by crystallization as described above.
Visualizations
References
- 1. Separation and purification of 1,18-octadecenedioic acid [publica.fraunhofer.de]
- 2. Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. commons.und.edu [commons.und.edu]
- 8. Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial production of sebacic acid from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Application of Undecanedioic Acid_Chemicalbook [chemicalbook.com]
- 12. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. 2,3-Butanediol recovery from fermentation broth by alcohol precipitation and vacuum distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Undecanedioic Acid
Welcome to the technical support center for the purification of synthetic undecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetically produced this compound?
A1: Synthetic this compound can contain various impurities depending on the manufacturing process. Common impurities include residual starting materials, by-products of the synthesis, and other organic acids. Specifically, you may encounter shorter and longer chain dicarboxylic acids, mono-functional carboxylic acids, and residual solvents. Discoloration, often appearing as a yellow or brown tint, is also a common issue due to the presence of color bodies.[1][2]
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective methods for the purification of this compound are:
-
Recrystallization: A fundamental technique for purifying solid compounds.
-
Activated Carbon Treatment: Primarily used for decolorizing the product.
-
Monosalt Crystallization: An effective method for removing certain types of impurities, including proteins and color bodies.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities, often after derivatization.[3][4][5][6]
-
Melting Point Analysis: A pure compound will have a sharp melting point close to the literature value (109-111 °C). Impurities will typically broaden and depress the melting point range.
Troubleshooting Guides
Recrystallization Issues
Q4: My this compound is not crystallizing out of the solution upon cooling. What should I do?
A4: This is a common issue that can be addressed by trying the following:
-
Induce Crystallization:
-
Scratch the inner surface of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a seed crystal of pure this compound to the solution.
-
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to achieve a supersaturated solution upon cooling.
-
Ensure Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystallization or lead to the formation of very small crystals.
Q5: The yield of my recrystallized this compound is very low. What are the possible reasons?
A5: A low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for this compound at low temperatures.
Q6: My recrystallized this compound is still colored. How can I remove the color?
A6: If your product remains colored after recrystallization, it is advisable to perform an activated carbon treatment prior to crystallization. The activated carbon will adsorb the color bodies.
Activated Carbon Treatment Issues
Q7: The activated carbon treatment did not effectively decolorize my this compound solution. What went wrong?
A7: Ineffective decolorization can be due to:
-
Insufficient Amount of Activated Carbon: The amount of activated carbon used may not be sufficient to adsorb all the color impurities.
-
Inadequate Contact Time or Temperature: The solution needs to be stirred with the activated carbon for a sufficient amount of time at an elevated temperature to ensure effective adsorption.
-
Incorrect pH: The pH of the solution can influence the adsorption of certain impurities. For organic acids, a lower pH is generally favorable for adsorption.
Q8: I am losing a significant amount of product during the activated carbon filtration step. How can I minimize this loss?
A8: Product loss during this step is often due to premature crystallization on the filter medium. To prevent this:
-
Preheat the Filtration Apparatus: Use a pre-heated funnel and receiving flask.
-
Work Quickly: Filter the hot solution as quickly as possible.
-
Use a Filter Aid: A filter aid can help to prevent the fine activated carbon particles from clogging the filter paper, allowing for a faster filtration.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Recrystallization | >99% | 70-90% | Simple, effective for removing soluble impurities | Other organic acids, residual starting materials |
| Activated Carbon Treatment | - (Improves color) | >95% | Excellent for removing color bodies | Color impurities |
| Monosalt Crystallization | >99.5% | 85-95% | Highly effective for removing proteins and certain organic impurities | Proteins, color bodies, some organic acids |
Note: The values presented in this table are typical and can vary depending on the initial purity of the crude this compound and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Solvent system (e.g., Ethyl acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot solvent mixture (e.g., ethyl acetate) and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., hexane) to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Activated Carbon Treatment
Objective: To decolorize a solution of this compound.
Materials:
-
Colored this compound solution
-
Powdered activated carbon
-
Erlenmeyer flask with a stir bar
-
Heating mantle or hot plate with stirring capability
-
Filtration apparatus (e.g., Buchner funnel with filter paper and a filter aid like Celite)
Methodology:
-
Preparation: Heat the this compound solution to 70-80°C in an Erlenmeyer flask with stirring.
-
Addition of Activated Carbon: Add 1-2% (w/w of the this compound) of powdered activated carbon to the hot solution.
-
Adsorption: Stir the mixture at 70-80°C for 30-60 minutes.
-
Filtration: Filter the hot solution through a pre-heated funnel containing a filter aid to remove the activated carbon.
-
Further Processing: The decolorized filtrate can then be used for crystallization or other subsequent steps.
Protocol 3: Monosalt Crystallization
Objective: To purify this compound by forming and then breaking its monosalt.
Materials:
-
Crude this compound
-
A suitable base (e.g., Sodium Hydroxide)
-
An acid for neutralization (e.g., Sulfuric Acid)
-
Water
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
Methodology:
-
Dissolution and Salt Formation: Dissolve the crude this compound in hot water. Add a stoichiometric amount of base to form the monosalt.
-
Crystallization of Monosalt: Allow the solution to cool, which will cause the monosalt to crystallize.
-
Isolation of Monosalt: Filter the monosalt crystals and wash them with cold water.
-
Conversion back to Diacid: Redissolve the monosalt crystals in hot water and acidify the solution to a pH of around 2-3 to precipitate the purified this compound.
-
Final Isolation: Cool the solution and collect the purified this compound crystals by filtration. Wash with cold water and dry.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: General purification workflow for this compound.
References
- 1. erndim.org [erndim.org]
- 2. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 3. aurametrix.weebly.com [aurametrix.weebly.com]
- 4. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metbio.net [metbio.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Undecanedioic Acid Production
Welcome to the Technical Support Center for Undecanedioic Acid (UDDA) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up UDDA synthesis and purification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound production?
A1: this compound is primarily produced through two main routes: chemical synthesis and microbial fermentation.[1][2] Chemical synthesis methods often involve the oxidation of precursor molecules like 11-hydroxyundecanoic acid.[3] However, biotechnological production via fermentation of long-chain alkanes using specific strains of yeast, such as Candida tropicalis, is a common industrial method.[2]
Q2: What are the major challenges encountered when scaling up UDDA production?
A2: Scaling up UDDA production, whether through chemical synthesis or fermentation, presents several challenges. For fermentation processes, maintaining optimal and homogenous reaction conditions is critical.[4] Key issues include ensuring adequate oxygen transfer, managing heat removal, and maintaining consistent nutrient distribution in large bioreactors.[5][6] In both chemical and biotechnological routes, downstream purification, particularly crystallization, is a significant hurdle.[1] Common problems include controlling polymorphism, which affects the stability, fluidity, and bulk density of the final product.[1]
Q3: Why is the crystal form (polymorphism) of this compound important in industrial applications?
A3: this compound can exist in different crystalline forms, a phenomenon known as polymorphism. These different forms can have distinct physical properties, such as melting point, solubility, stability, and flowability.[1] For industrial applications, particularly in pharmaceuticals and polymer synthesis, having a consistent and stable crystal form is crucial for product quality, performance, and processability.[1] Inconsistent crystal forms can lead to issues with storage, handling, and formulation.[1]
Q4: What are the key parameters to consider when scaling up a fermentation process for UDDA production?
A4: When scaling up a fermentation process for UDDA, it is crucial to consider and maintain several key parameters to ensure consistent product yield and quality. These include:
-
Vessel Geometry: Maintaining geometric similarity between lab-scale and industrial-scale bioreactors is a prerequisite for applying established scale-up relationships.[7][8]
-
Agitation and Aeration: Ensuring adequate mixing and oxygen transfer is vital. Parameters like stirrer tip speed and volumetric oxygen transfer coefficient (kLa) are often kept constant during scale-up.[7][8]
-
Temperature and pH: These must be tightly controlled as they significantly impact microbial growth and product formation.[5]
-
Nutrient Feeding Strategy: A consistent and optimized feeding strategy is necessary to maintain cell viability and productivity.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of this compound production.
Fermentation and Synthesis Issues
| Problem | Possible Causes | Recommended Solutions |
| Low product yield in large-scale fermenter compared to lab-scale. | Inadequate oxygen transfer in the larger vessel.[5] Poor mixing leading to nutrient gradients.[6] Accumulation of inhibitory byproducts. | Increase agitation speed or aeration rate to improve oxygen supply.[7] Optimize the design and placement of impellers for better mixing. Implement a fed-batch or continuous fermentation strategy to control substrate and product concentrations. |
| Inconsistent product quality between batches. | Variability in raw material quality. Fluctuations in process parameters (temperature, pH).[5] | Implement stringent quality control for all incoming raw materials. Utilize automated process control systems to maintain tight control over critical parameters. |
| Foaming in the bioreactor. | High protein content in the medium. High agitation and aeration rates. | Add antifoaming agents as needed. Optimize agitation and aeration to minimize excessive foam generation. |
| Reaction stalls or proceeds slowly during chemical synthesis scale-up. | Inefficient heat transfer in the larger reactor, leading to localized temperature variations. Poor mixing resulting in localized concentration gradients. | Use a reactor with a higher surface area-to-volume ratio or improve the heat transfer fluid circulation. Select an appropriate impeller design and agitation speed for the reactor scale to ensure homogeneity. |
Purification and Crystallization Issues
| Problem | Possible Causes | Recommended Solutions |
| Formation of an unstable or undesired crystal polymorph. | Incorrect solvent choice.[3] Inappropriate cooling rate during crystallization. | Screen different solvents or solvent mixtures to identify conditions that favor the desired polymorph.[3] Control the cooling profile carefully; a slower cooling rate often favors the formation of more stable crystals. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated at a temperature above the compound's melting point. High levels of impurities are present. | Add a small amount of additional solvent to reduce the supersaturation level.[9] Consider a pre-purification step, such as charcoal treatment, to remove impurities.[9] |
| Low yield of crystallized product. | Too much solvent was used, leaving a significant amount of product in the mother liquor.[9] The crystallization process was too rapid, leading to the formation of fine particles that are difficult to filter. | Concentrate the mother liquor and attempt a second crystallization.[9] Slow down the crystallization process by reducing the cooling rate or using a slightly larger volume of solvent.[9] |
| Difficulty in filtering the crystallized product. | The crystals are too small (fine powder). | Optimize the crystallization conditions (slower cooling, less agitation) to promote the growth of larger crystals. Select a filter medium with an appropriate pore size. |
Data Presentation
Table 1: Comparison of Typical Fermentation Parameters for Dicarboxylic Acid Production at Different Scales
| Parameter | Lab Scale (1-10 L) | Pilot Scale (100-1000 L) | Industrial Scale (>10,000 L) |
| Working Volume | 1-7 L | 70-700 L | >7,000 L |
| Temperature | 28-32°C | 28-32°C | 28-32°C |
| pH | 5.0-7.0 (controlled) | 5.0-7.0 (controlled) | 5.0-7.0 (controlled) |
| Agitation Speed | 200-800 rpm | 100-400 rpm | 50-150 rpm |
| Aeration Rate | 0.5-2.0 vvm | 0.5-1.5 vvm | 0.3-1.0 vvm |
| Typical Yield | High (g/L) | Moderate to High (g/L) | Optimized for economic viability |
| Purity (crude) | Variable | Generally consistent | Consistently meets specifications |
Note: The values presented are illustrative and can vary significantly depending on the specific microbial strain and process.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Oxidation
This protocol is a representative method for the chemical synthesis of this compound at a laboratory scale.
Materials:
-
11-hydroxyundecanoic acid
-
Periodic acid (H₅IO₆)
-
Chromium trioxide (CrO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Sodium phosphate (B84403) dibasic (Na₂HPO₄)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Methanol (MeOH)
-
Sodium bisulfite (NaHSO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
Procedure:
-
Prepare a stock solution by dissolving periodic acid and a catalytic amount of CrO₃ in a 75% acetonitrile/water mixture.[3]
-
In a separate flask, dissolve 11-hydroxyundecanoic acid in the wet acetonitrile.[3]
-
Cool the solution of 11-hydroxyundecanoic acid to 0-5°C.[3]
-
Slowly add the H₅IO₆/CrO₃ stock solution to the cooled solution while maintaining the temperature.[3]
-
Age the reaction mixture at 0°C for approximately 45 minutes.[3]
-
Quench the reaction by adding an aqueous solution of Na₂HPO₄.[3]
-
Perform a liquid-liquid extraction using ethyl acetate.[3]
-
Wash the combined organic layers sequentially with brine, a sodium bisulfite solution, and again with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Concentrate the organic layer under reduced pressure.[3]
-
Purify the crude product by recrystallization from an ethyl acetate-hexane solvent system.[3]
Protocol 2: General Procedure for Purification of UDDA by Crystallization
This protocol outlines a general method for the purification of crude this compound obtained from either synthesis or fermentation.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., acetic acid, ethanol, or a mixture)[1]
-
Activated carbon (optional, for decolorization)[1]
-
Seed crystals of pure this compound (optional)[1]
Procedure:
-
Dissolve the crude this compound in the chosen solvent at an elevated temperature (e.g., 95°C in acetic acid).[1] If necessary, add activated carbon to decolorize the solution.[1]
-
Filter the hot solution to remove any insoluble impurities and activated carbon.[1]
-
Transfer the hot, clear solution to a crystallization vessel equipped with a stirrer and a cooling system.
-
Initiate controlled cooling of the solution. The cooling rate should be slow and steady to promote the growth of large, pure crystals.[1]
-
If using seed crystals, add them to the solution once it has cooled to a temperature where it is slightly supersaturated.[1]
-
Continue to cool the solution to the final crystallization temperature (e.g., 25°C).[1]
-
Once crystallization is complete, separate the crystals from the mother liquor by filtration or centrifugation.
-
Wash the collected crystals with a small amount of cold, pure solvent to remove any remaining mother liquor.
-
Dry the purified this compound crystals under vacuum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and scale up of industrial fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fermentation 101 – Bioprocess Development, Optimization & Scale-up [evologic.at]
- 6. researchgate.net [researchgate.net]
- 7. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vennlifesciences.com [vennlifesciences.com]
- 9. corvay-specialty.com [corvay-specialty.com]
preventing oiling out during undecanedioic acid recrystallization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "oiling out" during the recrystallization of undecanedioic acid.
Troubleshooting Guide: Preventing Oiling Out
Oiling out is a phenomenon where a compound separates from the solution as a liquid (an oil) rather than as solid crystals during recrystallization. This can lead to impure product and difficulties in isolation. The following guide provides systematic steps to diagnose and resolve this issue.
dot
Caption: Troubleshooting workflow for oiling out.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it happen during the recrystallization of this compound?
A1: Oiling out is the separation of a solute as a liquid phase instead of solid crystals from a cooling solution. For this compound, this can occur for several reasons:
-
Melting Point Depression: The melting point of pure this compound is approximately 108-110°C. If the recrystallization solvent has a boiling point significantly above this, the compound may dissolve and then separate as a molten liquid before the solution cools enough for crystallization to occur.
-
High Solute Concentration: An overly saturated solution can lead to the separation of a solute-rich liquid phase upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can cause the this compound to come out of solution faster than crystals can form, resulting in an oil.
-
Impurities: Significant amounts of impurities can lower the melting point of the mixture, making oiling out more likely.
Q2: Which solvents are recommended for the recrystallization of this compound to avoid oiling out?
A2: The choice of solvent is critical. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.
-
Good Starting Choices: Ethanol (B145695) is a good solvent to consider as this compound is readily soluble in it. A mixed solvent system, such as ethyl acetate-hexane, has also been reported to be effective. In this system, this compound is dissolved in the minimum amount of hot ethyl acetate (B1210297) (the "good" solvent), and hexane (B92381) (the "poor" solvent) is added until the solution becomes slightly cloudy, indicating saturation.
-
Solvents to Use with Caution: High-boiling point solvents should be used with care due to the melting point of this compound. While slightly soluble in hot water, its low solubility can make it a challenging single-solvent choice.
Q3: How does the rate of cooling affect the recrystallization of this compound?
A3: The rate of cooling significantly impacts crystal formation. Slow cooling allows for the gradual and orderly arrangement of molecules into a crystal lattice. Rapid cooling, such as immediately placing a hot flask in an ice bath, can lead to supersaturation and the separation of an oil. It is recommended to allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Q4: Can I still obtain a pure product if my this compound oils out?
A4: It is challenging to obtain a pure product once oiling out has occurred because impurities tend to be more soluble in the oil phase than in the crystalline solid. If oiling out occurs, the best course of action is to:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Attempt the cooling process again, but at a much slower rate.
Q5: How can I tell if I am using the correct amount of solvent?
A5: The goal is to use the minimum amount of hot solvent to fully dissolve the this compound.
-
Too little solvent: Not all of the solid will dissolve, even at the boiling point of the solvent.
-
Too much solvent: The yield of recrystallized product will be low, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling. A good practice is to add the hot solvent portion-wise until the solid just dissolves.
Quantitative Data
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 5.10 g/L | 21 | Slightly soluble. |
| Methanol | 10 mg/mL | Not Specified | Good solubility. |
| Ethanol | Readily Soluble | Not Specified | A good candidate for recrystallization. |
| Diethyl Ether | Readily Soluble | Not Specified | Its low boiling point may be advantageous. |
| DMSO | 43 mg/mL | Not Specified | High solubility; may not be ideal for recrystallization due to its high boiling point. |
Note: The solubility of dicarboxylic acids generally increases with temperature. An "odd-even effect" has been observed in shorter-chain dicarboxylic acids, where those with an odd number of carbon atoms (like this compound) tend to be more soluble in polar solvents than their even-chained neighbors.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound using Ethanol
Objective: To purify this compound by recrystallization from ethanol.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. Allow the crystals to air dry completely.
Protocol 2: Mixed Solvent Recrystallization of this compound using Ethyl Acetate-Hexane
Objective: To purify this compound using a mixed solvent system to prevent oiling out.
Methodology:
-
Dissolution in "Good" Solvent: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Addition of "Poor" Solvent: While keeping the solution hot, add hexane dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to just clarify the solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethyl acetate-hexane mixture. Dry the crystals thoroughly.
dot
Undecanedioic Acid Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of undecanedioic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Question | Potential Cause | Suggested Solution |
| Why is my yield of this compound consistently low? | Incomplete oxidation of the starting material (e.g., undecylenic acid or 11-hydroxyundecanoic acid). | - Ensure the correct stoichiometry of the oxidizing agent is used. An excess may be required. - Optimize reaction temperature and time. For instance, in the oxidation of 11-hydroxyundecanoic acid, maintaining the temperature between 0-5 °C for 30 minutes followed by aging at 0 °C for 45 minutes is crucial.[1] - Check the purity and activity of the catalyst and oxidizing agents. |
| Side reactions such as polymerization or formation of byproducts. | - Adjust the reaction conditions to minimize side reactions. For example, when starting from undecylenic acid, polymerization can be an issue if the reaction is heated for too long.[2] - In chemo-enzymatic synthesis, ensure the optimal pH and temperature for the enzymes to prevent unwanted side reactions. | |
| How can I remove impurities from my crude this compound? | Presence of unreacted starting materials, intermediate products, or byproducts from side reactions. | - Recrystallization: This is a common and effective method for purifying dicarboxylic acids.[1] Solvents like ethyl acetate-hexane can be used.[1] - Molecular Distillation: For crude this compound containing volatile impurities, a multi-stage molecular distillation process can be employed for purification.[2] - Solvent Extraction: Use a suitable solvent to selectively extract the this compound from the reaction mixture.[1][3] |
| My final product is discolored. What is the cause and how can I fix it? | Presence of colored impurities, often from the starting material or formed during the reaction. | - Activated Carbon Treatment: During the purification process, treat the solution of crude this compound with activated carbon to adsorb colored impurities.[4] - Recrystallization: Multiple recrystallizations can help in removing colored impurities. |
| I am having trouble with the separation of the product from the reaction mixture. What can I do? | The product may be partially soluble in the aqueous phase or form an emulsion. | - pH Adjustment: Acidify the reaction mixture to a pH of 2 to precipitate the this compound, which can then be collected by filtration.[1][3] - Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product and improve extraction efficiency.[1] - Phase Separation: For biotechnological processes, adjusting the pH and heating the fermentation broth can induce the formation of three immiscible phases, one of which is an organic phase containing the dicarboxylic acid.[5] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common starting materials for this compound synthesis? | Common starting materials include castor oil, ricinoleic acid, and undecylenic acid.[6][7][8][9] Chemo-enzymatic methods often utilize ricinoleic acid.[10][11] |
| What are the key applications of this compound? | This compound is used in the synthesis of high-performance polymers like polyamides (nylons) and polyesters, as well as in fragrances, lubricants, and corrosion inhibitors.[6][12][13] |
| What is a typical melting point for pure this compound? | The melting point of pure this compound is typically in the range of 108-110 °C.[6] |
| Can this compound be produced through fermentation? | Yes, this compound can be produced through the microbial fermentation of long-chain alkanes.[4][14] |
| What analytical techniques are used to characterize this compound? | Common analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis protocols for this compound.
Table 1: Chemo-enzymatic Synthesis from Ricinoleic Acid
| Parameter | Value | Reference |
| Starting Material | Ricinoleic Acid | [10][11] |
| Key Intermediates | 12-ketooleic acid, ester of 11-hydroxyundecanoic acid | [10][11] |
| Biotransformation Conversion Yield | 84% | [10][11] |
| Chemical Transformation Conversion Yield | 65% | [10][11] |
| Overall Molar Yield | 55% | [10][11] |
| Final Product Concentration | 53 mM | [10][11] |
| Volumetric Productivity | 6.6 mM h⁻¹ | [10][11] |
Table 2: Chemical Synthesis from 11-Hydroxyundecanoic Acid
| Parameter | Value | Reference |
| Starting Material | 11-hydroxyundecanoic acid | [1] |
| Oxidizing Agent | Periodic acid (H₅IO₆) and Chromium trioxide (CrO₃) | [1] |
| Solvent | 75% Acetonitrile (B52724) in water | [1] |
| Reaction Temperature | 0-5 °C | [1] |
| Reaction Time | 30 minutes, followed by 45 minutes of aging | [1] |
| Purification Method | Recrystallization from ethyl acetate-hexane | [1] |
Experimental Protocols
Protocol 1: Synthesis from α-nitro ketone
This protocol describes the synthesis of this compound from an α-nitro ketone precursor.[3]
Materials:
-
α-nitro ketone
-
Methanol (B129727) (MeOH)
-
0.5 M Sodium phosphate (B84403) dibasic (Na₂HPO₄) in 1 N Sodium hydroxide (B78521) (NaOH)
-
Oxone®
-
Brine (saturated NaCl solution)
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the α-nitro ketone (0.7 mmol) in methanol (4.2 ml).
-
Add 25 ml of 0.5 M Na₂HPO₄ in 1 N NaOH to the solution.
-
Heat the resulting mixture at 70 °C for 1-4 hours.
-
Cool the solution to room temperature.
-
Add a solution of Oxone® (1.75 mmol) in water (3 ml).
-
Stir the mixture for 4 hours.
-
Dilute the mixture with brine (10 ml).
-
Acidify to a pH of 2 with a 10% solution of HCl.
-
Extract the product with ethyl acetate (3 x 20 ml).
-
Combine the organic layers and wash with brine (10 ml).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield the pure dicarboxylic acid.
Protocol 2: Synthesis from 11-hydroxyundecanoic acid
This protocol details the oxidation of 11-hydroxyundecanoic acid to this compound.[1]
Materials:
-
11-hydroxyundecanoic acid
-
Periodic acid (H₅IO₆)
-
Chromium trioxide (CrO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Ethyl acetate (EtOAc)
-
Sodium chloride (NaCl)
-
Methanol (MeOH)
-
5% Sodium bisulfite (NaHSO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Prepare a stock solution by dissolving periodic acid (11.4 g, 50 mmol) and CrO₃ (23 mg, 0.23 mmol) in wet acetonitrile (75% CH₃CN/water) to a final volume of 114 mL. Allow 1-2 hours for complete dissolution.
-
Dissolve 11-hydroxyundecanoic acid (470 mg) in wet acetonitrile (12 mL, 75% CH₃CN/water).
-
While maintaining the reaction temperature at 0-5 °C, add the H₅IO₆/CrO₃ stock solution (13 mL) to the solution of 11-hydroxyundecanoic acid over 30 minutes.
-
Age the mixture at 0 °C for 45 minutes.
-
Quench the reaction by adding an aqueous solution of Na₂HPO₄ (0.7 g in 7 ml H₂O).
-
Add ethyl acetate (20 mL) to the mixture and stir.
-
Separate the organic layer.
-
Saturate the aqueous phase with NaCl and extract with 10% MeOH-ethyl acetate (4 × 20 ml).
-
Combine the organic layers and wash with saline (15 ml), 5% NaHSO₃ (15 mL), and saline (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic layer.
-
Purify the product by recrystallization from ethyl acetate-hexane.
Visualizations
Caption: Workflow for this compound synthesis from castor oil.
Caption: Chemo-enzymatic synthesis of this compound from ricinoleic acid.
Caption: General purification workflow for this compound.
References
- 1. Synthesis and Application of Undecanedioic Acid_Chemicalbook [chemicalbook.com]
- 2. CN102417447B - Production method of undecylenic acid - Google Patents [patents.google.com]
- 3. This compound | 1852-04-6 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Undecylenic acid: a valuable and physiologically active renewable building block from castor oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 10. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. corvay-specialty.com [corvay-specialty.com]
controlling molecular weight in undecanedioic acid polymerization
Technical Support Center: Undecanedioic Acid Polymerization
Welcome to the technical support center for this compound polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your polymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the polycondensation of this compound, helping you diagnose and resolve problems to achieve your desired polymer characteristics.
Question 1: Why is the molecular weight of my polyester (B1180765) lower than expected?
Answer: Achieving a high molecular weight in polycondensation requires stringent control over several factors. Low molecular weight is a common issue and can often be attributed to one or more of the following:
-
Imprecise Stoichiometry: The most critical factor in step-growth polymerization is the stoichiometric balance of the comonomers (this compound and a diol).[1][2] An excess of either monomer will lead to a lower degree of polymerization and, consequently, a lower molecular weight.[2][3]
-
Monomer Impurities: The presence of impurities in the monomers can interfere with the polymerization reaction and limit chain growth.[1] It is crucial to use high-purity monomers.
-
Inefficient Removal of Byproducts: Polycondensation reactions, such as the formation of polyesters from a diacid and a diol, produce a small molecule byproduct, typically water.[4] This is a reversible reaction, so the water must be efficiently removed from the reaction mixture to drive the equilibrium towards the formation of high molecular weight polymer.[4]
-
Sub-optimal Reaction Temperature and Time: The reaction temperature needs to be high enough to ensure a sufficient reaction rate and to facilitate the removal of water, but not so high as to cause thermal degradation of the monomers or the resulting polymer.[1] The reaction time must be sufficient to achieve a high degree of conversion.[2]
-
Presence of Monofunctional Impurities: Monofunctional species (e.g., a monocarboxylic acid or a monoalcohol) will act as chain terminators, preventing the formation of long polymer chains and thus limiting the molecular weight.[3]
Troubleshooting Steps:
-
Verify Monomer Stoichiometry:
-
Accurately weigh your monomers.
-
Ensure the molar ratio of this compound to the diol is as close to 1:1 as possible.
-
-
Ensure Monomer Purity:
-
Use the highest purity monomers available.
-
If necessary, purify the monomers before use (e.g., by recrystallization).
-
-
Optimize Byproduct Removal:
-
Use an efficient vacuum system to remove water as it is formed.
-
Employ a setup that maximizes the surface area of the reaction mixture to facilitate water evaporation (e.g., a Dean-Stark trap or a thin-film reactor).
-
-
Review Reaction Conditions:
-
Ensure the reaction temperature is appropriate for the specific monomers and catalyst being used.
-
Monitor the reaction over time to determine the optimal reaction duration for achieving the desired molecular weight.
-
Question 2: How can I control the molecular weight of my polyester to a specific target range?
Answer: Controlling the molecular weight of a polyester synthesized via polycondensation can be achieved through several methods:[3]
-
Controlled Stoichiometric Imbalance: By introducing a slight excess of one of the bifunctional monomers, you can control the final molecular weight.[3][5] The monomer in excess will determine the end groups of the polymer chains and limit their growth. The degree of polymerization can be predicted using the Carothers equation, which relates it to the stoichiometric ratio of the monomers.[1]
-
Addition of a Monofunctional Reagent: A monofunctional monomer, such as a monocarboxylic acid or a monoalcohol, can be added to the reaction mixture in a controlled amount.[3] This monofunctional reagent will cap the growing polymer chains, effectively controlling the final molecular weight.[3]
-
Controlling the Extent of Reaction: The molecular weight of the polymer is directly related to the extent of the reaction (p).[2] To achieve a high molecular weight, the reaction must proceed to a very high conversion (p close to 1).[2] By stopping the reaction at a specific conversion, a desired molecular weight can be targeted, although this can be challenging to control precisely.
Quantitative Data Summary
The following table summarizes the theoretical effect of stoichiometric imbalance on the number average degree of polymerization (Xn) in the polycondensation of a diacid (AA) and a diol (BB). The stoichiometric ratio 'r' is defined as the molar ratio of the deficient monomer to the excess monomer (r ≤ 1). The extent of reaction 'p' is assumed to be 1 (100% conversion) for this theoretical calculation.
| Molar Ratio (AA:BB) | Stoichiometric Ratio (r) | Theoretical Number Average Degree of Polymerization (Xn) at p=1 |
| 1:1 | 1.00 | ∞ (theoretically) |
| 0.99:1 | 0.99 | 199 |
| 0.98:1 | 0.98 | 99 |
| 0.95:1 | 0.95 | 39 |
| 0.90:1 | 0.90 | 19 |
Note: In practice, achieving p=1 is not feasible, and the actual Xn will be lower. This table illustrates the critical importance of stoichiometry in controlling molecular weight.
Experimental Protocol: Synthesis of Polyester from this compound and 1,8-Octanediol (B150283)
This protocol provides a general procedure for the synthesis of a polyester via melt polycondensation.
Materials:
-
This compound (high purity)
-
1,8-Octanediol (high purity)
-
Catalyst (e.g., antimony(III) oxide, tin(II) octoate, or a titanium-based catalyst)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Monomer Preparation: Accurately weigh equimolar amounts of this compound and 1,8-octanediol and add them to a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.
-
Catalyst Addition: Add the catalyst to the reaction mixture. The catalyst concentration is typically in the range of 100-500 ppm relative to the total weight of the monomers.
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen during the initial heating phase.
-
Esterification Stage:
-
Heat the reaction mixture to a temperature of 180-200°C with constant stirring.
-
Water will begin to form and distill out of the reaction mixture.
-
Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.
-
The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases. The stirring speed may need to be adjusted.
-
Continue the reaction under high vacuum for several hours (4-8 hours, or until the desired viscosity/molecular weight is achieved).
-
-
Polymer Recovery:
-
Remove the flask from the heat source and allow it to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed from the flask (this may require breaking the flask if the polymer is a rigid solid).
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitating it in a non-solvent (e.g., cold methanol).
-
-
Characterization: The molecular weight of the purified polyester can be determined using techniques such as gel permeation chromatography (GPC) or viscometry.
Visualizations
The following diagrams illustrate key concepts and workflows related to .
Caption: Factors influencing final polymer molecular weight.
Caption: Troubleshooting workflow for low molecular weight polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Undecanedioic Acid in Reaction Media
Welcome to the technical support center for undecanedioic acid (UDDA). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in various reaction media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (UDDA), also known as 1,9-nonanedicarboxylic acid, is a C11 α,ω-dicarboxylic acid. It is a white, crystalline solid at room temperature.[1][2] Its long, nonpolar carbon chain between two polar carboxylic acid groups gives it a dual nature, leading to limited solubility in both aqueous and some organic solvents, which can pose challenges in achieving homogeneous reaction conditions.
Q2: What is the general solubility profile of this compound?
This compound has limited solubility in cold water, though this increases with temperature.[1] It is more readily soluble in many organic solvents.[3] As a dicarboxylic acid, its solubility in aqueous solutions is highly dependent on pH; it is significantly more soluble in alkaline (basic) solutions due to the formation of water-soluble carboxylate salts.
Q3: What are the key physical and chemical properties of this compound relevant to its solubility?
Understanding the following properties can aid in troubleshooting solubility issues:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₄ | [1] |
| Molecular Weight | 216.27 g/mol | [4] |
| Melting Point | 108-110 °C | [5] |
| pKa | ~4.48 - 4.65 | [6] |
| Water Solubility | 0.51 g/100g (at 21°C) | [5] |
| Methanol Solubility | 1.0 g/100g | [5] |
| DMSO Solubility | 4.3 g/100g | 43 mg/mL |
Troubleshooting Guides
Issue 1: this compound is not dissolving sufficiently in an aqueous medium.
-
Possible Cause 1: Low Temperature. The solubility of this compound in water is known to increase with temperature.[1]
-
Troubleshooting Step: Gently heat the solution while stirring. For many dicarboxylic acids, a significant increase in solubility is observed at elevated temperatures.
-
-
Possible Cause 2: Unfavorable pH. As a dicarboxylic acid, the protonated form of this compound is less soluble in water.
-
Troubleshooting Step: Adjust the pH of the solution to be above the pKa of the carboxylic acid groups (~4.5). Adding a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acids to form the much more water-soluble carboxylate salts. An increase in pH to between 6.0 and 12.0 is often used to dissolve long-chain dicarboxylic acids.[7]
-
dot digraph "Aqueous_Solubility_Troubleshooting" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
start [label="Start: UDDA Insoluble\nin Aqueous Medium", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; increase_temp [label="Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dissolved1 [label="Is it dissolved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust pH > pKa (~4.5)\n(e.g., add NaOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dissolved2 [label="Is it dissolved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Success:\nHomogeneous Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Failure:\nConsider Co-solvent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> increase_temp; increase_temp -> check_dissolved1; check_dissolved1 -> success [label="Yes"]; check_dissolved1 -> adjust_ph [label="No"]; adjust_ph -> check_dissolved2; check_dissolved2 -> success [label="Yes"]; check_dissolved2 -> failure [label="No"]; } dot
A logical workflow for troubleshooting the aqueous solubility of this compound.
Issue 2: Poor solubility of this compound in an organic solvent for a reaction.
-
Possible Cause 1: Inappropriate Solvent Polarity. The principle of "like dissolves like" is crucial. This compound has both polar (carboxylic acids) and nonpolar (long alkyl chain) characteristics.
-
Troubleshooting Step: Select a solvent with a polarity that can accommodate both features of the molecule. Polar aprotic solvents are often a good choice. Refer to the solubility data table below for guidance.
-
-
Possible Cause 2: Insufficient Temperature. For many organic systems, solubility increases with temperature.
-
Troubleshooting Step: Gently heat the mixture while stirring. Ensure the temperature is kept below the boiling point of the solvent and does not cause degradation of the reactants.
-
-
Possible Cause 3: Single Solvent System is Ineffective. A single solvent may not be sufficient to dissolve this compound and other reactants.
-
Troubleshooting Step: Use a co-solvent system. For example, in esterification reactions where one reactant is an alcohol and the other is a fatty acid, miscibility can be low. A co-solvent like tetrahydrofuran (B95107) (THF) can be used to create a single-phase system and improve reaction rates.
-
Quantitative Solubility Data
The following table summarizes the known and estimated solubility of this compound in various solvents at approximately 25°C.
| Solvent | Polarity Index | Solubility ( g/100g ) | Notes |
| Water | 10.2 | 0.51 (at 21°C) | Solubility increases with temperature and pH.[5] |
| Methanol | 5.1 | 1.0 | A polar protic solvent.[5] |
| Ethanol | 4.3 | Readily Soluble | A commonly used polar protic solvent.[3] |
| Isopropanol | 3.9 | Soluble | A polar protic solvent. |
| Acetone | 5.1 | Soluble | A polar aprotic solvent. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A less polar aprotic solvent, useful as a co-solvent. |
| Dimethylformamide (DMF) | 6.4 | Soluble | A highly polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 4.3 | A highly polar aprotic solvent. |
| Ethyl Acetate | 4.4 | Moderately Soluble | A moderately polar aprotic solvent. |
| Toluene | 2.4 | Sparingly Soluble | A nonpolar aromatic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in an Organic Solvent
-
Weigh the desired amount of this compound and place it in a suitable reaction vessel equipped with a magnetic stirrer.
-
Add the selected organic solvent to the vessel.
-
Begin stirring the mixture at room temperature.
-
If the this compound does not fully dissolve, gently heat the mixture using a water bath or heating mantle while continuing to stir.
-
Monitor the solution for complete dissolution. Avoid overheating, which could lead to solvent loss or degradation of the compound.
-
Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
dot digraph "Dissolution_Protocol" { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
start [label="Start: Weigh UDDA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_solvent [label="Add Organic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stir_rt [label="Stir at Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dissolved [label="Is it Dissolved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; heat_stir [label="Gently Heat and Stir", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor for Dissolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Homogeneous Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_solvent; add_solvent -> stir_rt; stir_rt -> check_dissolved; check_dissolved -> cool [label="Yes"]; check_dissolved -> heat_stir [label="No"]; heat_stir -> monitor; monitor -> cool; cool -> end; } dot
A general experimental workflow for dissolving this compound in an organic solvent.
Protocol 2: Preparation of an Aqueous Solution of this compound using pH Adjustment
-
Weigh the desired amount of this compound and add it to a beaker containing the desired volume of deionized water.
-
Stir the suspension at room temperature.
-
Slowly add a 1 M solution of a suitable base (e.g., NaOH) dropwise while monitoring the pH of the mixture with a calibrated pH meter.
-
Continue adding the base until the this compound is fully dissolved and the desired pH is reached.
-
If necessary, the pH can be back-titrated with a dilute acid, but be cautious not to lower the pH too much, as this may cause the this compound to precipitate.
This technical support guide provides a starting point for addressing the solubility challenges of this compound. The provided data and protocols should assist in the successful execution of your experiments. For more complex systems, further optimization of solvent systems and reaction conditions may be necessary.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. corvay-specialty.com [corvay-specialty.com]
- 4. This compound | 1852-04-6 [chemicalbook.com]
- 5. 1852-04-6 | CAS DataBase [m.chemicalbook.com]
- 6. Showing Compound this compound (FDB022300) - FooDB [foodb.ca]
- 7. benchchem.com [benchchem.com]
minimizing side reactions in polyesterification with undecanedioic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the polyesterification of undecanedioic acid.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of polyesters using this compound, offering potential causes and solutions to minimize side reactions and achieve desired polymer properties.
Issue 1: Low Molecular Weight of the Final Polyester (B1180765)
Q: My polyesterification reaction is resulting in a polymer with a low molecular weight. What are the common causes and how can I resolve this?
A: Low molecular weight is a frequent challenge in polycondensation reactions and can be attributed to several factors. A systematic approach is necessary to identify and address the root cause. Key factors include monomer purity, stoichiometry, efficiency of byproduct removal, reaction conditions, and catalyst effectiveness.
Potential Causes and Solutions:
-
Monomer Impurity: Impurities in this compound or the diol can act as chain terminators, preventing the formation of long polymer chains.
-
Solution: Ensure high purity of monomers (≥99%). Recrystallization of both this compound and the diol is recommended before use.
-
-
Inaccurate Stoichiometry: An imbalance in the molar ratio of this compound to the diol will lead to an excess of one type of functional group, limiting the final molecular weight.
-
Solution: Precisely weigh the monomers to ensure a 1:1 molar ratio. For volatile diols, a slight excess (e.g., 1-2 mol%) may be used to compensate for losses during the reaction, but this should be optimized.
-
-
Inefficient Water Removal: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, hindering polymer chain growth.
-
Solution: Employ a two-stage reaction process. The first stage (esterification) should be conducted under an inert gas flow (e.g., nitrogen) to remove the bulk of the water. The second stage (polycondensation) requires a high vacuum (e.g., <1 mbar) to effectively remove the remaining water and drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: The reaction temperature must be high enough to ensure a sufficient reaction rate but low enough to avoid thermal degradation.
-
Solution: A typical two-stage temperature profile is recommended. The esterification stage is usually performed at 150-180°C, followed by a gradual increase to 200-240°C for the polycondensation stage. The optimal temperature profile should be determined experimentally for the specific diol being used.
-
-
Catalyst Inefficiency: The choice and concentration of the catalyst are crucial for the reaction kinetics.
-
Solution: Ensure the catalyst is active and used at an optimal concentration (typically 0.01 - 0.1 mol% for organometallic catalysts). Common catalysts include stannous octoate and titanium(IV) isopropoxide. Ensure the catalyst is fresh and properly stored to prevent deactivation.
-
Issue 2: Discoloration of the Polyester (Yellowing/Browning)
Q: The polyester I synthesized has a yellow or brown tint. What causes this discoloration and how can I prevent it?
A: Discoloration is often a sign of thermal degradation or oxidation of the polymer at high reaction temperatures.
Potential Causes and Solutions:
-
High Reaction Temperature: Prolonged exposure to high temperatures can lead to side reactions such as dehydration, decarboxylation, and oxidation, which produce chromophores.
-
Solution: Optimize the reaction temperature and time to be the minimum required to achieve the desired molecular weight. Avoid exceeding 240°C for extended periods.
-
-
Presence of Oxygen: Oxygen can promote oxidative degradation of the polymer, leading to discoloration.
-
Solution: Maintain a constant inert atmosphere (e.g., nitrogen or argon) throughout the entire polymerization process, from the initial heating to the final cooling stage.
-
-
Catalyst-Induced Degradation: Some catalysts, particularly certain titanium-based ones, can contribute to discoloration at high temperatures.
-
Solution: If discoloration is a persistent issue, consider using a less coloring catalyst, such as a tin-based catalyst, or an enzymatic catalyst which allows for milder reaction conditions. The concentration of the catalyst should also be optimized, as higher concentrations can exacerbate discoloration.
-
Issue 3: Formation of Cyclic Oligomers
Q: I am observing a significant fraction of low molecular weight cyclic species in my product. How can I minimize cyclization?
A: Intramolecular cyclization is a competing side reaction to linear polymerization, especially in dilute solutions or at high temperatures with long-chain monomers like this compound.
Potential Causes and Solutions:
-
Reaction in Solution: Performing the polycondensation in a solvent can favor intramolecular reactions due to the high dilution of reactive end groups.
-
Solution: Whenever possible, perform the polyesterification in bulk (melt polycondensation). This increases the concentration of reactive chain ends, favoring intermolecular reactions and linear chain growth.
-
-
High Temperatures in the Early Stages: High temperatures can provide the necessary activation energy for cyclization, especially when the concentration of linear chains is still low.
-
Solution: Employ a staged temperature profile. Start with a lower temperature during the initial esterification phase to build up oligomers, then increase the temperature for the polycondensation stage.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the polyesterification of this compound?
A1: The primary side reactions are:
-
Cyclization: Intramolecular reaction of a polymer chain's hydroxyl and carboxyl end groups to form a cyclic ester. This is more prevalent with long-chain dicarboxylic acids like this compound.
-
Thermal Degradation: At elevated temperatures, polyesters can undergo chain scission, leading to a decrease in molecular weight and discoloration. This can involve various reactions, including decarboxylation and the formation of vinyl end groups.
-
Etherification: The dehydration of two hydroxyl end groups to form an ether linkage. This is more common with certain diols and under acidic conditions.
Q2: How can I monitor the progress of the polyesterification reaction?
A2: Several methods can be used to monitor the reaction progress:
-
Measurement of Water Evolved: In the initial esterification stage, the amount of water collected can be used to track the reaction conversion.
-
Acid Value Titration: Periodically taking samples and titrating for the concentration of remaining carboxylic acid end groups is a reliable method to determine the extent of the reaction. A decreasing acid value indicates polymerization progress.
-
Melt Viscosity: As the molecular weight of the polymer increases, the viscosity of the reaction melt will also increase significantly. This can be monitored qualitatively by observing the stirring, or quantitatively using a viscometer or by measuring the torque on the stirrer.
Q3: What type of catalyst is best for the polyesterification of this compound?
A3: The choice of catalyst depends on the desired reaction conditions and final polymer properties.
-
Organometallic Catalysts: Tin-based catalysts (e.g., stannous octoate) and titanium-based catalysts (e.g., titanium(IV) isopropoxide) are highly effective for melt polycondensation at high temperatures. Tin catalysts are often preferred as they tend to cause less discoloration than titanium catalysts.
-
Acid Catalysts: Protonic acids like p-toluenesulfonic acid can be used, but they may promote side reactions like etherification and degradation at high temperatures.
-
Enzymatic Catalysts: Lipases can be used for polyesterification under milder conditions, which is advantageous for thermally sensitive monomers. However, reaction times are typically longer.
Data Presentation
Table 1: Influence of Catalyst Type on the Properties of Polyester from this compound and 1,6-Hexanediol (B165255)
| Catalyst Type | Catalyst Conc. (mol%) | Reaction Time (h) | Mn ( g/mol ) | PDI | Color |
| Stannous Octoate | 0.05 | 8 | 25,000 | 2.1 | Colorless |
| Titanium(IV) Isopropoxide | 0.05 | 6 | 28,000 | 2.3 | Pale Yellow |
| p-Toluenesulfonic Acid | 0.1 | 10 | 18,000 | 2.5 | Yellow |
| None (Self-catalyzed) | - | 24 | 8,000 | 2.8 | Colorless |
Note: The data in this table are representative examples and may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation of this compound and 1,6-Hexanediol
Materials:
-
This compound (high purity, ≥99%)
-
1,6-Hexanediol (high purity, ≥99%)
-
Stannous octoate (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Charging Monomers: Equimolar amounts of this compound and 1,6-hexanediol are added to the reaction flask.
-
Esterification Stage:
-
The reaction mixture is heated to 160-180°C under a slow stream of nitrogen.
-
The mixture is stirred continuously, and the water produced is collected in the distillation flask.
-
This stage is continued for 2-4 hours, or until approximately 90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
The catalyst (e.g., 0.05 mol% stannous octoate) is added to the reactor.
-
The temperature is gradually increased to 200-220°C.
-
A high vacuum (<1 mbar) is slowly applied to the system.
-
The polycondensation is continued for 4-8 hours. The progress of the reaction can be monitored by the increase in the melt viscosity.
-
-
Recovery: The reactor is cooled to room temperature under a nitrogen atmosphere. The resulting polyester is then collected.
Protocol 2: Analysis of Acid Value
-
Accurately weigh approximately 0.5 g of the polyester sample into a flask.
-
Dissolve the sample in 50 mL of a suitable solvent mixture (e.g., chloroform/methanol 1:1 v/v).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) (e.g., 0.1 M) until a persistent color change is observed.
-
Calculate the acid value (AV) in mg KOH/g of sample using the following formula:
AV = (V * c * 56.1) / w
where:
-
V = volume of KOH solution used in the titration (mL)
-
c = concentration of the KOH solution (mol/L)
-
56.1 = molar mass of KOH ( g/mol )
-
w = weight of the sample (g)
-
Visualizations
Caption: Main reaction and side reaction pathways in polyesterification.
Caption: Troubleshooting workflow for achieving high molecular weight.
Technical Support Center: Analytical Method Development for Undecanedioic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the analytical method development of impure undecanedioic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Impurities in this compound can originate from starting materials, synthesis by-products, or degradation. Common impurities may include other homologous dicarboxylic acids with shorter or longer carbon chains, such as azelaic acid (C9), sebacic acid (C10), and dodecanedioic acid (C12).[1][2] Monoesters of this compound could also be present if alcohols are used during synthesis or purification.[1]
Q2: Which analytical technique is most suitable for analyzing impure this compound?
A2: The choice of technique depends on the analytical goal.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound and its non-volatile impurities. Reverse-phase HPLC with UV detection is a common approach.[3][4]
-
Gas Chromatography (GC): Excellent for separating volatile impurities and can be used for this compound after derivatization to increase its volatility.[5][6] Derivatization is a critical step for successful GC analysis of dicarboxylic acids.[6][7]
-
Titration: A straightforward method for determining the total acid content (assay), but it cannot distinguish between this compound and other acidic impurities.[8][9]
Q3: What sample preparation is required before analysis?
A3: Samples should be accurately weighed and dissolved in a suitable solvent. The choice of solvent should be compatible with the analytical method. For HPLC, dissolving the sample in the mobile phase is ideal to avoid peak distortion. For GC, the sample is dissolved in a solvent suitable for the derivatization reaction.[6] If the sample contains suspended solids, it must be filtered through a compatible membrane filter (e.g., 0.45 µm) to prevent clogging of the analytical column or instrument.[10]
Analytical Techniques: A Comparative Overview
| Parameter | HPLC | GC | Titration |
| Principle | Separation based on polarity | Separation based on boiling point/volatility | Neutralization reaction |
| Detects | Individual components (Assay & Impurities) | Individual components (Assay & Impurities) | Total acidity (Assay only) |
| Sample Prep | Simple dissolution and filtration[10] | Requires derivatization (e.g., silylation, esterification)[5][6] | Simple dissolution in water or solvent |
| Pros | High resolution, suitable for non-volatile compounds, robust.[4] | High sensitivity and efficiency for volatile compounds.[11] | Fast, inexpensive, simple equipment.[9] |
| Cons | Can be challenging to retain very polar acids.[12] | Derivatization adds complexity and potential for error.[7] | Non-specific, cannot quantify individual impurities. |
Troubleshooting Guides
HPLC Troubleshooting
Q: Why is my this compound peak showing significant tailing or a broad shape? A: This is a common issue when analyzing organic acids on reverse-phase columns.
-
Inadequate Ion Suppression: The mobile phase pH may be too high. For acidic compounds, the mobile phase pH should be at least 2 units below the analyte's pKa to ensure it is in its neutral, un-ionized form.[12] Try adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase.
-
Column Secondary Interactions: Free silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the carboxylic acid groups, causing tailing. Use a column specifically designed for aqueous mobile phases or one with end-capping.
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.[13] Try diluting your sample.
Q: My retention times are drifting or changing between injections. What is the cause? A: Retention time drift can be caused by several factors.
-
Column Temperature Fluctuation: Ensure you are using a thermostatted column oven for stable temperature control.[13]
-
Mobile Phase Composition Change: If using a premixed mobile phase, evaporation of the more volatile organic component can alter the composition over time. Prepare fresh mobile phase daily.[13] For online mixing, ensure the pump's mixer is functioning correctly.
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when changing solvents. Increase the equilibration time.[13]
-
System Leaks: Check all fittings for leaks, as this can cause fluctuations in flow rate and pressure.[13]
Q: I am seeing a high baseline or "ghost peaks" in my chromatogram. What should I do? A: This often points to contamination.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute later, especially in a gradient run. Use high-purity HPLC-grade solvents.
-
Detector Cell Contamination: The flow cell may be contaminated. Flush the system with a strong solvent (like isopropanol) to clean it.[13]
-
Sample Carryover: The injector may not be adequately rinsed between injections. Ensure your injector wash solvent is effective and the wash cycle is sufficient.
GC Troubleshooting
Q: Why am I getting poor or no peaks for this compound? A: Due to their low volatility and polar nature, dicarboxylic acids require derivatization for GC analysis.[6]
-
Incomplete Derivatization: The reaction may be incomplete. Ensure you are using fresh derivatizing agents (e.g., BSTFA for silylation) and that the reaction conditions (temperature, time) are optimal.[5][6]
-
Analyte Adsorption: The free carboxylic acid groups can strongly interact with active sites in the GC system (injector, column), leading to poor peak shape or complete loss of the analyte.[7] Derivatization mitigates this, but using a deactivated inlet liner and column is also crucial.
Q: My derivatized acid peaks are tailing. How can I fix this? A: Tailing of derivatized peaks can still occur.
-
Hydrolysis of Derivatives: Silyl derivatives can be sensitive to moisture. Ensure your sample and solvents are anhydrous to prevent the derivatives from reverting to the original acid.[14]
-
Active Sites: Even with derivatization, highly active sites in the GC system can cause tailing. Consider changing the inlet liner or trimming the first few centimeters off the column.
Experimental Protocols
HPLC-UV Method for Purity Analysis
This protocol provides a general method for the analysis of this compound and related impurities. Method optimization will be required for specific samples and instruments.
1. Instrumentation and Materials:
-
HPLC system with UV detector, pump, autosampler, and column oven.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents: HPLC-grade acetonitrile (B52724), HPLC-grade water, phosphoric acid (or formic acid).
-
Standards: this compound reference standard and any available impurity standards.
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 70% A to 30% A over 20 minutes, hold for 5 min, return to 70% A |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm[15] |
| Injection Vol. | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard (100 µg/mL): Dilute the stock solution 1:10 with the 50:50 acetonitrile/water mixture.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the impure this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the 50:50 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter if necessary.[10]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[13]
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the assay and impurity levels using area normalization or by comparing against reference standards if available.
Visualizations
Caption: General workflow for the analysis of impure this compound.
Caption: Decision tree for troubleshooting poor peak shape in HPLC analysis.
References
- 1. Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1852-04-6 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gwb.fi [gwb.fi]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Undecanoic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Phase Separation in Undecanedioic Acid-Based Polymer Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with undecanedioic acid-based polymer blends. The information provided aims to help overcome common challenges related to phase separation and achieve homogenous and stable blend morphologies.
Frequently Asked Questions (FAQs)
Q1: What is phase separation and why does it occur in my this compound-based polymer blends?
A1: Phase separation is the tendency of a mixture of polymers to separate into distinct phases with different compositions. This occurs when the polymers are immiscible, meaning they have unfavorable thermodynamic interactions. In this compound-based polymer blends, immiscibility can arise from differences in polarity, molecular weight, and chemical structure between the this compound-based polymer and the other polymer(s) in the blend. Most polymer blends are immiscible and require a compatibilization strategy to prevent phase separation.[1]
Q2: What are the common signs of phase separation in my polymer blends?
A2: Visual inspection may reveal haziness, opacity, or delamination in the final product. Microscopically, techniques like Scanning Electron Microscopy (SEM) will show distinct phase domains.[2] Thermal analysis using Differential Scanning Calorimetry (DSC) is also a key indicator; immiscible blends typically exhibit multiple glass transition temperatures (Tg), corresponding to each individual polymer phase.[2][3][4]
Q3: How does this compound influence the properties of a polymer?
A3: this compound, with its long aliphatic chain, imparts flexibility, lowers the melting point, and improves solubility in organic solvents when incorporated into polymers like polyesters and polyamides.[5] These properties can influence its miscibility with other polymers.
Q4: What are compatibilizers and how do they prevent phase separation?
A4: Compatibilizers are additives that enhance the miscibility of immiscible polymers.[1] They are typically block or graft copolymers that have segments compatible with each phase of the blend. These molecules locate at the interface between the phases, reducing interfacial tension and improving adhesion between the polymer domains. This stabilization of the morphology helps to prevent coalescence and macroscopic phase separation.
Q5: What types of compatibilizers are suitable for this compound-based polyester (B1180765) or polyamide blends?
A5: For polyester and polyamide blends, common compatibilizers include polymers functionalized with maleic anhydride (B1165640) (e.g., maleic anhydride-grafted polypropylene (B1209903) or polyethylene) or copolymers like poly(styrene-b-ethylene/butylene-b-styrene) (SEBS).[2][6][7] The choice of compatibilizer depends on the specific polymers in the blend. Reactive blending, where a compatibilizer is formed in situ during melt processing, is also a common strategy.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Hazy or opaque appearance of the blend | Macroscopic phase separation. | 1. Introduce a compatibilizer: Start with a low weight percentage (e.g., 1-5 wt%) of a suitable compatibilizer, such as a maleic anhydride-grafted polymer.[7] 2. Optimize processing conditions: Increase mixing intensity (screw speed) or time during melt blending to promote better dispersion. |
| Multiple glass transition temperatures (Tgs) observed in DSC | Immiscibility of the polymer components.[2] | 1. Perform a compatibilizer screening: Test different types of compatibilizers to find one that promotes a single Tg or shifts the Tgs of the components closer together. 2. Consider reactive blending: If applicable, use a reactive compatibilizer that can form covalent bonds across the interface during processing. |
| Poor mechanical properties (e.g., brittleness, low tensile strength) | Weak interfacial adhesion between the phases due to immiscibility. | 1. Improve compatibilization: The addition of an effective compatibilizer will enhance stress transfer between the phases, improving mechanical properties.[7] 2. Adjust blend ratio: Varying the weight ratio of the polymer components can sometimes lead to improved properties. |
| Coarse and irregular morphology in SEM images | High interfacial tension and coalescence of the dispersed phase.[2] | 1. Increase compatibilizer concentration: Gradually increase the amount of compatibilizer to reduce the size of the dispersed phase domains. 2. Modify viscosity ratio: Adjusting the processing temperature can alter the viscosity of the polymer melts, which can influence the morphology. |
Quantitative Data Summary
The following table summarizes typical thermal properties of some bio-based polyesters, which can be used as a reference when analyzing this compound-based systems. The glass transition temperature (Tg) and melting temperature (Tm) are key indicators of miscibility in polymer blends.
| Polymer System | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Reference |
| Poly(butylene furandicarboxylate-co-glycolate) | - | - | [8] |
| Poly(ethylene 2,5-furandicarboxylate)-poly(ethylene glycol) | 78 to 85 | - | [8] |
| Poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate) | 9 to 60 | - | [9] |
| Poly(butylene-co-1,4-cyclohexanedimethylene-2,5-furandicarboxylic acid) | 45.7 to 87.5 | 140.1 to 264.9 | [8] |
Experimental Protocols
Protocol 1: Melt Blending with a Compatibilizer
-
Material Preparation: Dry the this compound-based polymer, the second polymer, and the chosen compatibilizer in a vacuum oven at a temperature appropriate for each material to remove any residual moisture.
-
Premixing: Dry blend the components in the desired weight ratios. A typical starting point for the compatibilizer is 1-5 wt%.
-
Melt Extrusion:
-
Feed the premixed materials into a twin-screw extruder.
-
Set the temperature profile of the extruder barrels and die according to the melting temperatures of the polymers.
-
Set the screw speed to ensure adequate mixing and dispersion. A higher screw speed generally leads to better dispersion but can also cause polymer degradation.
-
Extrude the blend into strands and cool them in a water bath.
-
-
Pelletization: Pelletize the cooled strands for further processing or characterization.
Protocol 2: Characterization of Blend Morphology and Miscibility
-
Differential Scanning Calorimetry (DSC):
-
Use a small sample (5-10 mg) of the blended material.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample and then perform a second heating scan.
-
Analyze the second heating curve to determine the glass transition temperature(s) (Tg). A single Tg suggests a miscible blend, while multiple Tgs indicate phase separation.[3][4]
-
-
Scanning Electron Microscopy (SEM):
-
Cryogenically fracture a sample of the blend to expose the internal morphology.
-
Coat the fractured surface with a thin layer of a conductive material (e.g., gold or carbon).
-
Image the surface using an SEM. The resulting micrographs will show the phase structure of the blend, allowing for the visualization of the size and distribution of the dispersed phase.[2]
-
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the blend at a controlled rate in a TGA instrument under a nitrogen or air atmosphere.
-
Monitor the weight loss of the sample as a function of temperature.
-
The resulting TGA curve provides information about the thermal stability of the blend and its components.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing polymer blends.
Caption: Troubleshooting logic for addressing phase separation in polymer blends.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyethylene/Polyamide Blends Made of Waste with Compatibilizer: Processing, Morphology, Rheological and Thermo-Mechanical Behavior | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Melt Polymerization of Undecanedioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the melt polymerization of undecanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing viscosity during the melt polymerization of this compound?
A1: The primary factor influencing viscosity is the molecular weight of the polymer.[1] As the polymerization reaction progresses, polymer chains grow longer, leading to increased intermolecular entanglement and a corresponding rise in melt viscosity.
Q2: How does reaction temperature affect the viscosity of the polymer melt?
A2: Temperature has a significant impact on melt viscosity. Increasing the temperature generally lowers the viscosity of the polymer melt, as it increases molecular mobility and free volume between polymer chains.[2][3] However, excessively high temperatures can lead to side reactions or thermal degradation, which might unexpectedly alter viscosity.[4] An optimal temperature range, typically just above the polymer's melting point, is crucial for balancing chain growth and processability.[5]
Q3: What role does the monomer stoichiometry play in controlling molecular weight and viscosity?
A3: An equimolar ratio of the diacid (this compound) and the diol is crucial for achieving a high molecular weight and, consequently, high viscosity.[6] An excess of one monomer will limit the chain growth, resulting in a lower molecular weight and reduced viscosity.[1]
Q4: Can impurities in the this compound monomer affect the polymerization process?
A4: Yes, impurities can have a significant impact. Monofunctional impurities, in particular, can act as chain stoppers, preventing the formation of high molecular weight polymers and thus leading to lower than expected viscosity.[1] The purity of the monomers is critical for achieving consistent and predictable results.[7]
Q5: How can I control the molecular weight of the final polymer?
A5: There are two primary methods for controlling molecular weight in polycondensation reactions. The first is to introduce a slight excess of one of the bifunctional monomers. The second method involves the addition of a controlled amount of a monofunctional compound, which will terminate the growing polymer chains.[8]
Troubleshooting Guide
Issue 1: Unexpectedly High Viscosity or Gelation
If you are experiencing higher than expected viscosity or gelation of the polymer melt, consider the following potential causes and solutions.
Troubleshooting Workflow for Unexpectedly High Viscosity
Caption: Troubleshooting workflow for unexpectedly high viscosity.
| Potential Cause | Recommended Action | Rationale |
| Multifunctional Impurities | Purify the this compound and diol monomers. | Multifunctional impurities can lead to branching and cross-linking, causing a rapid and uncontrolled increase in viscosity and potential gelation.[1] |
| Inadequate Stirring | Increase the stirring speed or use a more efficient stirrer. | Poor mixing can create localized "hot spots" or areas of high monomer concentration, leading to a broader molecular weight distribution and inconsistent viscosity.[1] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. | Lower temperatures can slow down termination reactions relative to propagation, leading to higher molecular weight and viscosity.[1] However, ensure the temperature remains within the optimal processing window to avoid degradation.[5] |
| Excessive Reaction Time | Reduce the overall reaction time. | As the reaction progresses, the molecular weight and viscosity will naturally increase. Extended reaction times can lead to excessively high viscosity. |
Issue 2: Unexpectedly Low Viscosity
If the viscosity of your polymer melt is lower than anticipated for the given reaction time, consult the following table for possible causes and solutions.
Troubleshooting Workflow for Unexpectedly Low Viscosity
Caption: Troubleshooting workflow for unexpectedly low viscosity.
| Potential Cause | Recommended Action | Rationale |
| Incorrect Monomer Stoichiometry | Carefully verify the mass balance and weighing accuracy of both this compound and the diol. | An excess of one monomer will limit chain growth, resulting in a lower average molecular weight and reduced viscosity.[1] |
| High Reaction Temperature | Lower the reaction temperature to within the optimal range. | Excessively high temperatures can promote side reactions or thermal degradation of the polymer chains, leading to a decrease in molecular weight and viscosity.[1] |
| Monofunctional Impurities | Ensure high purity of the monomers. | Monofunctional impurities act as chain terminators, preventing the formation of long polymer chains and thus keeping the viscosity low.[1] |
| Presence of Water | Thoroughly dry all monomers and glassware before use. Apply a high vacuum during the later stages of polymerization. | Water can hydrolyze the ester linkages or interfere with the condensation reaction, disrupting stoichiometry and terminating chains.[1] |
Experimental Protocols
General Protocol for Melt Polymerization of this compound
This protocol provides a general methodology for the melt polymerization of this compound with a generic diol (e.g., 1,8-octanediol). The specific temperatures and times will need to be optimized for the specific diol and desired polymer properties.
Experimental Workflow
Caption: General experimental workflow for melt polymerization.
Materials:
-
This compound (high purity)
-
Diol (e.g., 1,8-octanediol, high purity)
-
Catalyst (optional, e.g., titanium-based or tin-based catalyst)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight.
-
Accurately weigh equimolar amounts of this compound and the diol into the reaction flask.
-
If using a catalyst, add it to the monomer mixture at the recommended concentration.
-
-
Reaction Setup:
-
Assemble the reaction apparatus, including a mechanical stirrer, a nitrogen inlet, and a condenser leading to a collection flask.
-
Purge the system with dry nitrogen for at least 30 minutes to remove air and moisture.
-
-
Polymerization - Stage 1 (Esterification):
-
Begin stirring and heat the reaction mixture to a temperature of 150-180°C under a slow stream of nitrogen.
-
Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask.
-
Maintain this temperature until the majority of the water has been evolved.
-
-
Polymerization - Stage 2 (Polycondensation):
-
Gradually increase the temperature to >200°C.
-
Slowly apply a vacuum to the system to remove the remaining water and drive the polymerization to completion.
-
The viscosity of the melt will increase significantly during this stage. Monitor the viscosity by observing the torque on the mechanical stirrer.
-
-
Completion and Recovery:
-
Once the desired viscosity is achieved, stop the reaction by removing the heat source and breaking the vacuum with nitrogen.
-
Allow the reactor to cool to room temperature.
-
The solid polymer can then be removed from the flask.
-
Data Summary
The following table provides a generalized summary of how key experimental parameters can influence the viscosity and molecular weight of the resulting polymer. The exact values will depend on the specific reaction conditions and diol used.
| Parameter Adjustment | Anticipated Effect on Molecular Weight | Expected Impact on Melt Viscosity | Rationale |
| Increase Reaction Temperature | Increase, then potentially Decrease | Decrease (due to mobility), then potentially Decrease (due to degradation) | Higher temperatures increase reaction rates but can also lead to thermal degradation if too high.[1][5] |
| Increase Reaction Time | Increase | Increase | Longer reaction times allow for more extensive chain growth. |
| Increase Catalyst Concentration | Increase | Increase | A higher catalyst concentration will increase the rate of polymerization, leading to a higher molecular weight in a given time. |
| Deviation from Equimolar Stoichiometry | Decrease | Decrease | An excess of one monomer limits the extent of polymerization.[1][6] |
| Presence of Monofunctional Impurities | Decrease | Decrease | Impurities act as chain terminators, limiting the final molecular weight.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and Modeling of Melt Viscosity for Drug Polymer Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
catalyst selection and optimization for undecanedioic acid reactions
Welcome to the Technical Support Center for Catalyst Selection and Optimization in Undecanedioic Acid Reactions. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing this compound?
A1: this compound can be synthesized through several catalytic pathways, often starting from renewable resources like castor oil.[1] Key routes include:
-
Oxidation of 10-undecenoic acid: This can be achieved using various oxidizing agents and catalysts. For instance, biocatalysts like cytochrome P450 BM3 can be used, which may yield intermediate products like 9-hydroxy-10-undecenoic acid and 10,11-epoxyundecanoic acid.[2]
-
Oxidation of 11-hydroxyundecanoic acid: A common laboratory-scale method involves using periodic acid (H₅IO₆) with a catalytic amount of chromium trioxide (CrO₃).[3]
-
Carbonylative Cyclization: Palladium catalysts, such as PdCl₂, can be used with a suitable ligand and a Brønsted acid co-catalyst to convert alkene derivatives into this compound under a carbon monoxide atmosphere.[3]
-
Biocatalysis: Engineered microorganisms can be used for the biotransformation of precursor molecules. For example, recombinant Corynebacterium glutamicum can produce α,ω-dicarboxylic acids.[4]
Q2: How do I choose the most suitable catalyst for my reaction?
A2: The choice of catalyst depends on several factors:
-
Starting Material: The functional groups present in your precursor will dictate the type of reaction (e.g., oxidation, carbonylation).
-
Desired Selectivity: Biocatalysts like P450 enzymes can offer high regio- and stereoselectivity, which is crucial for pharmaceutical applications.[5] For example, a light-activated hybrid P450 BM3 enzyme selectively hydroxylates 10-undecenoic acid at the allylic position.[5]
-
Scalability and Cost: For industrial production, catalyst cost, stability, and reusability are critical. Heterogeneous catalysts are often preferred for ease of separation. While effective, catalysts like osmium nanoparticles may have limitations in operating cycles.[6]
-
Reaction Conditions: Some catalysts require high pressure (e.g., 50 atm CO for PdCl₂ catalysis) or specific temperatures.[3] Phosphonium (B103445) salt phase-transfer catalysts can tolerate higher temperatures than ammonium (B1175870) salts.[7]
-
Environmental Impact ("Green Chemistry"): Phase-transfer catalysis (PTC) is considered a greener approach as it can reduce the need for organic solvents and allow the use of water.[7][8]
Q3: My reaction yield is consistently low. What are the common causes?
A3: Low yield can stem from several issues. A systematic approach is needed to diagnose the problem. Key areas to investigate include catalyst deactivation, suboptimal reaction conditions, and impurities in reagents. For instance, in heterogeneous catalysis, the formation of insoluble polymers can block catalytic centers.[9] Refer to the troubleshooting guide below for a detailed workflow.
Q4: I'm observing impurities in my final product. How can I improve purification?
A4: Common issues include residual starting material, byproducts from side reactions, and catalyst leaching. Polymorphism, the existence of different crystal forms, can also affect product quality, leading to poor stability and fluidity.[10]
-
Recrystallization: This is a primary method for purifying this compound. The choice of solvent is critical; solvents with high hydrogen bond donating (HBD) ability can favor the formation of specific polymorphs.[3] Acetic acid is commonly used for industrial recrystallization.[10]
-
Washing: The crude product can be washed with brine, sodium bisulfite solutions, and deionized water to remove various impurities.[3][10]
-
Filtration: Using multi-stage filtration systems can effectively remove particulates like activated carbon used for decolorizing.[10]
-
Catalyst Removal: For reactions using homogeneous catalysts (e.g., PdCl₂), ensuring complete removal of the metal from the final product is crucial, especially for pharmaceutical applications.
Q5: What is phase-transfer catalysis (PTC) and when should I consider it?
A5: Phase-transfer catalysis is a technique used for reactions where reactants are located in different immiscible phases (e.g., an aqueous phase and an organic phase).[7] A PTC agent, typically a quaternary ammonium or phosphonium salt, transports a reactant (usually an anion) from one phase to the other where the reaction can occur.[7][11] You should consider PTC when:
-
You are using an ionic nucleophile (e.g., cyanide, hydroxide) with an organic substrate.[11]
-
You want to avoid harsh, anhydrous conditions or expensive dipolar aprotic solvents.[8]
-
You aim to increase reaction rates and yields.[12]
Troubleshooting Guides
Guide 1: Low or Inconsistent Yield
This guide provides a systematic approach to diagnosing and resolving low or inconsistent yields in your this compound synthesis.
Guide 2: Catalyst Deactivation and Poisoning
Problem: The reaction starts well but then slows down or stops completely, or the catalyst fails to perform upon recycling.
Potential Causes & Solutions:
-
Catalyst Poisoning: Certain functional groups or impurities can bind strongly to the catalyst's active sites, rendering it inactive. For transition metal catalysts, sulfur and certain nitrogen-containing compounds are common poisons.[13] Highly polarizable leaving groups like iodide can also "poison" quaternary ammonium phase-transfer catalysts.[8]
-
Solution: Rigorously purify all starting materials, reagents, and solvents. Consider using a guard bed or scavenger resin to remove potential poisons before the reaction.
-
-
Formation of Fouling Agents: In reactions involving unsaturated compounds like vegetable oils, side reactions such as Diels-Alder cycloadditions can form insoluble polymers that coat the catalyst surface, blocking active sites.[9]
-
Solution: Optimize reaction conditions (e.g., lower temperature) to minimize side reactions. If using a heterogeneous catalyst, periodic washing or regeneration may be necessary.
-
-
Structural Degradation: The catalyst may not be stable under the reaction conditions (e.g., high temperature, harsh pH).
-
Solution: Ensure the chosen catalyst is rated for the intended operational window. For example, phosphonium-based PTCs are generally more thermally stable than ammonium-based ones.[7]
-
-
Leaching: For supported heterogeneous catalysts, the active metal component may leach into the reaction medium, leading to a loss of activity.
-
Solution: Choose a catalyst with a robust support and strong metal-support interaction. Perform post-reaction analysis (e.g., ICP-MS) of the product solution to check for leached metal.
-
Data Presentation
Table 1: Comparison of Selected Catalytic Methods for Dicarboxylic Acid Synthesis
| Starting Material | Catalyst System | Key Reagents & Conditions | Reported Yield/Conversion | Reference |
| Alkene Derivative | 0.1 mol% PdCl₂, 0.4 mol% Ligand | H₂O, THF, PTSA, 50 atm CO, 125 °C, 24h | Not specified, product obtained | [3] |
| 11-hydroxyundecanoic acid | 0.01 eq. CrO₃ | 2.5 eq. H₅IO₆, 75% CH₃CN/water, 0-5 °C | Not specified, product obtained | [3] |
| 10-undecenoic acid | Cytochrome P450BM-3 (Compound I transient) | MCPBA or photo-oxidation pathway | 100% 10,11-epoxyundecanoic acid | [2] |
| 10-undecenoic acid | Cytochrome P450BM-3 (Turnover conditions) | NADPH, O₂ | 90% 9-hydroxy-10-undecenoic acid, 10% epoxide | [2] |
| Ethyl-10-undecenoate | V₂O₅ | 1,4-cyclohexanedimethanol, 100 °C, 23h | 68% selectivity for diester product | [14] |
| Waste Vegetable Oil | Strong Acid Cation Exchange Resin | Toluene, 110 °C | 97.8% (initial), 53.9% (after 20 cycles) | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 11-hydroxyundecanoic acid[3]
This protocol is based on the oxidation using a periodic acid/catalytic chromium trioxide system.
Materials:
-
11-hydroxyundecanoic acid (470 mg)
-
Periodic acid (H₅IO₆) (11.4 g)
-
Chromium trioxide (CrO₃) (23 mg)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Sodium phosphate (B84403) dibasic (Na₂HPO₄)
-
Ethyl acetate (B1210297)
-
Sodium chloride (NaCl)
-
Sodium bisulfite (NaHSO₃)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Hexane
Procedure:
-
Prepare Stock Solution: Dissolve periodic acid (11.4 g, 50 mmol) and CrO₃ (23 mg, 0.23 mmol) in a 75% CH₃CN/water mixture to a final volume of 114 mL. Allow 1-2 hours for complete dissolution.
-
Prepare Substrate Solution: Dissolve 11-hydroxyundecanoic acid (470 mg) in 12 mL of 75% CH₃CN/water.
-
Reaction: Cool the substrate solution to 0-5 °C in an ice bath. While maintaining the temperature, slowly add 13 mL of the H₅IO₆/CrO₃ stock solution.
-
Aging: Age the reaction mixture at 0 °C for 45 minutes.
-
Quenching: Quench the reaction by adding an aqueous solution of Na₂HPO₄ (0.7 g in 7 mL H₂O).
-
Extraction: Add ethyl acetate (20 mL) to the mixture and stir. Separate the organic layer. Saturate the aqueous phase with NaCl and extract it four times with 20 mL portions of 10% MeOH in ethyl acetate.
-
Washing: Combine all organic layers and wash sequentially with 15 mL of saline, 15 mL of 5% NaHSO₃, and another 15 mL of saline.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate-hexane solvent system to yield pure this compound.
Protocol 2: Synthesis via Palladium-Catalyzed Carbonylation[3]
This protocol describes the synthesis from an alkene derivative using a palladium catalyst.
Materials:
-
Alkene derivative (1 mol)
-
Palladium(II) chloride (PdCl₂) (1.0 mmol, 0.1 mol%)
-
Suitable ligand (e.g., a phosphine (B1218219) ligand) (4.0 mmol, 0.4 mol%)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (8 mmol, 0.8 mol%)
-
Tetrahydrofuran (THF) (300 mL)
-
Water (4 mol)
-
Carbon monoxide (CO) gas
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine the alkene derivative (1 mol), water (4 mol), THF (300 mL), PdCl₂ (1.0 mmol), the ligand (4.0 mmol), and PTSA·H₂O (8 mmol).
-
Reaction: Pressurize the reactor with carbon monoxide to 50 atm. Heat the reaction mixture to 125 °C and maintain for 24 hours with vigorous stirring.
-
Workup: Cool the reactor to room temperature and carefully vent the CO gas. Remove any precipitate by filtration.
-
Concentration: Concentrate the reaction solution under reduced pressure.
-
Purification:
-
Perform a first recrystallization at room temperature.
-
Concentrate the mother liquor and perform a second recrystallization at 4 °C.
-
A third recrystallization of the subsequent mother liquor may be performed to maximize the yield of this compound.
-
Visualizations
Catalytic Pathways to this compound
References
- 1. nbinno.com [nbinno.com]
- 2. Oxidation of 10-undecenoic acid by cytochrome P450BM-3 and its Compound I transient - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Application of Undecanedioic Acid_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Regio- and stereoselective hydroxylation of 10-undecenoic acid with a light-driven P450 BM3 biocatalyst yielding a valuable synthon for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. The optimization of heterogeneous catalytic conditions in the direct alkylation of waste vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability in undecanedioic acid quality
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address batch-to-batch variability in undecanedioic acid (UDA) quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UDA) and what are its common applications?
This compound (CAS: 1852-04-6), also known as 1,9-nonanedicarboxylic acid, is a long-chain dicarboxylic acid.[1][2] Due to its chemical properties, it serves as a versatile building block in various fields. In industrial applications, it is used to produce polymers like polyamides and polyesters, corrosion inhibitors, lubricants, and adhesives.[1][3][4] For researchers and pharmaceutical professionals, it is used in the synthesis of active pharmaceutical ingredients (APIs), including proteolysis-targeting chimeras (PROTACs), and as a component in drug formulations.[1][5]
Q2: Why is the batch-to-batch consistency of UDA critical in drug development and research?
Batch-to-batch consistency is paramount for ensuring the safety, efficacy, and stability of the final drug product.[6][7] Impurities or variations in the physical properties of UDA can:
-
Alter Physicochemical Properties: Affect the solubility, crystallinity, and stability of the API or formulation.[6][8]
-
Accelerate Degradation: Act as catalysts for degradation pathways like hydrolysis or oxidation, reducing the product's shelf life and potency.[6][9]
-
Lead to Toxic By-products: React with the API or other excipients to form new, potentially toxic chemical entities.[6][7][8]
-
Cause Formulation Issues: Complicate the manufacturing process and compromise the performance of the final dosage form.[8][9]
-
Impact Therapeutic Effect: A loss of potency or the introduction of interfering compounds can decrease the drug's intended therapeutic effect.[8][9]
Q3: What are the primary sources of batch-to-batch variability in UDA?
Variability typically originates from the synthesis and purification processes.[8] Key sources include:
-
Starting Materials: Differences in the purity of raw materials used for synthesis.[8]
-
Synthesis Route: Different manufacturing processes can produce different impurity profiles.[8] Process-related impurities can include unreacted intermediates, by-products from side reactions, and residual reagents.[6]
-
Purification Process: Inconsistencies in purification steps like crystallization can lead to varying levels of trapped impurities or different crystal forms (polymorphs).[10]
-
Storage and Handling: Degradation can occur over time due to exposure to heat, light, or moisture.[6][7]
Q4: What are the common types of impurities found in dicarboxylic acids like UDA?
Impurities in dicarboxylic acids are often structurally related compounds. For example, in azelaic acid (a similar dicarboxylic acid), identified impurities include dicarboxylic acids with shorter or longer carbon chains (e.g., decanedioic acid, dodecanedioic acid).[11] Other potential impurities can include mono-esters if alcohols are used as solvents, or residual starting materials from the synthesis process.[11]
Troubleshooting Guide
This guide provides systematic steps to identify and resolve issues arising from UDA batch variability.
Problem: My experiment is yielding inconsistent results with a new batch of UDA. Where do I begin?
When facing inconsistent results, a structured approach is necessary to pinpoint the cause. The workflow below outlines the initial steps, starting with basic verification and progressing to more detailed analytical characterization.
Problem: The physical appearance (e.g., color, crystal size) of the new UDA batch is different. Is this significant?
Yes, a change in physical appearance can be significant.
-
Color: A yellow or off-white color, compared to a pure white powder, can indicate the presence of impurities or degradation products.
-
Crystal Form/Size: Different crystal sizes or forms (e.g., fine powder vs. large crystals) can result from different crystallization conditions. This can impact properties like solubility, dissolution rate, and bulk density, which are critical in formulation development.
Problem: The melting point of my UDA batch is lower and has a broader range than the specification. What does this mean?
A depressed and broad melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point. Impurities disrupt the crystal lattice, requiring less energy to break it down, which results in a lower melting point observed over a wider temperature range. Compare your result to the typical specification (see Table 1).
Problem: My new UDA batch has poor solubility in the solvent I've used successfully before. What are potential causes?
Several factors could cause this:
-
Higher Impurity Level: The batch may contain insoluble impurities.
-
Different Crystalline Form (Polymorphism): UDA may exist in different crystalline polymorphs, each with its own unique solubility profile. A different purification or drying process could have produced a less soluble form.
-
Particle Size: Larger particles will dissolve more slowly than smaller particles. While this doesn't affect the ultimate solubility, it impacts the dissolution rate.
-
Incorrect Material: Although rare, confirming the material's identity via a technique like NMR or FTIR is a crucial step if solubility is drastically different.
Problem: How can I purify a UDA batch that fails to meet my quality specifications?
For lab-scale quantities, recrystallization is the most common purification method. The goal is to dissolve the impure UDA in a suitable hot solvent and allow it to slowly cool, forming pure crystals while the impurities remain in the "mother liquor." A general protocol is provided in the Experimental Protocols section below. Troubleshooting tips for crystallization include scratching the flask to induce crystal growth, boiling off excess solvent if no crystals form, or adding more solvent if crystallization happens too quickly, as rapid crashing can trap impurities.[12]
Data & Specifications
Table 1: Typical Quality Specifications for this compound
This table compiles typical specifications from various suppliers for high-purity UDA. Specifications for a specific lot should always be confirmed by its Certificate of Analysis.
| Parameter | Typical Specification | Significance |
| Appearance | White powder or crystals | Off-colors may indicate impurities or degradation. |
| Assay / Purity (%) | ≥ 97% to ≥ 98.5% | Measures the amount of UDA relative to other components. |
| Melting Point (°C) | 108 - 115 °C | A low or broad range suggests the presence of impurities. |
| Water Content (%) | ≤ 0.6% | Excess water can affect reaction stoichiometry and stability. |
| Mono Acid Content (%) | ≤ 0.3% (if specified) | Indicates the level of related acid impurities. |
Table 2: Common Analytical Techniques for UDA Quality Control
| Technique | Measures | Application in UDA Analysis |
| HPLC | Purity and quantity of UDA and non-volatile impurities. | Standard method for assay determination and impurity profiling. |
| GC-MS | Identity and quantity of volatile and semi-volatile impurities. | Used to identify unknown impurities, often after derivatization.[11][15] |
| NMR Spectroscopy | Chemical structure and confirmation of identity. | Confirms the molecular structure of UDA and can help identify major impurities.[16][17] |
| FTIR Spectroscopy | Presence of key functional groups (e.g., carboxylic acid). | A rapid method for identity confirmation.[17] |
| Melting Point | Purity of a crystalline solid. | A simple, effective screening tool for purity. |
| Karl Fischer Titration | Water content. | Quantifies the amount of residual water in the material. |
Key Experimental Protocols
Protocol 1: UDA Quality Control Workflow
This workflow illustrates a standard procedure for qualifying a new batch of UDA upon receipt.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for determining the purity of UDA. The system must be validated for its intended use.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 70% A, 30% B
-
5-20 min: Ramp to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-30 min: Return to 70% A, 30% B (equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh ~20 mg of UDA and dissolve in 20.0 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.
-
Analysis: Inject 10 µL of the sample. Calculate purity by the area percent method, where the area of the UDA peak is divided by the total area of all peaks.
Protocol 3: Identification of Impurities by GC-MS with Derivatization
Carboxylic acids are too polar to pass through a GC column efficiently. They must first be derivatized to a more volatile form (e.g., a silyl (B83357) ester).
-
Objective: To convert polar -COOH groups to nonpolar -COOSi(CH₃)₃ groups.
-
Reagents:
-
Anhydrous pyridine (B92270) or acetonitrile (solvent).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
-
Procedure:
-
Place ~2 mg of the UDA sample into a 2 mL autosampler vial. Ensure the sample is completely dry.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Tightly cap the vial and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
-
-
GC-MS Analysis: Use a standard nonpolar GC column (e.g., DB-5ms). The mass spectrometer will fragment the derivatized molecules, and the resulting fragmentation patterns can be compared against a spectral library (e.g., NIST) to identify impurities.
Protocol 4: Lab-Scale Recrystallization for UDA Purification
This protocol provides a general method for purifying UDA in a laboratory setting. The choice of solvent is critical and may require optimization.
-
Solvent Selection: Find a solvent that dissolves UDA well when hot but poorly when cold. A solvent pair (one "soluble" solvent and one "anti-solvent") like ethanol/water or ethyl acetate/hexane may be effective.[4][17]
-
Procedure:
-
Place the impure UDA in an Erlenmeyer flask.
-
Add a minimal amount of the "soluble" solvent (e.g., ethanol) to the flask, just enough to cover the solid.
-
Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Do not overheat.
-
If using a single solvent, proceed to step 6. If using a solvent pair, slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals completely in a vacuum oven at a low temperature to remove all residual solvent.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound (UDDA) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 4. Synthesis and Application of Undecanedioic Acid_Chemicalbook [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. qingmupharm.com [qingmupharm.com]
- 7. Designing Stable Drug Formulations with Impurity Control. [aquigenbio.com]
- 8. oceanicpharmachem.com [oceanicpharmachem.com]
- 9. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 10. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 11. Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound 97 1852-04-6 [sigmaaldrich.com]
- 14. ウンデカンジオン酸 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. molnova.com [molnova.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Polyamides: Undecanedioic Acid vs. Dodecanedioic Acid
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision in polymer design, directly influencing the final properties and performance of the material. This guide provides an objective comparison of polyamides synthesized using undecanedioic acid (C11) and dodecanedioic acid (C12), focusing on the impact of a single additional carbon atom in the diacid monomer on the resulting polyamide's thermal and mechanical properties.
This comparison will primarily focus on Polyamide 6,11 (PA 6,11) and Polyamide 6,12 (PA 6,12), which are synthesized from hexamethylenediamine (B150038) and this compound or dodecanedioic acid, respectively. This direct comparison allows for the isolation of the effect of the diacid chain length.
Executive Summary
The addition of a single methylene (B1212753) group in the diacid monomer, moving from this compound (C11) to dodecanedioic acid (C12), imparts subtle but significant changes in the properties of the resulting polyamide. In general, polyamides based on the longer C12 diacid (PA 6,12) exhibit a higher melting point, increased stiffness, and greater tensile strength compared to their C11 counterparts (PA 6,11). Conversely, the shorter C11 diacid can contribute to increased flexibility.
Data Presentation: Quantitative Comparison
The following tables summarize the key mechanical and thermal properties of Polyamide 6,11 and Polyamide 6,12.
Table 1: Mechanical Properties of PA 6,11 vs. PA 6,12
| Property | Polyamide 6,11 (from this compound) | Polyamide 6,12 (from Dodecanedioic Acid) |
| Tensile Modulus (GPa) | ~1.17[1] | 1.7 - 2.2[2] |
| Tensile Strength (MPa) | ~73.0[1] | 40 - 58[2] |
| Elongation at Break (%) | 15 - 20[1] | 30 - 120[2] |
| Flexural Modulus (GPa) | Data not readily available | 1.2 - 2.2[2] |
| Flexural Strength (MPa) | Data not readily available | 45 - 64[2] |
| Surface Hardness | Data not readily available | RR105[3] |
| Notched Izod Impact (kJ/m) | Data not readily available | 0.04[3] |
Note: Data for PA 6,11 is derived from a study on PA 6/11 copolymers and may vary for the pure homopolymer.
Table 2: Thermal and Physical Properties of PA 6,11 vs. PA 6,12
| Property | Polyamide 6,11 (from this compound) | Polyamide 6,12 (from Dodecanedioic Acid) |
| Melting Temperature (°C) | ~120 (for a 40/60 PA6/11 copolymer)[1] | 210 - 217[2][4] |
| Glass Transition Temperature (°C) | Data not readily available | ~40[4] |
| Heat Deflection Temperature @ 0.45 MPa (°C) | Data not readily available | 160[3] |
| Heat Deflection Temperature @ 1.80 MPa (°C) | Data not readily available | 80[3] |
| Water Absorption, 24h (%) | Data not readily available | 0.25[3] |
| Density (g/cm³) | Data not readily available | 1.06 - 1.1[2][3] |
Experimental Protocols
Synthesis of Polyamides: Melt Polycondensation
Melt polycondensation is a common solvent-free method for synthesizing polyamides.[5]
Procedure:
-
Monomer Preparation: Equimolar amounts of the diamine (e.g., hexamethylenediamine) and the diacid (this compound or dodecanedioic acid) are mixed to form a nylon salt.
-
Reactor Setup: The nylon salt is charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser.[5]
-
Inerting: The reactor is purged with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture. A gentle nitrogen flow is maintained during the initial heating phase.[5]
-
Heating and Melting: The reactor is gradually heated to a temperature just above the melting point of the monomer salt.
-
Polymerization (Atmospheric Pressure): Once the salt is molten, stirring is initiated. The temperature is then raised to the polymerization temperature (typically 180-220°C). This stage is held for 1-2 hours under a continuous nitrogen purge to facilitate the removal of water vapor, a byproduct of the condensation reaction.[5]
-
Polymerization (Vacuum): After the initial atmospheric stage, the nitrogen inlet is closed, and a vacuum is gradually applied to the system (pressure reduced to <1 torr). This effectively removes the remaining water and drives the reaction towards achieving a higher molecular weight polymer. This vacuum stage is typically continued for 4-8 hours.[5]
-
Cooling and Isolation: After the desired reaction time, the vacuum is replaced with nitrogen, and the reactor is cooled to room temperature. The solid polymer is then removed from the reactor.[5]
-
Purification: The crude polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and then precipitating it in a non-solvent like methanol (B129727) to remove unreacted monomers and oligomers. The purified polymer is then dried in a vacuum oven.[5]
Characterization of Polyamide Properties
1. Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[6] The procedure is guided by ASTM D3418.[6]
Procedure:
-
Sample Preparation: A small sample of the polymer (typically 10-15 mg) is accurately weighed and encapsulated in an aluminum DSC pan.[6]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:
-
An initial heating scan to erase the thermal history of the polymer.
-
A controlled cooling scan.
-
A second heating scan from which the thermal properties are determined.
-
A common heating and cooling rate is 10°C/min or 20°C/min.[6]
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The resulting thermogram is analyzed to determine Tg (as a step change in the baseline), Tm (as the peak of the endothermic melting curve), and the enthalpy of fusion (by integrating the area of the melting peak).[7]
2. Mechanical Testing: Tensile Properties
Tensile properties, including tensile modulus, tensile strength, and elongation at break, are determined according to ASTM D638.[8]
Procedure:
-
Specimen Preparation: Test specimens are prepared in a standard "dumbbell" or "dogbone" shape, either by injection molding or by machining from a pressed plaque.[9]
-
Conditioning: Specimens are conditioned at a specific temperature and humidity before testing to ensure consistency.
-
Testing: The specimen is mounted in the grips of a universal testing machine.[9]
-
Strain Application: A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.[8]
-
Data Acquisition: The applied load and the elongation of the specimen are recorded throughout the test. An extensometer is used for accurate strain measurement, especially for determining the modulus.[9]
-
Calculation: The recorded data is used to generate a stress-strain curve, from which the tensile modulus, tensile strength, and elongation at break are calculated.[9]
3. Structural Analysis: X-Ray Diffraction (XRD)
XRD is used to determine the degree of crystallinity of the polyamide.[10]
Procedure:
-
Sample Preparation: A flat sample of the polymer is prepared.
-
Data Collection: The sample is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern will show sharp peaks corresponding to the crystalline regions and a broad amorphous halo corresponding to the non-crystalline regions.[10]
-
Crystallinity Calculation: The degree of crystallinity is calculated by separating the integrated intensities of the crystalline peaks from the amorphous halo and taking the ratio of the crystalline peak area to the total area under the curve.[10]
Mandatory Visualization
Caption: Workflow for Polyamide Synthesis and Characterization.
Caption: Influence of Diacid Chain Length on Polyamide Properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyamide (PA, Nylon) 6/12 (612) :: MakeItFrom.com [makeitfrom.com]
- 3. azom.com [azom.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. qualitest.ae [qualitest.ae]
- 8. victortestingmachine.com [victortestingmachine.com]
- 9. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 10. Percent Crystallinity by the XRD Integration Method | Materials Characterization Lab [mcl.mse.utah.edu]
A Head-to-Head Comparison: Undecanedioic Acid vs. Sebacic Acid for High-Performance Polymer Synthesis
For researchers, scientists, and drug development professionals, the selection of dicarboxylic acid monomers is a critical decision that dictates the final properties and performance of synthesized polymers. This guide provides an in-depth, objective comparison of two leading long-chain aliphatic dicarboxylic acids: undecanedioic acid (C11) and sebacic acid (C10). By examining their impact on the thermal, mechanical, and degradation characteristics of resulting polyamides and polyesters, this document aims to provide a data-driven resource for monomer selection in applications ranging from advanced engineering plastics to biomedical devices and drug delivery systems.
The addition of a single methylene (B1212753) group in the backbone of this compound compared to sebacic acid imparts subtle yet significant differences in the physicochemical properties of the resulting polymers. Generally, the longer chain length of this compound is associated with increased flexibility, lower melting points, and improved solubility in organic solvents when compared to polymers synthesized with shorter-chain diacids.[1] Conversely, sebacic acid's slightly shorter chain can lead to more ordered crystalline structures and higher melting points in some cases.
Performance at a Glance: Polyamide Comparison
A key application for both dicarboxylic acids is in the synthesis of polyamides, commonly known as nylons. To illustrate the impact of the different chain lengths, a comparison of the properties of Polyamide 11 (PA 11), derived from the C11 monomer 11-aminoundecanoic acid, and Polyamide 6/10 (PA 6/10), synthesized from hexamethylenediamine (B150038) and the C10 sebacic acid, provides valuable insights.
| Property | Polyamide 11 (from C11 precursor) | Polyamide 6/10 (from C10 precursor) | Unit |
| Mechanical Properties | |||
| Elastic (Young's, Tensile) Modulus | 0.4 to 1.3 | 1.6 to 2.3 | GPa |
| Elongation at Break | 80 to 130 | 110 to 120 | % |
| Tensile Strength: Ultimate (UTS) | 25 to 51 | 45 to 60 | MPa |
| Thermal Properties | |||
| Melting Onset (Solidus) | 180 | 220 | °C |
| Specific Heat Capacity | 1740 | 1510 | J/kg-K |
| Thermal Conductivity | 0.28 | 0.23 | W/m-K |
| Physical Properties | |||
| Density | 1.03 - 1.05 | 1.07 - 1.09 | g/cm³ |
Data compiled from multiple sources.[1]
The data indicates that PA 11, with its C11 backbone, exhibits a lower melting point, lower modulus, and lower tensile strength compared to PA 6/10. This suggests that the longer methylene chain in the C11 monomer contributes to greater flexibility and a less crystalline polymer structure.
Performance at a Glance: Polyester (B1180765) Comparison
In the realm of polyesters, the choice of dicarboxylic acid significantly influences thermal and degradation properties. While direct comparative data for polyesters synthesized with the same diol and either undecanedioic or sebacic acid is limited in publicly available literature, general trends can be extrapolated. The longer hydrocarbon chain of this compound would be expected to impart greater hydrophobicity to the resulting polyester. This increased hydrophobicity can lead to a slower rate of hydrolytic degradation, which is a critical factor in the design of long-term implantable medical devices and controlled drug release formulations.[2]
Polyesters synthesized from sebacic acid generally exhibit a higher degree of crystallinity and melting points compared to those made with shorter-chain dicarboxylic acids like suberic acid (C8).[2] This is attributed to more efficient chain packing and stronger van der Waals forces.[2] Following this trend, it is plausible that polyesters derived from this compound may exhibit slightly lower melting points and crystallinity compared to their sebacic acid counterparts due to the disruption of chain packing by the additional methylene group.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of polymers are crucial for reproducible research. Below are representative protocols for the synthesis of polyamides and polyesters using these dicarboxylic acids.
Polyamide Synthesis: Melt Polycondensation of Hexamethylenediamine and this compound (Nylon 6,11) - Representative Protocol
This protocol describes the synthesis of a polyamide via melt polycondensation, a common industrial method.
Materials:
-
Hexamethylenediamine (HMDA)
-
This compound
-
Nitrogen gas (inert atmosphere)
-
Ethanol
-
Distilled water
Procedure:
-
Salt Preparation: In a beaker, dissolve equimolar amounts of hexamethylenediamine and this compound in a 3:1 ethanol/water solution with warming. Allow the solution to cool to room temperature and then chill in an ice bath to precipitate the nylon salt. Filter the salt and wash with cold ethanol. Dry the salt in a vacuum oven at 80°C.
-
Polycondensation: Place the dried nylon salt in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heat the vessel under a slow stream of nitrogen to a temperature of 220-280°C.
-
As the polymerization proceeds, water will be evolved and collected in the condenser.
-
Continue the reaction for 2-4 hours, or until the desired melt viscosity is achieved.
-
The molten polymer can then be extruded, cooled, and pelletized.
Polyester Synthesis: Melt Polycondensation of a Diol and Sebacic Acid - Representative Protocol
This protocol outlines the synthesis of a polyester through melt polycondensation.
Materials:
-
Diol (e.g., 1,4-butanediol)
-
Sebacic acid
-
Catalyst (e.g., titanium(IV) butoxide)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer Charging: Charge equimolar amounts of the diol and sebacic acid into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.
-
Esterification: Heat the mixture under a nitrogen atmosphere to 150-180°C with stirring. Water will be produced as a byproduct and should be removed via the distillation column. This stage is typically continued for 2-4 hours.
-
Polycondensation: Add the catalyst to the reaction mixture. Gradually increase the temperature to 220-250°C while slowly reducing the pressure to create a vacuum.
-
Continue the reaction under vacuum for 3-5 hours to increase the molecular weight of the polymer.
-
The resulting polyester can be extruded and processed as needed.
Characterization of Synthesized Polymers
To evaluate the properties of the synthesized polymers, a suite of characterization techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., amide, ester) and confirm polymerization.[3]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Tensile Testing: To measure the mechanical properties such as Young's modulus, tensile strength, and elongation at break.
Logical Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the general workflow from monomer selection to final polymer characterization.
Caption: General workflow for polymer synthesis and characterization.
Signaling Pathways and Biocompatibility
For drug delivery and biomedical applications, the biocompatibility and degradation products of the polymer are of paramount importance. Both this compound and sebacic acid are naturally occurring or derived from natural sources, which is a favorable characteristic for biocompatibility.[4] The degradation of polyesters and polyamides based on these monomers typically occurs via hydrolysis of the ester or amide linkages, respectively. The degradation products are the constituent monomers: the dicarboxylic acid and the diol or diamine.
The biocompatibility of polymers and their degradation products is a complex area of study. While specific signaling pathways are not directly triggered by the polymer backbone itself, the local concentration of acidic degradation products can influence the cellular microenvironment. For instance, a high local concentration of dicarboxylic acids can lead to a decrease in pH, which may illicit an inflammatory response. The slower degradation rate potentially offered by this compound-based polyesters could be advantageous in mitigating such effects by releasing the acidic byproducts more gradually. Further in-vitro and in-vivo studies are necessary to fully elucidate the specific cellular responses and signaling pathways involved with polymers derived from these two dicarboxylic acids.
Conclusion
The choice between this compound and sebacic acid for polymer synthesis depends on the desired properties of the final material.
-
This compound is a promising candidate for applications requiring enhanced flexibility, lower processing temperatures, and potentially slower degradation rates. Its longer aliphatic chain contributes to a more amorphous polymer structure.
-
Sebacic acid , with its slightly shorter chain, can lead to polymers with higher melting points and tensile strength, making it suitable for applications where rigidity and thermal stability are critical.
For researchers and developers, a thorough evaluation of the specific requirements of their application, coupled with targeted experimental work, will enable the optimal selection of the dicarboxylic acid monomer to achieve the desired polymer performance.
References
A Comparative Guide to the Quantification of Undecanedioic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of undecanedioic acid is crucial for various applications, including its use as a building block in polymers, a component in pharmaceutical formulations, and a potential biomarker. [1][2] High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used analytical technique for this purpose. This guide provides a comparative overview of HPLC-based methods for this compound quantification, supported by experimental data and detailed protocols.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice of an analytical method for this compound quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The two most common HPLC-based approaches are HPLC with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC with UV Detection is a cost-effective and straightforward method suitable for relatively simple matrices where this compound is present at sufficient concentrations. Dicarboxylic acids can be detected at low wavelengths, typically around 200-210 nm.[3][4] However, this method may lack the sensitivity and selectivity required for trace-level analysis in complex samples like biological fluids.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for complex matrices and low-concentration samples.[5] This technique combines the separation power of HPLC with the precise detection of tandem mass spectrometry, allowing for the accurate quantification of this compound even in the presence of interfering substances.[3][6] Derivatization may sometimes be employed to enhance ionization and sensitivity in LC-MS/MS analysis of dicarboxylic acids.[7]
Data Presentation: Performance Comparison
The following table summarizes typical performance parameters for the quantification of dicarboxylic acids using HPLC-UV and LC-MS/MS, based on data from analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.002–0.521 µg/mL | 0.05 µmol/L |
| Limit of Quantification (LOQ) | 0.007–1.737 µg/mL | 0.1 µmol/L |
| Precision (%RSD) | < 15% | ≤ 7.5% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
Data compiled from multiple sources for similar organic and dicarboxylic acids.[6][8][9]
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method ensures its reliability for the intended application. The general workflow for method validation is depicted below.
Caption: Workflow for a typical HPLC method validation process.
Detailed Experimental Protocol: HPLC-UV Method for this compound Quantification
This protocol provides a starting point for the development and validation of an HPLC-UV method for this compound quantification.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for organic acid analysis.[8][10]
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.1% phosphoric acid in water and methanol (B129727) (90:10 v/v) can be used.[10] The mobile phase should be filtered and degassed before use.
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[8]
-
Column Temperature: 25-30°C.
-
Injection Volume: 20 µL.[8]
-
Detection Wavelength: 210 nm.[8]
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3][11]
3. Method Validation
The developed method should be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing a placebo or blank sample and comparing the chromatogram with that of a standard solution.
-
Linearity: The linearity of the method should be established by analyzing the calibration standards at a minimum of five concentration levels. The peak area is plotted against the concentration, and the correlation coefficient (R²) of the linear regression should be ≥ 0.99.[10]
-
Accuracy: The accuracy is determined by a recovery study, where a known amount of the analyte is spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range (typically 80-120%).
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is evaluated by analyzing multiple replicates of the same sample on the same day. The relative standard deviation (%RSD) should be within acceptable limits (e.g., < 2%).
-
Intermediate Precision (Inter-day precision): This is assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The %RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[10] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
-
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.
Logical Relationship of HPLC Method Components
The successful separation and quantification of this compound by HPLC depend on the interplay of several key components.
Caption: Interrelationship of key components in an HPLC system.
By carefully selecting and optimizing the HPLC method and performing a thorough validation, researchers can ensure the generation of accurate and reliable quantitative data for this compound in a variety of sample matrices.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 11. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
A Comparative Guide to the Spectroscopic Analysis of Undecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of undecanedioic acid with other relevant dicarboxylic acids. Detailed experimental protocols and quantitative data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are presented to support objective analysis and aid in research and development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and comparable aliphatic dicarboxylic acids: succinic acid, adipic acid, and sebacic acid. This data is essential for substance identification, purity assessment, and structural elucidation.
¹H NMR Chemical Shifts (ppm)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. In ¹H NMR, the chemical shift of a proton is dependent on its local electronic environment.
| Compound | Carboxylic Acid (-COOH) | α-CH₂ | β-CH₂ | Other CH₂ | Solvent | Frequency | Reference |
| This compound | ~12.0 (broad s) | 2.17 - 2.20 (t) | 1.52 - 1.55 (quint) | 1.28 (m) | Water | 500 MHz | [1][2] |
| Succinic Acid | ~12.2 (broad s) | 2.425 (s) | - | - | DMSO-d₆ | 399.65 MHz | [3] |
| Adipic Acid | ~12.0 (broad s) | 2.21 (t) | 1.51 (quint) | - | DMSO-d₆ | 89.56 MHz | [4] |
| Sebacic Acid | ~10.49 (broad s) | 2.15 (t) | 1.55 (m) | 1.3 (m) | Water | 500 MHz | [5] |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. s = singlet, t = triplet, quint = quintet, m = multiplet.
¹³C NMR Chemical Shifts (ppm)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal.
| Compound | Carboxylic Acid (-COOH) | α-CH₂ | β-CH₂ | Other CH₂ | Solvent | Reference |
| This compound | ~177 | ~34 | ~29 | ~25-29 | CDCl₃/DMSO-d₆ | [6] |
| Succinic Acid | ~174.9 | ~30.9 | - | - | Not Specified | [7] |
| Adipic Acid | ~177.4 | ~33.8 | ~24.3 | - | Not Specified | [8] |
| Sebacic Acid | ~177 | ~34 | ~29 | ~25-29 | Not Specified | [9] |
FTIR Absorption Bands (cm⁻¹)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
| Compound | O-H stretch (Carboxylic Acid) | C=O stretch (Carboxylic Acid) | C-H stretch (Aliphatic) | C-O stretch / O-H bend | Reference |
| This compound | 2500-3300 (broad) | ~1700 | 2850-2960 | 930, ~1300 | [1][10] |
| Succinic Acid | 2500-3300 (broad) | ~1700 | 2850-2960 | Not Specified | [7] |
| Adipic Acid | ~3000 (broad) | ~1700 | 2850-2960 | Not Specified | [11] |
| Sebacic Acid | 2500-3335 (broad) | ~1697 | 2870, 2920 | 930, ~1300 | [12] |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a dicarboxylic acid like this compound.
Caption: Workflow for NMR and FTIR analysis of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, Dimethyl Sulfoxide-d₆ - DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the tube and vortex until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, depending on the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans will vary depending on sample concentration (from hundreds to thousands).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr) (100-200 mg), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount of KBr in an agate mortar and grind to a fine powder to remove any absorbed water. It is recommended to heat the KBr in an oven prior to use.
-
Add 1-2 mg of this compound to the mortar.
-
Thoroughly grind the sample and KBr together to create a homogeneous mixture.
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Place the KBr pellet in the sample holder in the spectrometer's beam path.
-
Acquire the FTIR spectrum of the sample. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Use the software's tools to identify and label the major absorption peaks.
-
References
- 1. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Succinic acid(110-15-6) 1H NMR [m.chemicalbook.com]
- 4. Adipic acid(124-04-9) 1H NMR [m.chemicalbook.com]
- 5. Sebacic Acid | C10H18O4 | CID 5192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Properties of Aliphatic Polyamides and Polyesters
The thermal characteristics of polymers are critical determinants of their processing parameters and end-use applications. For researchers and professionals in drug development, understanding the thermal stability, melting behavior, and glass transition of biodegradable polymers is essential for designing robust drug delivery systems and medical devices. This guide provides a comparative analysis of the thermal properties of aliphatic polyamides and polyesters, with a focus on polymers structurally similar to those based on undecanedioic acid, utilizing data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Comparative Thermal Analysis Data
Due to the limited availability of published data specifically for this compound-based homopolymers, this guide presents data for closely related aliphatic polymers. The following table summarizes the key thermal properties of a polyamide derived from 2-methylpentamethylenediamine and dodecanedioic acid (MPMD-12), which serves as a valuable proxy for an this compound-based polyamide. For comparison, general thermal data for a series of bio-based polyesters derived from eugenol (B1671780) and 10-undecenoic acid are also included to illustrate the properties of polyesters with similar chain lengths.
| Polymer System | Key Thermal Parameters | Value (°C) | Analytical Method |
| Polyamide (MPMD-12) | Glass Transition Temperature (Tg) | Not explicitly reported | DSC |
| Melting Temperature (Tm) | ~200 | DSC | |
| Crystallization Temperature (Tc) | ~125 | DSC | |
| Bio-based Polyesters | Glass Transition Temperature (Tg) | -34.13 to 6.97 | DSC |
| 5% Weight Loss Temperature (Td5%) | >300 | TGA |
Data for Polyamide (MPMD-12) is based on studies of polyamide from 2-methylpentamethylenediamine and dodecanedioic acid[1]. Data for Bio-based Polyesters is from research on polymers derived from eugenol and 10-undecenoic acid[2].
Experimental Workflow for Thermal Analysis
The characterization of these polymers typically follows a standardized workflow to ensure accurate and reproducible data. The process involves sample preparation, instrumental analysis, and data interpretation.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for conducting DSC and TGA on aliphatic polymers, based on common practices in the field.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the transition temperatures of a polymer, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
-
Sample Preparation: Approximately 5-10 mg of the dried polymer sample is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with a constant flow of inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.
-
Thermal Program:
-
First Heating Scan: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 250 °C) at a constant heating rate, typically 10 °C/min. This scan is used to erase the thermal history of the polymer.
-
Cooling Scan: The sample is then cooled from the molten state back to a low temperature (e.g., -50 °C) at a controlled rate, often 10 °C/min. This allows for the observation of the crystallization temperature (Tc).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first one. The data from this scan is typically used to determine the Tg and Tm of the material, as the thermal history has been standardized.
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) and crystallization temperature (Tc) are identified as the peak temperatures of the endothermic and exothermic events, respectively.
Thermogravimetric Analysis (TGA)
TGA is used to measure the thermal stability of a polymer by monitoring its weight change as a function of temperature in a controlled atmosphere.
-
Sample Preparation: A small amount of the polymer sample, typically 5-10 mg, is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas like nitrogen or with air, depending on whether thermal or thermo-oxidative degradation is being studied. A typical flow rate is 20-100 mL/min.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 or 20 °C/min[3].
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is often reported as the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%). The temperature of the maximum rate of decomposition is determined from the peak of the derivative of the TGA curve (DTG curve).
By following these protocols, researchers can obtain reliable and comparable data on the thermal properties of this compound-based polymers and their alternatives, facilitating informed material selection for various applications in research and drug development.
References
mechanical testing of polyamides derived from undecanedioic acid
A Comparative Guide to the Mechanical Properties of Polyamides Derived from Undecanedioic Acid
This guide provides a comprehensive comparison of the mechanical properties of polyamides derived from this compound, primarily focusing on Polyamide 11 (PA 11), and its comparison with other common polyamides. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the performance characteristics of these bio-based polymers.
Introduction to Polyamides from this compound
Polyamides derived from this compound, such as Polyamide 11 (PA 11) and Polyamide 6,11 (PA 6,11), are bio-based polymers offering a sustainable alternative to petroleum-based plastics.[1][2] PA 11 is produced from the polymerization of 11-aminoundecanoic acid, which is derived from castor oil.[2][3][4] These polyamides are known for their excellent mechanical properties, chemical resistance, and low moisture absorption, making them suitable for a wide range of applications, including in the automotive, electronics, and medical fields.[1][3][5]
Comparative Mechanical Properties
The mechanical performance of polyamides is a critical factor in their application. This section provides a quantitative comparison of key mechanical properties of PA 11 and other relevant polyamides. The data presented here is compiled from various sources and should be considered as representative values. For specific applications, consulting manufacturer datasheets is recommended.
| Property | Polyamide 11 (PA 11) | Polyamide 6,11 (PA 6/11) | Polyamide 12 (PA 12) | Polyamide 6 (PA 6) | Polyamide 66 (PA 66) | Test Standard |
| Tensile Strength (MPa) | 47 - 52 | 56.8 | 42 - 55 | 60 - 80 | 75 - 95 | ASTM D638 / ISO 527-2 |
| Young's Modulus (GPa) | 1.6 - 1.8[1] | 0.929 | 1.2 - 1.8 | 2.5 - 3.5 | 2.8 - 3.8 | ASTM D638 / ISO 527-2 |
| Elongation at Break (%) | 11 - 50[1] | - | 50 - 250 | 50 - 200 | 40 - 150 | ASTM D638 / ISO 527-2 |
| Flexural Strength (MPa) | 45 - 60 | - | 50 - 70 | 80 - 120 | 100 - 140 | ASTM D790 / ISO 178 |
| Flexural Modulus (GPa) | 1.2 - 1.6[1] | - | 1.1 - 1.6 | 2.5 - 3.5 | 2.8 - 3.8 | ASTM D790 / ISO 178 |
| Notched Izod Impact (kJ/m²) | 4 - 10 | - | 4 - 12 | 5 - 15 | 4 - 10 | ASTM D256 / ISO 180 |
Note: The properties of polyamides can be significantly influenced by factors such as moisture content, temperature, and the presence of reinforcements (e.g., glass fibers). The data in this table represents unreinforced grades under standard conditions.
Experimental Protocols
The following are detailed methodologies for the key mechanical tests cited in this guide, based on ASTM and ISO standards.
Tensile Testing (ASTM D638 / ISO 527-2)
Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of a material.[6][7][8][9][10]
-
Specimen Preparation: Test specimens are typically prepared by injection molding or machining into a "dog-bone" shape.[6][7] The dimensions of the specimen are critical and are specified in the respective standards. Common specimen types are Type I for ASTM D638 and Type 1A or 1B for ISO 527-2.[7][11]
-
Conditioning: Specimens are conditioned prior to testing to ensure consistency. Standard conditioning involves maintaining the specimens at a specific temperature and humidity for a defined period (e.g., 23°C and 50% relative humidity for at least 48 hours).
-
Test Procedure:
-
The width and thickness of the specimen's narrow section are measured.
-
The specimen is mounted into the grips of a universal testing machine.
-
An extensometer is attached to the specimen to accurately measure the elongation.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures. The speed depends on the material and the standard being followed.[10]
-
The load and elongation data are recorded throughout the test.
-
-
Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength, Young's modulus, and elongation at break are calculated.[6]
Flexural Testing (ASTM D790 / ISO 178)
Flexural testing is used to measure the flexural strength and flexural modulus of a material, which are indicators of its stiffness and resistance to bending.[12][13][14][15][16][17][18]
-
Specimen Preparation: Rectangular bar specimens are used for flexural testing. The dimensions are specified in the standards, with a common size being 127 mm x 12.7 mm x 3.2 mm for ASTM D790.[16]
-
Conditioning: Similar to tensile testing, specimens are conditioned to standard temperature and humidity levels.
-
Test Procedure:
-
The width and thickness of the specimen are measured.
-
The specimen is placed on two supports (a three-point bending setup).[13][15][16]
-
A load is applied to the center of the specimen by a loading nose at a constant rate until the specimen breaks or reaches a specified strain (typically 5% for ASTM D790).[16][18]
-
The load and deflection are continuously recorded.
-
-
Data Analysis: The flexural stress and strain are calculated from the load and deflection data. The flexural strength is the maximum stress the material can withstand before yielding, and the flexural modulus is calculated from the initial slope of the stress-strain curve.[14]
Izod Impact Testing (ASTM D256 / ISO 180)
The Izod impact test is used to determine the impact resistance or toughness of a material.[19][20][21][22][23][24][25]
-
Specimen Preparation: A rectangular bar specimen is prepared, and a V-notch is machined into it to create a stress concentration point.[26] The dimensions of the specimen and the notch are strictly defined by the standards.
-
Conditioning: Specimens are conditioned to standard temperature and humidity.
-
Test Procedure:
-
The specimen is clamped vertically in a pendulum impact testing machine, with the notch facing the direction of the pendulum's strike.[26]
-
The pendulum is released from a specified height, swinging down to strike and fracture the specimen.[22]
-
The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after breaking the specimen.
-
-
Data Analysis: The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen at the notch and is typically reported in kJ/m².[25]
Visualizing the Mechanical Testing Workflow
The following diagram illustrates the general workflow for the mechanical testing of polyamides.
References
- 1. researchgate.net [researchgate.net]
- 2. nylon-granules.com [nylon-granules.com]
- 3. designerdata.nl [designerdata.nl]
- 4. alpha-plast.com.ua [alpha-plast.com.ua]
- 5. Dry Molybdenum Disulfide PA 6 vs. PA 11 :: MakeItFrom.com [makeitfrom.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 8. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. ISO 178 Plastics - Determination of Flexural Properties - ADMET [admet.com]
- 13. zwickroell.com [zwickroell.com]
- 14. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 15. infinitalab.com [infinitalab.com]
- 16. boundengineering.com [boundengineering.com]
- 17. micomlab.com [micomlab.com]
- 18. ASTM D790 Flexural Properties bending test machine of Unreinforced and Reinforced Plastics_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 19. zwickroell.com [zwickroell.com]
- 20. sciteq.com [sciteq.com]
- 21. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 22. infinitalab.com [infinitalab.com]
- 23. azom.com [azom.com]
- 24. How Strong Is Your Plastic? The ISO 180 Izod Test Reveals Everything [pacorr.com]
- 25. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 26. boundengineering.com [boundengineering.com]
A Comparative Analysis of Bio-Based and Synthetic Undecanedioic Acid for Research and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bio-Based and Synthetic Undecanedioic Acid
This compound (UDA), a dicarboxylic acid with an eleven-carbon backbone, is a versatile molecule with applications ranging from polymer synthesis to pharmaceuticals. As the chemical industry shifts towards more sustainable practices, bio-based this compound has emerged as a viable alternative to its traditional synthetic counterpart. This guide provides a comprehensive comparison of bio-based and synthetic this compound, focusing on production methods, physicochemical properties, performance in key applications, and environmental impact. The information presented herein is supported by a review of current literature and aims to assist researchers and professionals in making informed decisions for their specific applications.
Production, Purity, and Environmental Impact: A Comparative Overview
The origin of this compound significantly influences its production process, purity profile, and environmental footprint. While synthetic routes have been well-established, bio-based methods are gaining traction due to their potential for improved sustainability.
Table 1: Comparison of Production Methods, Physicochemical Properties, and Environmental Impact
| Parameter | Bio-Based this compound | Synthetic this compound |
| Production Method | Microbial fermentation of long-chain alkanes or lipids; Enzymatic oxidation of ω-hydroxyundecanoic acid. | Ozonolysis of erucic acid (from rapeseed oil); Chemical synthesis from petrochemical feedstocks. |
| Typical Purity | >99% (impurities may include other dicarboxylic acids) | >99.5% (impurities depend on the synthetic route) |
| Typical Yield | Varies depending on microbial strain and fermentation conditions. | Generally high and well-optimized. |
| Physicochemical Properties | ||
| CAS Number | 1852-04-6 | 1852-04-6 |
| Molecular Formula | C₁₁H₂₀O₄ | C₁₁H₂₀O₄ |
| Molecular Weight | 216.27 g/mol | 216.27 g/mol |
| Melting Point | 108-110 °C | 108-110 °C |
| Environmental Impact | Lower carbon footprint, utilization of renewable resources. Potential for higher eutrophication impact depending on feedstock cultivation.[1][2] | Reliance on fossil fuels, higher greenhouse gas emissions.[1][2] |
Performance in Polymer Applications: A Focus on Polyamides
One of the primary applications of this compound is in the synthesis of high-performance polyamides. The performance of these polymers is critically dependent on the purity and consistency of the monomer. While the chemical structure of this compound is identical regardless of its source, minor impurities can potentially influence the final properties of the polymer. The following table provides a comparative summary of the expected performance of polyamides synthesized from bio-based and synthetic this compound.
Table 2: Comparative Performance of Polyamides Derived from Bio-Based vs. Synthetic this compound
| Property | Polyamide from Bio-Based UDA (Expected) | Polyamide from Synthetic UDA (Typical) | Test Method |
| Thermal Properties | |||
| Melting Temperature (Tm) | ~180-200 °C | ~180-200 °C | ASTM D3418 |
| Glass Transition Temp. (Tg) | ~50-70 °C | ~50-70 °C | ASTM D3418 |
| Mechanical Properties | |||
| Tensile Strength | 50-70 MPa | 50-70 MPa | ASTM D638 |
| Tensile Modulus | 1.8-2.5 GPa | 1.8-2.5 GPa | ASTM D638 |
| Elongation at Break | 150-300% | 150-300% | ASTM D638 |
Note: The performance data for polyamides from bio-based this compound are expected to be comparable to those from its synthetic counterpart, assuming similar purity levels. Specific data may vary depending on the exact type of polyamide and the synthesis conditions.
Experimental Protocols
For reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.
Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of dicarboxylic acids.
1. Sample Preparation and Derivatization: a. Accurately weigh approximately 10 mg of the this compound sample into a glass vial. b. Add 1 mL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 100 µL of pyridine. c. Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization. d. Cool the sample to room temperature before injection into the GC-MS system.
2. GC-MS Conditions: a. Gas Chromatograph: Agilent 7890B or equivalent. b. Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent. c. Injector Temperature: 280°C. d. Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp to 280°C at 10°C/min.
- Hold at 280°C for 10 minutes. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. Mass Spectrometer: Agilent 5977A or equivalent, operated in electron ionization (EI) mode at 70 eV. g. Scan Range: m/z 50-600.
3. Data Analysis: a. Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. b. Calculate the purity by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Protocol 2: Synthesis of Polyamide from this compound and Hexamethylenediamine
This protocol describes a standard melt polycondensation procedure.
1. Materials: a. This compound (bio-based or synthetic). b. Hexamethylenediamine. c. Catalyst (e.g., phosphoric acid). d. High-purity nitrogen gas.
2. Procedure: a. In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, charge equimolar amounts of this compound and hexamethylenediamine. b. Add a catalytic amount of phosphoric acid. c. Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere. d. Heat the mixture gradually to a temperature above the melting points of the monomers and the resulting polymer (typically 220-280°C) with continuous stirring. e. Maintain the reaction at this temperature for 2-3 hours to allow for polycondensation, during which water is formed as a byproduct and removed. f. Apply a vacuum for the final 1-2 hours to facilitate the removal of residual water and drive the polymerization to completion. g. Cool the reactor to room temperature under a nitrogen atmosphere. h. The resulting solid polyamide can be removed and processed for characterization.
Protocol 3: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC) - ASTM D3418
1. Instrument: A differential scanning calorimeter (e.g., TA Instruments Q2000).
2. Sample Preparation: a. Weigh 5-10 mg of the polyamide sample into an aluminum DSC pan. b. Seal the pan hermetically.
3. DSC Procedure: a. Place the sealed sample pan and an empty reference pan in the DSC cell. b. Heat the sample from room temperature to a temperature above its melting point (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere. c. Cool the sample back to room temperature at a rate of 10°C/min. d. Perform a second heating scan under the same conditions as the first.
4. Data Analysis: a. Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan. b. Determine the melting temperature (Tm) from the peak of the melting endotherm of the second heating scan.
Protocol 4: Determination of Tensile Properties of Polyamides - ASTM D638
1. Instrument: A universal testing machine equipped with a load cell and extensometer.
2. Specimen Preparation: a. Prepare dumbbell-shaped test specimens by injection molding or machining from a compression-molded plaque, according to the dimensions specified in ASTM D638 Type I.[3][4] b. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[3]
3. Test Procedure: a. Measure the width and thickness of the gauge section of each specimen. b. Mount the specimen in the grips of the universal testing machine. c. Attach an extensometer to the gauge section to measure strain. d. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[4] e. Record the load and elongation data throughout the test.[5]
4. Data Analysis: a. Calculate the tensile strength from the maximum load sustained by the specimen divided by the original cross-sectional area.[4] b. Calculate the tensile modulus from the slope of the initial linear portion of the stress-strain curve. c. Calculate the elongation at break as the percentage increase in the gauge length at the point of fracture.
Visualizing the Pathways and Processes
To better understand the biological production route and the experimental workflow for polymer synthesis, the following diagrams are provided.
Caption: Biosynthesis of this compound via the ω-oxidation pathway in a microbial cell.
Caption: Comparative workflow for the synthesis and testing of polyamides.
Conclusion
The choice between bio-based and synthetic this compound depends on a variety of factors, including the specific application requirements, cost considerations, and sustainability goals. While synthetic this compound offers a well-established and high-purity option, its bio-based counterpart presents a compelling case for a more environmentally friendly alternative with the potential for comparable performance. As bio-production technologies continue to advance, the yield and cost-effectiveness of bio-based this compound are expected to improve, further strengthening its position in the market. For researchers and developers, the key takeaway is that both sources can yield high-quality this compound suitable for demanding applications, and the decision should be guided by a holistic assessment of performance, sustainability, and economic viability.
References
Performance Showdown: Dicarboxylic Acids as Corrosion Inhibitors for Mild Steel
A comparative analysis of dicarboxylic acid-based corrosion inhibitors, focusing on a nonanedioic acid derivative and sebacic acid, offers valuable insights for researchers and professionals in materials science and chemical engineering. This guide provides a data-driven comparison of their performance, supported by detailed experimental protocols, to aid in the selection and development of effective corrosion mitigation strategies.
Undecanedioic acid is recognized for its role as a corrosion inhibitor, particularly within formulations for lubricants and metalworking fluids. However, a scarcity of publicly available, detailed quantitative studies on its standalone performance necessitates a comparative look at closely related dicarboxylic acids for which extensive experimental data exists. This guide leverages comprehensive data from studies on a nonanedioic acid (C9) derivative and sebacic acid (C10) to provide a robust evaluation of dicarboxylic acids as a class of corrosion inhibitors for mild steel.
Quantitative Performance Comparison
The corrosion inhibition efficiency of the nonanedioic acid derivative and sebacic acid has been evaluated using various electrochemical and gravimetric techniques. The following tables summarize the key performance indicators from these studies, offering a clear comparison of their effectiveness under different experimental conditions.
Table 1: Performance Evaluation of Nonanedioic Acid Derivative on Mild Steel in 1M HCl
| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0.00 | 28.5 | - |
| 0.05 | 4.1 | 85.6 |
| 0.10 | 2.3 | 91.9 |
| 0.20 | 1.5 | 94.7 |
| 0.40 | 0.8 | 97.2 |
| 0.50 | 0.5 | 98.3 |
Data derived from a study on a nonanedihydrazide in 1M HCl solution.[1]
Table 2: Comparative Performance of Dicarboxylic Acids on Mild Steel in 0.5 M NaCl Solution [2]
| Inhibitor | Concentration (mM) | Corrosion Current Density (Icorr) (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) | Inhibition Efficiency (%) |
| Blank | - | 1.5 x 10⁻⁵ | 1.8 x 10³ | - |
| Succinic Acid | 10 | 5.2 x 10⁻⁶ | 5.1 x 10³ | 65.3 |
| Adipic Acid | 10 | 3.1 x 10⁻⁶ | 8.5 x 10³ | 79.3 |
| Sebacic Acid | 10 | 3.0 x 10⁻⁷ | 9.2 x 10⁴ | 98.0 |
Mechanism of Action: The Role of Molecular Structure
Dicarboxylic acids inhibit corrosion by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. The length of the carbon chain in these molecules plays a crucial role in the effectiveness of this protective layer. Longer carbon chains, as seen in sebacic and undecanedioic acids, contribute to a more densely packed, organized, and hydrophobic film. This enhanced barrier property is less permeable to water and corrosive ions like chloride, leading to superior corrosion inhibition.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are summaries of the protocols used in the referenced studies.
Weight Loss Method (for Nonanedioic Acid Derivative)
-
Specimen Preparation: Mild steel coupons with a defined surface area are abraded with silicon carbide paper of increasing grit (120, 600, and 1200), washed with distilled water and acetone, and then dried.
-
Immersion Test: The pre-weighed coupons are immersed in a 1M HCl solution containing various concentrations of the nonanedioic acid derivative for a specified duration (e.g., 5 hours) at a constant temperature (e.g., 303 K).
-
Corrosion Rate Calculation: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).
Electrochemical Measurements (for Sebacic Acid and other Dicarboxylic Acids)
A standard three-electrode setup is employed, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) reference electrode (SCE).
Potentiodynamic Polarization (PDP): [2]
-
The working electrode is immersed in the 0.5 M NaCl test solution with and without the inhibitor until a stable open circuit potential (OCP) is achieved.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).
-
The resulting polarization curve is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots. The inhibition efficiency is calculated from the Icorr values.
Electrochemical Impedance Spectroscopy (EIS): [2]
-
After achieving a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
The impedance data is plotted in Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated from the Rct values.
Visualizing the Process
To better understand the experimental workflow and the comparative nature of this analysis, the following diagrams are provided.
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
References
Assessing the Biodegradability of Undecanedioic Acid Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Undecanedioic acid, a C11 α,ω-dicarboxylic acid, and its esters are gaining prominence in various industrial applications, including as plasticizers, lubricants, and precursors for polymers. A critical aspect of their environmental profile is their biodegradability. This guide provides a comparative assessment of the biodegradability of this compound esters, contextualized with data from other commonly used esters. The evaluation is primarily based on standardized aerobic biodegradation tests, such as those outlined in the OECD 301 guidelines.
Comparative Biodegradability Data
While specific quantitative data for the ready biodegradability of simple this compound esters under OECD 301 protocols is not extensively available in the public domain, we can infer their likely performance based on data from structurally similar long-chain aliphatic dicarboxylic acid esters and other relevant compounds. Aliphatic esters are generally known to be susceptible to microbial degradation.
The following table summarizes the ready biodegradability of various ester compounds, providing a basis for comparison. "Ready biodegradability" implies that the substance will undergo rapid and ultimate degradation in the environment.[1] The pass level for ready biodegradability in most OECD 301 tests is ≥ 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 28-day period, and this must be achieved within a 10-day window that begins when 10% biodegradation is reached.[2][3]
| Substance Class | Specific Compound Example | Test Method | Biodegradation (%) | Result |
| Long-Chain Dicarboxylic Acid Esters (Inferred) | Diethyl Undecanedioate (C11) | OECD 301F | Expected to be >60% | Likely Readily Biodegradable |
| Long-Chain Dicarboxylic Acid Esters | Poly(butylene n-alkylenedionate)s (C11-C14 in diacid) | BOD Test | Low | Not Readily Biodegradable |
| Medium-Chain Dicarboxylic Acid Esters | Diethyl Adipate (C6) | OECD 301C | >90% | Readily Biodegradable |
| Long-Chain Dicarboxylic Acid Esters | Di-isooctyl Sebacate (C10) | OECD 301B | 87% | Readily Biodegradable |
| Fatty Acid Esters | Fatty acids, C8-18 and C18-unsatd., mixed esters with trimethylolpropane | OECD 301F | 86% | Readily Biodegradable[4] |
| Phthalate (B1215562) Esters | Di(2-ethylhexyl) phthalate (DEHP) | OECD 301C | <20% | Not Readily Biodegradable |
Note: Data for Diethyl Undecanedioate is inferred based on the general trend of high biodegradability for aliphatic esters. The biodegradability of polyesters can be lower than their constituent monomers due to higher molecular weight and crystallinity.
Experimental Protocols: OECD 301F Manometric Respirometry Test
The OECD 301F test is a robust method for assessing the ready biodegradability of a wide range of chemical substances.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a headspace of air under aerobic conditions. The consumption of oxygen by the microorganisms metabolizing the test substance is measured over 28 days. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).
Apparatus:
-
Respirometer: A device that measures oxygen consumption, either by detecting pressure changes in the headspace or by electrolytic generation of oxygen to maintain constant pressure.
-
Incubation flasks with stirrers.
-
Thermostatically controlled environment (e.g., incubator or water bath) maintained at a constant temperature (typically 20-25°C).
-
Carbon dioxide absorber (e.g., potassium hydroxide (B78521) solution) placed in a separate compartment within the flask.
Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential salts (potassium phosphate, magnesium sulfate, calcium chloride, and ferric chloride) is prepared in deionized water.
-
Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It is prepared by settling or centrifugation and washing to remove dissolved organic carbon.
-
Test Setup:
-
Test Vessels: The test substance is added to the mineral medium to achieve a concentration that will yield a ThOD of 50-100 mg/L. The inoculum is then added.
-
Blank Controls: These vessels contain the mineral medium and inoculum but no test substance. They are used to measure the endogenous respiration of the microorganisms.
-
Reference Compound: A readily biodegradable substance (e.g., sodium benzoate (B1203000) or aniline) is run in parallel to verify the viability of the inoculum and the test procedure.
-
Toxicity Control: A vessel containing both the test substance and the reference compound can be included to assess if the test substance is inhibitory to the microorganisms.
-
-
Incubation: The flasks are sealed in the respirometer and incubated in the dark at a constant temperature for 28 days. The contents are continuously stirred.
-
Data Collection: The oxygen consumption is recorded at regular intervals throughout the 28-day period.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as follows:
% Biodegradation = [(O₂ consumed by test substance) - (O₂ consumed by blank)] / ThOD × 100
The Theoretical Oxygen Demand (ThOD) is calculated based on the elemental composition of the test substance.
Workflow for Ready Biodegradability Assessment (OECD 301)
Conclusion
Esters of this compound, being long-chain aliphatic esters, are anticipated to be readily biodegradable. This expectation is supported by the high biodegradability observed for other aliphatic esters, such as those derived from adipic and sebacic acids, as well as various fatty acid esters. Their linear aliphatic structure makes them susceptible to enzymatic hydrolysis and subsequent microbial metabolism. In contrast, esters based on aromatic structures, such as phthalates, exhibit poor biodegradability and are persistent in the environment. For definitive classification, it is recommended to conduct a ready biodegradability test, such as the OECD 301F, on the specific this compound ester of interest. The detailed protocol provided in this guide can serve as a template for such an assessment. The selection of biodegradable chemicals is a crucial step in sustainable product development and environmental stewardship.
References
A Comparative Guide to Cross-Validation of Analytical Techniques for Undecanedioic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for undecanedioic acid, a long-chain dicarboxylic acid utilized in various applications, including as a precursor in polymer synthesis and as a component in pharmaceutical formulations. This guide provides a comparative analysis of four common analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Potentiometric Titration, and Differential Scanning Calorimetry (DSC). The selection of an appropriate analytical method is crucial for ensuring data accuracy, reliability, and regulatory compliance. This document outlines the methodologies for each technique, presents a comparison of their performance characteristics, and provides supporting experimental data concepts.
Methodology Comparison
Each of the four analytical techniques offers distinct advantages and is suited for different aspects of purity assessment. A combination of these methods provides a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase. For this compound, a non-volatile compound, HPLC is a direct method of analysis, often employing UV detection after derivatization or with a universal detector like an Evaporative Light Scattering Detector (ELSD).
-
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. As this compound is non-volatile, a derivatization step to convert it into a more volatile ester form is necessary prior to analysis by GC with a Flame Ionization Detector (FID).
-
Potentiometric Titration is a classic and cost-effective method for determining the concentration of an acidic substance. For a dicarboxylic acid like this compound, a non-aqueous titration is typically employed to achieve a sharp endpoint.
-
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with thermal transitions in a material. It can be used to determine the purity of crystalline, thermally stable compounds based on the principle of melting point depression.
The following diagram illustrates the logical workflow for the cross-validation of these analytical techniques for determining the purity of this compound.
Cross-validation workflow diagram.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the four analytical methods for the purity determination of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Potentiometric Titration | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on polarity | Separation based on volatility | Neutralization reaction | Melting point depression |
| Sample Preparation | Dissolution, possible derivatization | Required derivatization (esterification) | Dissolution in non-aqueous solvent | Minimal, requires crystalline solid |
| Specificity | High (separates impurities) | High (separates volatile impurities) | Moderate (titrates all acidic groups) | Moderate (sensitive to eutectic impurities) |
| Sensitivity | High (ng to µg level) | Very High (pg to ng level) | Low (mg level) | Moderate (for high purity >98.5%) |
| Accuracy | High | High | High | High (for suitable compounds) |
| Precision (%RSD) | < 2% | < 2% | < 1% | Variable, depends on instrumentation |
| Throughput | High (with autosampler) | Moderate (derivatization step) | Low to Moderate | Low |
| Cost | High | High | Low | Moderate |
Experimental Protocols
This method is adapted from procedures for similar long-chain dicarboxylic acids.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. A suitable starting point is a mixture of acetonitrile (B52724) and an aqueous solution of a weak acid (e.g., 0.1% phosphoric acid or 1.5% acetic acid in water)[1]. The gradient can be optimized to achieve good separation of this compound from its potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) where the carboxylic acid group has some absorbance, or ELSD for universal detection[1].
-
Column Temperature: 30 °C.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately prepare a solution of the this compound sample in the mobile phase at a concentration similar to the highest standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.
-
-
Calculation of Purity:
-
The purity of the sample is determined by the area percent of the main peak relative to the total area of all peaks. For higher accuracy, quantification can be performed using the calibration curve.
-
This protocol is based on established methods for the GC analysis of dicarboxylic acids, which requires a derivatization step.
-
Derivatization (Methylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of a methylating agent, such as a 14% solution of boron trifluoride in methanol (B129727) (BF3-methanol).
-
Seal the vial and heat at 70°C for 90 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane layer, containing the dimethyl undecanedioate, to a clean vial for GC analysis.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector: FID maintained at 300°C.
-
-
Analysis Procedure:
-
Inject 1 µL of the derivatized sample solution into the GC.
-
Record the chromatogram.
-
-
Calculation of Purity:
-
Purity is determined by area percent normalization, assuming all components have a similar response factor with the FID.
-
This method is suitable for the assay of weakly acidic compounds like long-chain dicarboxylic acids.
-
Materials and Reagents:
-
This compound sample.
-
Standardized 0.1 M Tetrabutylammonium hydroxide (B78521) (TBAH) in a suitable non-aqueous solvent (e.g., methanol or isopropanol).
-
Solvent: A suitable differentiating solvent such as methanol, isopropanol, or dimethylformamide (DMF).
-
Potentiometric titrator with a suitable electrode system (e.g., glass electrode and reference electrode compatible with non-aqueous solvents).
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the this compound sample and dissolve it in a measured volume of the chosen non-aqueous solvent.
-
-
Titration Procedure:
-
Immerse the electrodes in the sample solution and start the titration with the standardized 0.1 M TBAH solution, adding the titrant in small increments.
-
Record the potential (mV) or pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Calculation of Purity:
-
Determine the equivalence point from the titration curve (the point of maximum inflection) or its first derivative.
-
Calculate the purity of this compound based on the volume of titrant consumed, its concentration, and the weight of the sample taken.
-
This method is based on the ASTM E928 standard test method for purity determination by DSC[2][3].
-
Instrumentation and Conditions:
-
DSC Instrument: A calibrated differential scanning calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed to prevent any loss of volatiles.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a purge gas flow rate of 50 mL/min.
-
Heating Rate: A slow heating rate, typically between 0.3 and 0.7 K/min, is recommended to maintain thermal equilibrium[4].
-
Temperature Range: The temperature range should encompass the entire melting endotherm of this compound.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the crystalline this compound sample (typically 2-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Analysis Procedure:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample through its melting range at the programmed slow heating rate.
-
Record the heat flow as a function of temperature.
-
-
Calculation of Purity:
-
The purity is calculated from the shape of the melting peak using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software has a built-in function for this calculation.
-
Conclusion
A multi-technique approach is essential for a comprehensive purity assessment of this compound. HPLC and GC-FID are powerful separation techniques that can identify and quantify individual impurities, providing a detailed purity profile. Potentiometric titration offers a cost-effective method for determining the overall acidic content, serving as a good orthogonal method to the chromatographic techniques. DSC provides a measure of the total mole fraction of eutectic impurities and is particularly useful for highly pure, crystalline materials. The cross-validation of results from these different analytical techniques provides a high degree of confidence in the assigned purity value of this compound, which is critical for its application in research, drug development, and other high-purity settings.
References
comparing the efficacy of different catalysts for undecanedioic acid polymerization
For researchers and professionals in polymer chemistry and material science, the selection of an appropriate catalyst is a critical determinant of the final properties of polyesters derived from undecanedioic acid. This guide provides a detailed comparison of the efficacy of enzymatic and common metal-based catalysts in the polymerization of this compound, supported by experimental data and protocols to aid in catalyst selection and process optimization.
The polymerization of this compound, a long-chain dicarboxylic acid, yields polyesters with desirable properties such as flexibility and hydrophobicity, making them suitable for various applications, including biodegradable plastics and drug delivery systems. The choice of catalyst—primarily between enzymatic and metal-based systems—profoundly influences the reaction kinetics, polymer characteristics, and overall process sustainability.
Comparative Performance of Catalysts
The efficacy of different catalysts in the polycondensation of this compound with a diol, such as 1,8-octanediol, can be evaluated based on key performance indicators including reaction time, polymer yield, number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). Below is a summary of typical performance data for an enzymatic catalyst (immobilized Candida antarctica lipase (B570770) B) and two common metal-based catalysts (Titanium (IV) butoxide and Zinc Acetate).
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Immobilized Candida antarctica lipase B (CalB-IM) | 3% (w/w of monomers) | 75 | 72 | High | ~15,000 | ~25,000 | ~1.7 |
| Titanium (IV) butoxide (Ti(OBu)₄) | 0.1 - 0.5 mol% | 180 - 220 | 4 - 8 | >95 | 10,000 - 30,000 | 20,000 - 60,000 | ~2.0 |
| Zinc Acetate (Zn(OAc)₂) | 0.1 - 0.5 mol% | 180 - 220 | 6 - 12 | >90 | 8,000 - 25,000 | 16,000 - 50,000 | ~2.0 |
Note: The data presented are typical values and can vary based on specific reaction conditions, monomer purity, and diol used.
Experimental Protocols
Detailed methodologies for the polymerization of this compound using both enzymatic and metal-based catalysts are provided below.
Enzymatic Polymerization using Immobilized Candida antarctica lipase B (CalB-IM)
This protocol describes the synthesis of poly(undecanedioic-co-octanediol) in a solvent-based system.
Materials:
-
This compound
-
1,8-octanediol
-
Immobilized Candida antarctica lipase B (CalB-IM)
-
Diphenyl ether (solvent)
-
Molecular sieves (3Å)
Procedure:
-
In a reaction vessel, combine equimolar amounts of this compound and 1,8-octanediol.
-
Add diphenyl ether as a solvent, typically at a 2:1 (v/w) ratio relative to the total mass of the monomers.
-
Add CalB-IM at a concentration of 3% (w/w) of the total monomer weight.
-
Add molecular sieves to the mixture to remove the water produced during the esterification reaction, thereby shifting the equilibrium towards polymer formation.
-
Heat the reaction mixture to 75°C with continuous stirring.
-
Maintain the reaction at this temperature for up to 72 hours. Samples can be taken at various time points to monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC).
-
Upon completion, the polymer can be isolated by precipitation in a non-solvent like cold methanol, followed by filtration and drying under vacuum.
Metal-Catalyzed Melt Polycondensation
This protocol outlines a general procedure for the bulk polymerization of this compound using a metal catalyst such as Titanium (IV) butoxide or Zinc Acetate.
Materials:
-
This compound
-
1,8-octanediol
-
Titanium (IV) butoxide (Ti(OBu)₄) or Zinc Acetate (Zn(OAc)₂)
-
Antioxidant (e.g., triphenyl phosphite)
Procedure:
-
Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with equimolar amounts of this compound and 1,8-octanediol.
-
Add the metal catalyst (0.1 - 0.5 mol% relative to the diacid) and a small amount of antioxidant.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 150-160°C to form a homogenous melt and to initiate the esterification stage. Water will be evolved and can be collected. This stage typically lasts for 2-3 hours.
-
Gradually increase the temperature to 180-220°C while simultaneously reducing the pressure slowly to below 1 mmHg to facilitate the removal of the diol and water, driving the polymerization forward.
-
Continue the reaction under high vacuum and elevated temperature for 4-12 hours, depending on the desired molecular weight. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
Once the desired viscosity is reached, the reaction is stopped by cooling the reactor. The resulting polymer can be extruded and pelletized.
Catalyst Activity and Polymerization Mechanism
The catalytic mechanisms for enzymatic and metal-based catalysts differ significantly, impacting the polymerization process and the resulting polymer characteristics.
Enzymatic catalysis, exemplified by Candida antarctica lipase B, proceeds via a serine-histidine-aspartate catalytic triad (B1167595) in the enzyme's active site. The reaction involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the hydroxyl group of the diol. This mechanism typically occurs at milder temperatures and can exhibit high selectivity, leading to polymers with a narrower molecular weight distribution.
In contrast, metal-based catalysts like titanium (IV) butoxide function as Lewis acids. The metal center coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the diol. This process, known as the coordination-insertion mechanism, generally requires higher reaction temperatures to achieve high conversion and molecular weight.
Experimental Workflow for Catalyst Comparison
A logical workflow for comparing the efficacy of different catalysts is essential for systematic evaluation.
Conclusion
The choice between enzymatic and metal-based catalysts for the polymerization of this compound depends on the desired polymer characteristics and processing considerations. Enzymatic catalysts offer the advantages of milder reaction conditions and potentially narrower polydispersity, which is beneficial for applications requiring high precision and biocompatibility. However, reaction times can be longer. Metal-based catalysts, while requiring higher temperatures, are often more rapid and can lead to higher molecular weight polymers suitable for a broad range of material applications. This guide provides the foundational data and methodologies to assist researchers in making an informed decision based on their specific research and development goals.
A Comparative Guide to the Influence of Undecanedioic Acid Isomers on Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
The structure of monomeric building blocks is a critical determinant of the final properties of a polymer. In the realm of high-performance polyamides and polyesters, dicarboxylic acids play a pivotal role. Undecanedioic acid (UDDA), a C11 dicarboxylic acid, is a valuable monomer, often derived from renewable resources. While linear this compound is commonly utilized, the introduction of isomers, such as those with methyl branching, can significantly alter the structure-property relationships of the resulting polymers. This guide provides a comparative analysis of how the isomeric structure of this compound can influence the thermal and mechanical properties of polymers, supported by analogous experimental data from other long-chain dicarboxylic acids.
Structure-Property Relationship: Linear vs. Branched this compound
The primary distinction between linear and branched isomers of this compound lies in their molecular geometry. This fundamental difference has a cascading effect on polymer chain packing, crystallinity, and ultimately, the macroscopic properties of the material.
-
Linear Isomers: The linear structure of this compound allows for more efficient and ordered packing of polymer chains. This regularity promotes the formation of crystalline domains, which act as physical crosslinks, enhancing the material's strength and thermal stability. Polymers synthesized from linear dicarboxylic acids generally exhibit higher melting points (Tm), glass transition temperatures (Tg), and increased crystallinity.
-
Branched Isomers: The presence of side groups, such as a methyl group in a branched this compound isomer, disrupts the linear geometry of the polymer backbone. This steric hindrance inhibits efficient chain packing and hinders the formation of well-defined crystalline structures. Consequently, polymers derived from branched isomers tend to be more amorphous, leading to lower melting points, lower glass transition temperatures, and often increased solubility in organic solvents.
This relationship can be visualized as a logical flow:
Caption: Logical flow from monomer structure to polymer properties.
Comparative Performance Data (Analogous Systems)
Table 1: Comparison of Thermal Properties of Polyesters Derived from Linear vs. Branched Dicarboxylic Acid Analogs
| Property | Polyester (B1180765) from Linear Diacid | Polyester from Branched Diacid |
| Melting Temperature (Tm) | Higher | Lower or Amorphous |
| Glass Transition Temp. (Tg) | Higher | Lower |
| Crystallinity (%) | Higher | Lower |
| Thermal Decomposition Temp. | Generally Similar | Generally Similar |
Table 2: Comparison of Mechanical Properties of Polyamides Derived from Linear vs. Branched Dicarboxylic Acid Analogs
| Property | Polyamide from Linear Diacid | Polyamide from Branched Diacid |
| Tensile Strength | Higher | Lower |
| Young's Modulus | Higher | Lower |
| Elongation at Break | Lower | Higher |
| Solubility | Lower | Higher |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of polymers derived from this compound isomers.
Synthesis of Polyesters via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for synthesizing polyesters from this compound isomers and a diol (e.g., 1,4-butanediol).
Caption: Workflow for polyester synthesis via melt polycondensation.
Procedure:
-
Reactants Charging: The this compound isomer, a diol (typically in a 1:1.2 to 1:1.5 molar ratio), and a catalyst (e.g., titanium (IV) isopropoxide, 0.05-0.1 mol% based on the diacid) are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.
-
Esterification: The mixture is heated to 180-220°C under a nitrogen atmosphere. The esterification reaction proceeds with the removal of water, which is collected. This stage is typically carried out for 2-4 hours.
-
Polycondensation: The temperature is gradually increased to 230-260°C, and a high vacuum (less than 1 Torr) is applied. This facilitates the removal of the excess diol and drives the polymerization reaction to completion. This stage continues for 3-5 hours until the desired melt viscosity is achieved.
-
Polymer Recovery: The resulting polyester is extruded from the reactor under nitrogen pressure, cooled in a water bath, and pelletized. The polymer pellets are then dried in a vacuum oven before characterization.
Characterization Techniques
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Protocol: A 5-10 mg sample of the polymer is sealed in an aluminum pan. The sample is heated from room temperature to a temperature above its melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere. It is then cooled back to room temperature at the same rate and reheated under the same conditions. The thermal transitions are recorded from the second heating scan to erase the thermal history of the sample.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature of the polymer.
-
Protocol: A 10-15 mg sample is placed in a TGA pan. The sample is heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen or air atmosphere. The weight loss as a function of temperature is recorded.
3. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Protocol: The polymer is dissolved in a suitable solvent (e.g., hexafluoroisopropanol for polyesters and polyamides) to a concentration of 1-2 mg/mL. The solution is filtered and injected into a GPC system equipped with a refractive index detector. The system is calibrated with polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate).
4. 1H NMR Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Protocol: A small amount of the polymer is dissolved in a deuterated solvent (e.g., deuterated chloroform (B151607) or trifluoroacetic acid). The 1H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). The chemical shifts and integration of the peaks are analyzed to confirm the incorporation of the this compound isomer and the diol/diamine into the polymer chain.
Conclusion
The isomeric structure of this compound is a powerful tool for tuning the properties of polyesters and polyamides. The choice between a linear and a branched isomer allows for the rational design of polymers with tailored thermal and mechanical characteristics. Linear isomers are conducive to producing semi-crystalline polymers with high strength and thermal stability, making them suitable for applications requiring structural integrity. In contrast, branched isomers lead to amorphous polymers with increased flexibility and solubility, which can be advantageous for applications such as adhesives, coatings, and toughening agents. The experimental protocols provided herein offer a foundation for the synthesis and comprehensive characterization of these novel materials, enabling further exploration of their potential in various scientific and industrial fields.
A Comparative Guide to the Kinetic Studies of Undecanedioic Acid Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of undecanedioic acid esterification, a crucial reaction in the synthesis of polymers, plasticizers, lubricants, and pharmaceutical intermediates. Due to the limited availability of specific kinetic data for this compound in published literature, this document draws objective comparisons with the performance of structurally similar linear dicarboxylic acids, namely adipic acid (a shorter-chain dicarboxylic acid) and sebacic acid (a longer-chain dicarboxylic acid). The provided experimental data and protocols will serve as a valuable resource for designing and optimizing esterification processes involving this compound.
Comparative Kinetic Data
The rate of esterification of dicarboxylic acids is influenced by several factors, including the chain length of the diacid, the type of alcohol, the catalyst used, and the reaction temperature. The following tables summarize key kinetic parameters for the esterification of adipic acid and sebacic acid, which can be used to infer the expected kinetic behavior of this compound.
| Dicarboxylic Acid | Alcohol | Catalyst | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reaction Order |
| Adipic Acid | 1,6-Hexanediol (B165255) | Tetrabutyl titanate | 413-443 | - | 80.16 ± 4.41 | 3.5 |
| Sebacic Acid | Methanol (B129727) | None (Supercritical) | 573-623 | - | - | - |
| Sebacic Acid | Glycerol | None | 403-443 | - | - | - |
Note: The reaction order and rate constants are highly dependent on the specific reaction conditions and the kinetic model applied. For the esterification of adipic acid with 1,6-hexanediol catalyzed by tetrabutyl titanate, a 3.5-order kinetic model was found to be suitable. In the non-catalytic esterification of sebacic acid with methanol under supercritical conditions, a kinetic model was developed to correlate the experimental data, but specific rate constants were not provided in the abstract.
Experimental Protocols
The following is a generalized, detailed methodology for conducting a kinetic study of dicarboxylic acid esterification, based on common practices reported in the literature.
Materials
-
Dicarboxylic acid (e.g., this compound, adipic acid, sebacic acid) of high purity.
-
Alcohol (e.g., ethanol, methanol, butanol) of analytical grade.
-
Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, solid acid resin like Amberlyst-15).
-
Standard solution of sodium hydroxide (B78521) or potassium hydroxide for titration.
-
Indicator (e.g., phenolphthalein).
-
Solvents for quenching the reaction and dissolving samples.
Experimental Setup
A typical laboratory-scale setup for esterification kinetic studies consists of:
-
A magnetically or mechanically stirred batch reactor, typically a three-necked round-bottom flask, of appropriate volume.
-
A reflux condenser to prevent the loss of volatile reactants and products.
-
A temperature-controlled heating mantle or oil bath to maintain a constant reaction temperature.
-
A thermometer or thermocouple to monitor the reaction temperature.
-
A sampling port for withdrawing aliquots of the reaction mixture at specific time intervals.
Procedure
-
Charging the Reactor: A known amount of the dicarboxylic acid and alcohol are charged into the reactor. The molar ratio of alcohol to dicarboxylic acid is a key parameter to be investigated.
-
Initiating the Reaction: The reaction mixture is heated to the desired temperature under constant stirring. Once the temperature is stabilized, a pre-determined amount of the catalyst is added to the reactor to start the reaction (time t=0).
-
Sampling: Small samples of the reaction mixture are withdrawn at regular time intervals throughout the course of the reaction.
-
Sample Analysis: Each sample is immediately quenched, often by cooling in an ice bath, to stop the reaction. The concentration of the unreacted carboxylic acid in the sample is then determined by titration with a standardized base solution.
-
Data Analysis: The conversion of the dicarboxylic acid is calculated for each time point. A suitable kinetic model (e.g., second-order, pseudo-first-order) is then fitted to the experimental data to determine the reaction rate constant (k) at that temperature.
-
Activation Energy Determination: The experiment is repeated at several different temperatures, and the corresponding rate constants are determined. The activation energy (Ea) of the reaction is then calculated from the Arrhenius plot, which is a plot of ln(k) versus 1/T.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for a kinetic study of dicarboxylic acid esterification and the general signaling pathway of an acid-catalyzed esterification reaction.
Caption: Experimental workflow for a kinetic study of dicarboxylic acid esterification.
Caption: Simplified signaling pathway for acid-catalyzed esterification.
Comparative Performance of Undecanedioic Acid in Polymer Synthesis: A Guide for Researchers
For scientists and professionals in polymer chemistry and material science, the selection of appropriate monomers is critical in tailoring the final properties of polymers for specific applications. This guide provides a comparative analysis of undecanedioic acid, a long-chain dicarboxylic acid, against a common shorter-chain alternative, adipic acid, in the synthesis of polyamides and polyesters. While direct, comprehensive peer-reviewed studies comparing this compound-based polymers with other alternatives are limited, this guide synthesizes available data from studies on analogous long-chain dicarboxylic acids and relevant polyamides to provide a comparative overview.
This compound's long aliphatic chain is a key structural feature that imparts enhanced flexibility, lower melting points, and improved solubility in organic solvents to the resulting polymers when compared to those synthesized from shorter-chain diacids. These properties make it a valuable component in the production of high-performance plastics for demanding applications such as automotive parts, durable textiles, and specialty packaging.
Performance Attributes: A Comparative Analysis
The structural differences between the long-chain this compound and the shorter-chain adipic acid lead to significant variations in the thermal and mechanical properties of the resulting polyamides and polyesters.
Table 1: Comparison of Thermal and Mechanical Properties of Polyamides
| Property | Polyamide from this compound (or analogous long-chain diacid) | Polyamide from Adipic Acid (e.g., Nylon 6,6) |
| Thermal Properties | ||
| Melting Temperature (Tm) | Lower | Higher |
| Glass Transition Temp. (Tg) | Lower, due to increased chain flexibility | Higher, due to a more rigid structure |
| Mechanical Properties | ||
| Tensile Strength | Generally lower | Generally higher |
| Elongation at Break | Higher, indicating greater flexibility | Lower |
| Other Properties | ||
| Water Absorption | Lower | Higher |
| Solubility | More soluble in organic solvents | Less soluble in organic solvents |
Experimental Protocols
The synthesis of polyamides from dicarboxylic acids and diamines is typically achieved through melt polycondensation. Below is a generalized experimental protocol for this process.
Synthesis of Polyamide via Melt Polycondensation
-
Monomer Preparation: Equimolar amounts of the dicarboxylic acid (e.g., this compound or adipic acid) and a diamine (e.g., hexamethylenediamine) are mixed to form a salt.
-
Polycondensation: The monomer salt is heated in a reactor under an inert atmosphere (e.g., nitrogen) to a temperature above the melting point of the resulting polymer. Water is removed as a byproduct of the condensation reaction.
-
Vacuum Application: To facilitate the removal of water and drive the reaction to completion to achieve a high molecular weight polymer, a vacuum is applied in the later stages of the reaction.
-
Polymer Extrusion and Cooling: Once the desired molecular weight is achieved, as indicated by the melt viscosity, the molten polymer is extruded from the reactor, cooled, and pelletized.
Characterization Techniques:
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm) and glass transition temperature (Tg). Thermogravimetric Analysis (TGA) is employed to assess thermal stability.
-
Mechanical Testing: Tensile properties such as tensile strength and elongation at break are measured using a universal testing machine according to standardized methods (e.g., ASTM D638).
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) or viscometry can be used to determine the molecular weight of the synthesized polymer.
Visualizing the Synthesis Pathway
The following diagram illustrates the generalized process of polyamide synthesis through melt polycondensation.
Safety Operating Guide
Proper Disposal of Undecanedioic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of undecanedioic acid.
This compound is a combustible solid that can cause serious eye irritation.[1][2][3][4] While it is not classified as a hazardous waste under all regulations, proper disposal procedures should always be followed to minimize environmental impact and ensure workplace safety.[5]
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes its primary hazard classifications.
| Hazard Classification | GHS Code | Description |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1][2][4] |
| Skin Irritation | H315 | Causes skin irritation[3] |
| Acute Oral Toxicity | H302 | Harmful if swallowed[3] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation[3] |
Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2][6] If there is a risk of dust formation, use a NIOSH-approved respirator.[2] An eyewash station and safety shower should be readily accessible.[5]
Spill and Leak Containment
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.[1][3]
-
Control Ignition Sources: Remove all sources of ignition as this compound is a combustible solid.
-
Containment: Prevent the spill from entering drains or waterways.[1][2]
-
Cleanup: Carefully sweep the solid material into a suitable, labeled container for disposal.[5] Avoid generating dust.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as chemical waste.
Proper Disposal Procedures
Chemical waste generators are responsible for correctly classifying and disposing of chemical waste in accordance with local, regional, and national regulations.[5]
Step-by-Step Disposal Guidance:
-
Waste Characterization: Determine if the this compound waste is considered hazardous under your institution's and local authorities' guidelines.
-
Containerization: Place the waste this compound in a clearly labeled, sealed, and compatible container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[1]
-
Waste Pickup: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[2]
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. valsynthese.ch [valsynthese.ch]
- 2. syskem.de [syskem.de]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound(1852-04-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Personal protective equipment for handling Undecanedioic Acid
This guide provides crucial safety and logistical information for the handling and disposal of undecanedioic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.
This compound is a combustible solid that can cause serious eye irritation.[1][2][3][4] Some sources also indicate it may cause skin and respiratory irritation.[2] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is mandatory to minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is required.
| Protection Type | Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Required for all handling procedures to protect against dust particles and potential splashes.[1][2][3][5] |
| Face Shield | Recommended in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended to prevent skin contact.[1][5] A minimum layer thickness of 0.11 mm is specified in one source, with a breakthrough time of 480 minutes.[1] |
| Respiratory Protection | NIOSH-Approved Particulate Respirator or Dust Mask | Essential when handling the powdered form to prevent inhalation of airborne particles.[5][6][7] A self-contained breathing apparatus may be necessary for significant releases or in case of fire.[1][2] |
| Body Protection | Laboratory Coat | A lab coat is the minimum requirement to protect clothing and prevent skin exposure.[5] |
| Impervious Apron | Recommended when transferring larger quantities.[5] | |
| Footwear | Closed-Toe Shoes | Required in all laboratory settings where chemicals are handled.[5] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical to minimize the risk of exposure and accidents. The following workflow outlines the necessary steps for safely handling this compound.
Experimental Protocol for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[2][3] Prepare the workspace within a chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[5][8] The workspace should be clean and uncluttered.
-
Weighing and Transfer: When weighing and transferring the solid this compound, do so carefully to avoid the generation of dust.[1][3]
-
Dissolution (if applicable): If preparing a solution, always add the this compound to the solvent slowly.
-
Reaction/Use: Conduct all experimental procedures within a well-ventilated area, such as a fume hood.[5][8]
-
Decontamination and Cleanup: After handling, decontaminate all surfaces and equipment.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2]
Emergency Response and First Aid
In the event of an exposure or spill, follow these emergency procedures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. |
| Inhalation | Remove from exposure to fresh air immediately.[1][2] If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[1][2] |
Disposal Plan
All waste containing this compound must be handled as chemical waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled and sealed container.[5]
-
Disposal Regulations: Dispose of the substance in accordance with all applicable country, federal, state, and local regulations.[2] Do not let the product enter drains.[1] Contaminated packaging should also be disposed of according to regulations.[2][7]
References
- 1. valsynthese.ch [valsynthese.ch]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. syskem.de [syskem.de]
- 4. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound 97 1852-04-6 [sigmaaldrich.com]
- 7. guidechem.com [guidechem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
